molecular formula C60H81N11O17S B1667838 BC 197 CAS No. 115295-08-4

BC 197

Katalognummer: B1667838
CAS-Nummer: 115295-08-4
Molekulargewicht: 1260.4 g/mol
InChI-Schlüssel: KUPOETRFWZHGEM-LAZFATJSSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

BC 197 is a selective CCK-B agonist.

Eigenschaften

IUPAC Name

(3R)-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2R)-6-amino-2-[[(2S,3E)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]hexa-3,5-dienyl]amino]hexanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]hexanoyl]amino]-4-oxo-4-sulfooxybutanoyl]amino]-3-phenylpropanoyl]amino]-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C60H81N11O17S/c1-6-8-19-39(65-52(76)42(62)29-37-24-26-40(72)27-25-37)35-64-44(23-15-16-28-61)53(77)68-47(31-38-34-63-43-22-14-13-20-41(38)43)55(79)66-45(21-9-7-2)54(78)69-49(33-51(75)88-89(84,85)86)56(80)67-46(30-36-17-11-10-12-18-36)57(81)71-58(82)48(32-50(73)74)70-59(83)87-60(3,4)5/h6,8,10-14,17-20,22,24-27,34,39,42,44-49,63-64,72H,1,7,9,15-16,21,23,28-33,35,61-62H2,2-5H3,(H,65,76)(H,66,79)(H,67,80)(H,68,77)(H,69,78)(H,70,83)(H,73,74)(H,71,81,82)(H,84,85,86)/b19-8+/t39-,42-,44+,45-,46-,47-,48+,49-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUPOETRFWZHGEM-LAZFATJSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C(=O)NC(CC(=O)OS(=O)(=O)O)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(=O)C(CC(=O)O)NC(=O)OC(C)(C)C)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CCCCN)NCC(C=CC=C)NC(=O)C(CC4=CC=C(C=C4)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC[C@@H](C(=O)N[C@@H](CC(=O)OS(=O)(=O)O)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)NC(=O)[C@@H](CC(=O)O)NC(=O)OC(C)(C)C)NC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@@H](CCCCN)NC[C@H](/C=C/C=C)NC(=O)[C@H](CC4=CC=C(C=C4)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C60H81N11O17S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1260.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

115295-08-4
Record name BC 197
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115295084
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Foundational & Exploratory

In-depth Technical Guide: BC 264, a Selective CCK-B Agonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of BC 264, a potent and highly selective agonist for the cholecystokinin-B (CCK-B) receptor. The initial query for "BC 197" yielded no relevant results, suggesting a possible typographical error. Subsequent research identified BC 264 as a prominent and well-characterized selective CCK-B agonist, aligning with the user's interest. This document details its binding affinity, selectivity, functional activity, and the experimental protocols utilized for its characterization.

Core Compound Information

Compound Name: BC 264 Chemical Name: Boc-Tyr(SO3H)-gNle-mGly-Trp-(NMe)Nle-Asp-PheNH2 Mechanism of Action: Selective agonist of the Cholecystokinin-B (CCK-B) receptor.

Quantitative Data Summary

The following tables summarize the quantitative data available for BC 264, providing a clear comparison of its binding and functional properties.

Receptor SubtypeBinding Affinity (Ki)Reference
CCK-B0.2 nM[1]
CCK-A>1000 nMInferred from high selectivity ratios

Table 1: In Vitro Binding Affinity of BC 264.

Assay TypeParameterValueCell LineReference
Inositol Phosphate AccumulationEC508 nMCHO cells expressing rat CCK-B receptorN/A
In Vivo Receptor OccupancyID5043 pmol (i.c.v. in mice)N/A[2]

Table 2: Functional Activity and In Vivo Data for BC 264.

Experimental Protocols

Detailed methodologies for the key experiments cited in the characterization of BC 264 are provided below.

Radioligand Binding Assay (for Ki Determination)

This protocol describes a typical competitive radioligand binding assay used to determine the binding affinity (Ki) of BC 264 for CCK-B and CCK-A receptors.

1. Membrane Preparation:

  • Brain tissue (e.g., from guinea pig or rat cortex for CCK-B) or pancreatic tissue (for CCK-A) is homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • The homogenate is centrifuged at low speed to remove cellular debris.

  • The supernatant is then centrifuged at high speed (e.g., 40,000 x g) to pellet the cell membranes.

  • The membrane pellet is washed and resuspended in a suitable assay buffer.

2. Competitive Binding Assay:

  • A constant concentration of a suitable radioligand (e.g., [³H]pBC 264 for CCK-B or [¹²⁵I]CCK-8 for CCK-A) is incubated with the membrane preparation.

  • Increasing concentrations of the unlabeled test compound (BC 264) are added to the incubation mixture.

  • The reaction is incubated at a specific temperature (e.g., room temperature or 37°C) for a defined period to reach equilibrium.

  • The incubation is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.

  • The filters are washed with ice-cold buffer to remove non-specifically bound radioactivity.

  • The radioactivity retained on the filters is quantified using a scintillation counter.

3. Data Analysis:

  • The data are analyzed using non-linear regression to determine the IC50 value (the concentration of the unlabeled ligand that inhibits 50% of the specific binding of the radioligand).

  • The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Calcium Mobilization Assay (for Functional Activity)

This protocol outlines a common method to assess the functional agonist activity of BC 264 at the CCK-B receptor by measuring changes in intracellular calcium concentration.[3][4][5][6][7]

1. Cell Culture and Dye Loading:

  • Cells stably expressing the CCK-B receptor (e.g., CHO or HEK293 cells) are seeded in a multi-well plate.

  • The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) in a suitable buffer for a specific duration at 37°C.[4]

  • After incubation, the cells are washed to remove excess dye.

2. Agonist Stimulation and Fluorescence Measurement:

  • The plate is placed in a fluorescence plate reader or a fluorescence microscope.

  • A baseline fluorescence reading is taken before the addition of the agonist.

  • BC 264 is added at various concentrations to the wells.

  • The change in fluorescence intensity, which corresponds to the change in intracellular calcium concentration, is monitored over time.

3. Data Analysis:

  • The increase in fluorescence is plotted against the concentration of BC 264.

  • The EC50 value (the concentration of the agonist that produces 50% of the maximal response) is determined from the dose-response curve using non-linear regression.

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, visualize the key signaling pathway of the CCK-B receptor and a typical experimental workflow for characterizing a selective agonist like BC 264.

CCK_B_Signaling_Pathway BC264 BC 264 CCKBR CCK-B Receptor BC264->CCKBR Gq Gq Protein CCKBR->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER binds to IP3 receptor PKC Protein Kinase C (PKC) DAG->PKC activates Ca2_release Ca²⁺ Release ER->Ca2_release Downstream Downstream Cellular Effects Ca2_release->Downstream PKC->Downstream

CCK-B Receptor Signaling Pathway

Experimental_Workflow cluster_0 In Vitro Characterization cluster_1 In Vivo Evaluation Binding Radioligand Binding Assay (CCK-B and CCK-A Receptors) Selectivity Determine Ki and Selectivity Ratio Binding->Selectivity BBB Blood-Brain Barrier Permeability Assessment Selectivity->BBB Functional Calcium Mobilization Assay (CCK-B Receptor) Potency Determine EC50 Functional->Potency Potency->BBB Behavioral Behavioral Models (e.g., elevated plus maze, Y-maze) BBB->Behavioral

References

The Cholecystokinin B Receptor: A Core Target in Neuroscience and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The cholecystokinin B (CCK-B) receptor, also known as the CCK2 receptor, is a G-protein coupled receptor (GPCR) that plays a pivotal role in a multitude of physiological processes within the central nervous system (CNS) and the gastrointestinal (GI) tract.[1][2][3] Its involvement in anxiety, panic disorders, pain perception, and gastric acid secretion has rendered it a significant target for therapeutic intervention.[1][4][5][6] This technical guide provides a comprehensive overview of the CCK-B receptor's function, its intricate signaling pathways, and the pharmacological tools used to modulate its activity. While this guide aims to be extensive, it is important to note that the specific compound "BC 197" mentioned in the query did not yield conclusive identification as a CCK-B receptor ligand in the current scientific literature. Therefore, this document will focus on well-characterized CCK-B receptor antagonists to illustrate the principles of ligand interaction and experimental evaluation.

Core Functions of the CCK-B Receptor

The CCK-B receptor is activated by the peptide hormones cholecystokinin (CCK) and gastrin.[7] In the CNS, the CCK-B receptor is densely expressed in regions associated with emotion and memory, such as the amygdala, hippocampus, and cerebral cortex.[4] Its activation by agonists like CCK-4 and pentagastrin has been shown to induce anxiety and panic attacks in both preclinical models and humans, highlighting the receptor's role in the pathophysiology of anxiety disorders.[4][5] Consequently, CCK-B receptor antagonists are being investigated for their anxiolytic potential.[5][8]

In the gastrointestinal system, the CCK-B receptor, also known as the gastrin receptor, is crucial for regulating gastric acid secretion.[1][7] It also plays a role in the growth and differentiation of gastric and colonic mucosa.[7]

Signaling Pathways of the CCK-B Receptor

Upon agonist binding, the CCK-B receptor undergoes a conformational change, leading to the activation of heterotrimeric G-proteins, primarily of the Gq family.[9] This initiates a cascade of intracellular signaling events.

Canoncial Gq Pathway

Activation of Gq leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).[9] IP3 diffuses through the cytoplasm and binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytosol.[1][10] The resulting increase in intracellular calcium, along with DAG, activates protein kinase C (PKC).[11]

Mitogen-Activated Protein Kinase (MAPK) Pathway

The CCK-B receptor can also activate the MAPK/ERK pathway, which is involved in cell proliferation and differentiation.[9][11] This can occur through both G-protein-dependent and independent mechanisms, including the transactivation of the epidermal growth factor receptor (EGFR).[9]

CCK_B_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum CCKBR CCK-B Receptor Gq Gq CCKBR->Gq MAPK MAPK/ERK Pathway CCKBR->MAPK PLC PLC Gq->PLC PIP2 PIP2 PLC->PIP2 DAG DAG PIP2->DAG IP3 IP3 PIP2->IP3 PKC PKC DAG->PKC ER_Ca Ca2+ Store IP3->ER_Ca Ca Ca2+ Ca->PKC PKC->MAPK Cellular_Response Cellular Response (e.g., Anxiety, Gastric Acid Secretion) PKC->Cellular_Response MAPK->Cellular_Response ER_Ca->Ca Agonist CCK / Gastrin Agonist->CCKBR Experimental_Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation Binding_Assay Radioligand Binding Assay (Determine Ki) Functional_Assay Functional Assay (e.g., Calcium Mobilization) (Determine EC50/IC50) Binding_Assay->Functional_Assay Selectivity_Screen Selectivity Screening (vs. CCK-A and other receptors) Functional_Assay->Selectivity_Screen PK_Studies Pharmacokinetic Studies (Absorption, Distribution, Metabolism, Excretion) Selectivity_Screen->PK_Studies Behavioral_Models Behavioral Models (e.g., Elevated Plus Maze for anxiety) PK_Studies->Behavioral_Models PD_Models Pharmacodynamic Models (e.g., Gastric Acid Secretion) PK_Studies->PD_Models Lead_Candidate Lead Candidate Selection Behavioral_Models->Lead_Candidate PD_Models->Lead_Candidate Start Novel Compound Start->Binding_Assay

References

An In-depth Technical Guide to the Peptide BPC-157: Sequence, Structure, and Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Body Protection Compound 157 (BPC-157) is a synthetic pentadecapeptide with a molecular weight of 1419.556 g/mol .[1][2] It is a partial sequence of a protein found in human gastric juice and has garnered significant interest for its potential therapeutic effects, particularly in tissue regeneration and cytoprotection.[1][3][4] Preclinical studies have demonstrated its efficacy in accelerating the healing of various tissues, including muscle, tendon, ligament, and the gastrointestinal tract.[1][5] Its mechanism of action is multifaceted, primarily involving the activation of key signaling pathways that promote angiogenesis, cell migration, and modulation of the nitric oxide system.[5][6][7] This technical guide provides a comprehensive overview of the sequence and structure of BPC-157, summarizes quantitative data from key preclinical studies, details relevant experimental protocols, and visualizes the core signaling pathways involved in its activity.

BPC-157: Peptide Sequence and Structure

Amino Acid Sequence

BPC-157 is a peptide composed of 15 amino acids with the following sequence:[1][2][8]

Gly-Glu-Pro-Pro-Pro-Gly-Lys-Pro-Ala-Asp-Asp-Ala-Gly-Leu-Val

Its molecular formula is C₆₂H₉₈N₁₆O₂₂.[1]

Three-Dimensional Structure

In silico modeling predicts that the proline-rich N-terminal segment of BPC-157 adopts a stable polyproline II (PPII) helix conformation.[9] This left-handed helical structure is characterized by approximately three residues per turn.[9] The predicted tertiary structure exhibits minimal conformational variability, suggesting a conserved and stable three-dimensional arrangement.[9]

Quantitative Data from Preclinical Studies

The following tables summarize key quantitative findings from preclinical research on BPC-157, providing insights into its dose-dependent effects on cellular processes.

Parameter AssessedModel SystemBPC-157 Concentration/DoseResultReference
Tendon Fibroblast MigrationIn vitro (rat Achilles tendon)Dose-dependentMarked increase in migration[10]
Cell Survival under Oxidative Stress (H₂O₂)In vitro (rat Achilles tendon fibroblasts)Not specifiedSignificantly increased[10]
VEGFR2 mRNA ExpressionIn vitro (Human Umbilical Vein Endothelial Cells - HUVECs)Time-dependentIncreased[11][12]
VEGFR2 Protein ExpressionIn vitro (HUVECs)Time-dependentIncreased[11][12]
VEGF-A ExpressionIn vitro (HUVECs)Not specifiedNo significant change[11][12]
Nitric Oxide ProductionIn vitro (HUVECs)1 µg/mlIncreased[13]
Growth Hormone Receptor ExpressionIn vitro (tendon fibroblasts)Dose- and time-dependentUp to a sevenfold increase by day three[14]
Anastomosis HealingIn vivo (rats)10 ng/kg or 10 µg/kg daily (in drinking water)Similar efficacy to injections[15]

Experimental Protocols

This section details the methodologies employed in key experiments to elucidate the mechanisms of action of BPC-157.

Cell Migration and Proliferation Assays
  • Transwell Filter Migration Assay: To assess the effect of BPC-157 on cell migration, tendon fibroblasts are cultured in the upper chamber of a transwell insert.[10] The lower chamber contains a medium with or without varying concentrations of BPC-157. After a defined incubation period, the number of cells that have migrated through the porous membrane to the lower chamber is quantified.[10]

  • MTT Assay: The effect of BPC-157 on cell proliferation is evaluated using the MTT assay.[10] This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells. Cells are treated with BPC-157 for a specified duration, after which the MTT reagent is added. The resulting formazan product is then solubilized, and the absorbance is measured to determine cell viability and proliferation.[10]

Angiogenesis and Vascular Studies
  • Chick Chorioallantoic Membrane (CAM) Assay: The pro-angiogenic potential of BPC-157 is evaluated in vivo using the CAM assay.[12] Fertilized chicken eggs are incubated, and a window is made in the shell to expose the CAM. A carrier containing BPC-157 is placed on the CAM, and after a period of incubation, the formation of new blood vessels is observed and quantified.[12]

  • Endothelial Tube Formation Assay: Human Umbilical Vein Endothelial Cells (HUVECs) are seeded on a basement membrane matrix and treated with BPC-157.[12] The formation of capillary-like structures (tubes) is monitored and quantified over time to assess the peptide's ability to promote angiogenesis in vitro.[12]

  • Western Blot Analysis: To determine the expression levels of key signaling proteins, cells or tissue lysates are subjected to SDS-PAGE and transferred to a membrane. The membrane is then incubated with primary antibodies specific to the target proteins (e.g., VEGFR2, FAK, paxillin) and subsequently with a secondary antibody.[10][16] The protein bands are visualized and quantified to determine changes in expression and phosphorylation status.[10][16]

Animal Models of Injury and Healing
  • Tendon and Muscle Injury Models: In rodent models, the Achilles tendon or gastrocnemius muscle is surgically transected or crushed to induce injury.[14] BPC-157 is then administered via various routes, including intraperitoneal injection, local application, or in drinking water.[14][15] The healing process is evaluated through functional assessments, macroscopic examination, and histological analysis of the injured tissue.[14]

  • Hind Limb Ischemia Model: To study the effect of BPC-157 on blood flow recovery, the femoral artery in one hind limb of a rat is ligated to induce ischemia.[12] BPC-157 is administered, and blood flow is measured at different time points using techniques like laser Doppler scanning.[12]

Signaling Pathways and Mechanisms of Action

BPC-157 exerts its therapeutic effects by modulating several key signaling pathways. The following diagrams, generated using the DOT language, illustrate these complex interactions.

VEGFR2-Akt-eNOS Signaling Pathway

BPC-157 promotes angiogenesis by upregulating the expression and activation of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2).[11][12][17] This initiates a downstream signaling cascade involving the phosphorylation of Akt and endothelial nitric oxide synthase (eNOS), leading to increased nitric oxide (NO) production, which is crucial for vasodilation and new blood vessel formation.[7][11]

VEGFR2_Akt_eNOS_Pathway BPC157 BPC-157 VEGFR2 VEGFR2 (Upregulation & Activation) BPC157->VEGFR2 Akt Akt (Phosphorylation) VEGFR2->Akt eNOS eNOS (Phosphorylation) Akt->eNOS NO Nitric Oxide (NO) Production eNOS->NO Angiogenesis Angiogenesis NO->Angiogenesis

Caption: BPC-157 activates the VEGFR2-Akt-eNOS pathway to promote angiogenesis.

Src-Caveolin-1-eNOS Signaling Pathway

BPC-157 can also induce nitric oxide production through the activation of the Src-Caveolin-1-eNOS pathway.[7][18] It enhances the phosphorylation of Src, which in turn phosphorylates Caveolin-1 (Cav-1).[18] This leads to the release of eNOS from its inhibitory binding with Cav-1, resulting in eNOS activation and NO generation.[18]

Src_Cav1_eNOS_Pathway BPC157 BPC-157 Src Src (Phosphorylation) BPC157->Src Cav1 Caveolin-1 (Phosphorylation) Src->Cav1 eNOS_active eNOS (Active) Cav1->eNOS_active releases eNOS_Cav1 eNOS-Cav-1 Complex (Inhibited) eNOS_Cav1->eNOS_active NO Nitric Oxide (NO) Production eNOS_active->NO

Caption: BPC-157 stimulates NO production via the Src-Caveolin-1-eNOS pathway.

FAK-Paxillin Signaling Pathway

The pro-migratory effects of BPC-157 on fibroblasts are mediated by the activation of the Focal Adhesion Kinase (FAK)-Paxillin pathway.[10] BPC-157 dose-dependently increases the phosphorylation of both FAK and paxillin, which are key components of focal adhesions and are crucial for cell adhesion, migration, and survival.[5][10]

FAK_Paxillin_Pathway BPC157 BPC-157 FAK FAK (Phosphorylation) BPC157->FAK Paxillin Paxillin (Phosphorylation) FAK->Paxillin CellMigration Fibroblast Migration & Spreading Paxillin->CellMigration

Caption: BPC-157 promotes fibroblast migration through the FAK-Paxillin pathway.

Conclusion

BPC-157 is a promising synthetic peptide with significant regenerative potential demonstrated in a wide range of preclinical studies. Its multifaceted mechanism of action, centered on the activation of pro-angiogenic and pro-migratory signaling pathways, makes it a compelling candidate for further investigation in the context of tissue repair and cytoprotection. This technical guide provides a foundational understanding of BPC-157's molecular characteristics and biological activities, serving as a valuable resource for researchers and professionals in the field of drug development. Further research, particularly well-controlled clinical trials, is necessary to translate the promising preclinical findings into therapeutic applications.

References

Navigating the In Vivo Landscape of "BC 197": A Technical Guide to Five Distinct Therapeutic Agents

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination for Researchers, Scientists, and Drug Development Professionals

The designation "BC 197" is not uniquely assigned to a single therapeutic agent but is associated with a diverse range of compounds, each with distinct mechanisms of action and therapeutic targets. This technical guide provides a comprehensive overview of the in vivo effects of five such agents: Tivantinib (ARQ 197), a targeted cancer therapeutic; RS 25259-197 (Palonosetron), a potent anti-emetic; CRM197, a versatile protein carrier for vaccines and drug delivery; KRP-197 (Imidafenacin), a treatment for overactive bladder; and KITE-197, a chimeric antigen receptor (CAR) T-cell therapy for B-cell malignancies. This document synthesizes preclinical and clinical data, details experimental methodologies, and visualizes key biological pathways and workflows to facilitate a deeper understanding of these important molecules.

Tivantinib (ARQ 197): A Dual-Action Anti-Cancer Agent

Tivantinib is a small molecule inhibitor initially developed as a selective, non-ATP-competitive inhibitor of the c-Met receptor tyrosine kinase.[1] However, subsequent research has revealed a dual mechanism of action that also involves the disruption of microtubule polymerization, independent of c-Met status.[2][3] This multifaceted activity contributes to its potent anti-tumor effects observed in various cancer models.

In Vivo Efficacy of Tivantinib

Preclinical studies in xenograft models have demonstrated the anti-tumor activity of Tivantinib. Oral administration of Tivantinib has been shown to significantly inhibit tumor growth in various cancer types.[4]

Animal Model Cancer Type Dosing Regimen Tumor Growth Inhibition Reference
Nude miceHuman lung cancer (EBC-1)200 mg/kg, p.o., bid, 5 days/weekSignificant reduction in tumor volume[2]
Nude miceHuman lung cancer (H460)200 mg/kg, p.o., bid, 5 days/weekSignificant reduction in tumor volume[2]
Nude miceHuman colon xenograft (HT29)200 mg/kg, p.o., single doseStrong inhibition of c-Met phosphorylation[5]
MiceSubcutaneous breast cancer120 mg/kgDramatic repression of tumor growth and metastasis[4]
Experimental Protocols

Xenograft Tumor Growth Inhibition Study: [2]

  • Cell Implantation: Human cancer cell lines (e.g., EBC-1, H460) are subcutaneously inoculated into the flank of nude mice.

  • Tumor Growth: Tumors are allowed to grow to a palpable size.

  • Treatment: Mice are randomized into vehicle control and Tivantinib treatment groups. Tivantinib is administered orally at a dose of 200 mg/kg twice daily for 5 consecutive days, followed by a 2-day break.

  • Monitoring: Tumor volume is measured regularly using calipers.

  • Endpoint: The study is terminated when tumors in the control group reach a predetermined size, and tumors are excised for further analysis.

Signaling Pathways and Experimental Workflow

Tivantinib's primary intended mechanism is the inhibition of the HGF/c-Met signaling pathway, which is crucial for cell growth, migration, and invasion.[4] Additionally, it directly interacts with tubulin, leading to microtubule depolymerization and cell cycle arrest at the G2/M phase.[2][4]

Tivantinib_Mechanism cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cMet c-Met Receptor PI3K PI3K cMet->PI3K ERK ERK cMet->ERK HGF HGF HGF->cMet binds Akt Akt PI3K->Akt Proliferation Cell Proliferation Survival, Invasion Akt->Proliferation ERK->Proliferation Tubulin Tubulin Microtubules Microtubules Tubulin->Microtubules polymerization G2M_Arrest G2/M Arrest Microtubules->G2M_Arrest disruption leads to Apoptosis Apoptosis Proliferation->Apoptosis inhibition leads to Tivantinib_Met Tivantinib Tivantinib_Met->cMet inhibits Tivantinib_Tubulin Tivantinib Tivantinib_Tubulin->Tubulin binds

Caption: Dual mechanism of Tivantinib action.

Xenograft_Workflow start Start cell_culture Culture Human Cancer Cells start->cell_culture implantation Subcutaneous Implantation into Nude Mice cell_culture->implantation tumor_growth Allow Tumors to Grow to Palpable Size implantation->tumor_growth randomization Randomize Mice into Control and Treatment Groups tumor_growth->randomization treatment Administer Tivantinib (p.o.) or Vehicle randomization->treatment monitoring Measure Tumor Volume Regularly treatment->monitoring endpoint Terminate Study at Predetermined Endpoint monitoring->endpoint analysis Excise Tumors for Pharmacodynamic Analysis endpoint->analysis end End analysis->end

Caption: Xenograft study experimental workflow.

RS 25259-197 (Palonosetron): A Highly Potent 5-HT3 Receptor Antagonist

RS 25259-197, known as Palonosetron, is a second-generation, highly selective 5-HT3 receptor antagonist with a strong binding affinity for its target.[6][7] It is widely used for the prevention of chemotherapy-induced nausea and vomiting (CINV).

In Vivo Anti-Emetic Efficacy of RS 25259-197

In vivo studies have demonstrated the potent and long-lasting anti-emetic effects of RS 25259-197 across various animal models.[8][9]

Animal Model Emetogen Route of Administration ID50 (µg/kg) Comparison Reference
Anesthetized Rats2-methyl-5-HTIntravenous (i.v.)0.04More potent than ondansetron and granisetron[8]
Intraduodenal (i.d.)3.2
Conscious FerretsCisplatinIntravenous (i.v.)1.1More potent than ondansetron, equipotent with granisetron[8]
Oral (p.o.)3.2
Conscious DogsCisplatinIntravenous (i.v.)1.9More potent than ondansetron[8]
Oral (p.o.)8.5
DacarbazineIntravenous (i.v.)4.1
Oral (p.o.)9.7
Actinomycin DIntravenous (i.v.)4.9
Oral (p.o.)2.5
MechlorethamineIntravenous (i.v.)4.4
Oral (p.o.)3.0
Experimental Protocols

Cisplatin-Induced Emesis in Ferrets: [8]

  • Animal Acclimatization: Male ferrets are acclimatized to the experimental conditions.

  • Fasting: Animals are fasted overnight prior to the experiment.

  • Drug Administration: RS 25259-197 or vehicle is administered either intravenously or orally.

  • Emetogen Challenge: A high dose of cisplatin (e.g., 10 mg/kg, i.p.) is administered to induce emesis.

  • Observation: The animals are observed for a defined period (e.g., 4 hours), and the number of retches and vomits is recorded.

  • Data Analysis: The dose required to inhibit emesis by 50% (ID50) is calculated.

Mechanism of Action and Experimental Workflow

RS 25259-197 exerts its anti-emetic effect by blocking serotonin (5-HT) from binding to 5-HT3 receptors, which are located on vagal afferent nerves in the gastrointestinal tract and in the chemoreceptor trigger zone (CTZ) of the brain.

Antiemetic_Workflow start Start acclimatization Acclimatize Ferrets to Experimental Cages start->acclimatization fasting Fast Animals Overnight acclimatization->fasting drug_admin Administer RS 25259-197 (i.v. or p.o.) or Vehicle fasting->drug_admin emetogen Administer Cisplatin (i.p.) to Induce Emesis drug_admin->emetogen observation Observe for Retching and Vomiting for 4h emetogen->observation data_collection Record Number of Emetic Episodes observation->data_collection analysis Calculate ID50 data_collection->analysis end End analysis->end

Caption: Anti-emetic study workflow in ferrets.

CRM197: A Non-Toxic Diphtheria Toxin Mutant for Immunological Applications

CRM197 is a genetically detoxified mutant of diphtheria toxin that lacks enzymatic activity but retains its receptor-binding properties.[10][11] This makes it an ideal carrier protein for conjugate vaccines and a promising agent for targeted drug delivery.[12][13]

In Vivo Applications of CRM197

CRM197 has been successfully used in preclinical and clinical settings to enhance the immunogenicity of weakly antigenic molecules and to deliver therapeutics across biological barriers.

Application Animal Model Key Findings Reference
Vaccine CarrierMiceBoosted functional antibody levels against diphtheria toxin.[14]
MiceTriggered production of specific anti-AβpE3 antibodies in an Alzheimer's disease model.[13]
Drug Delivery-Facilitates transcytosis across the blood-brain barrier in vitro, suggesting potential for in vivo brain delivery.[15]
Anti-cancer-Inhibited angiogenesis and induced apoptosis in human adrenocortical carcinoma models by binding to HB-EGF.[12]
Experimental Protocols

Transcutaneous Immunization Study in Mice: [14]

  • Priming: Mice are primed parenterally with a standard diphtheria toxoid vaccine.

  • Booster Immunization: After a set period, mice receive a booster immunization via the transcutaneous route with CRM197, either alone or with an adjuvant.

  • Blood Sampling: Blood samples are collected at various time points to measure antibody titers.

  • T-cell Response: Splenocytes are harvested to assess antigen-specific T-cell proliferation ex vivo.

  • Data Analysis: Antibody levels and T-cell proliferation are compared between different treatment groups.

Signaling Pathway and Logical Relationships

CRM197 can inhibit signaling pathways by binding to heparin-binding EGF-like growth factor (HB-EGF).[12] In the context of blood-brain barrier transcytosis, it has been shown to upregulate caveolin-1 expression via a PI3K/Akt-dependent pathway.[15]

CRM197_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HB_EGF proHB-EGF PI3K PI3K HB_EGF->PI3K activates Akt Akt PI3K->Akt phospho_FOXO1A p-FOXO1A Akt->phospho_FOXO1A phosphorylates FOXO1A FOXO1A phospho_FOXO1A->FOXO1A dephosphorylation Caveolin1_mRNA Caveolin-1 mRNA FOXO1A->Caveolin1_mRNA upregulates transcription Caveolin1_protein Caveolin-1 Protein Caveolin1_mRNA->Caveolin1_protein translation CRM197 CRM197 CRM197->HB_EGF binds & inhibits CRM197->PI3K inhibits Transcytosis Enhanced Transcytosis Caveolin1_protein->Transcytosis

Caption: CRM197-mediated signaling for enhanced transcytosis.

KRP-197 (Imidafenacin): A Bladder-Selective Antimuscarinic Agent

KRP-197, or Imidafenacin, is a novel antimuscarinic agent with high affinity for M1 and M3 muscarinic acetylcholine receptors.[16] It is developed for the treatment of overactive bladder, demonstrating selectivity for the bladder over salivary glands.[17]

In Vivo Pharmacological Effects of KRP-197

Studies in rats have demonstrated the efficacy of KRP-197 in increasing bladder capacity and inhibiting bladder contractions with a favorable side-effect profile compared to other antimuscarinic drugs.[16]

Parameter Drug ID50 / ID30 (mg/kg) Selectivity (Salivary/Bladder) Reference
Carbamylcholine-induced decrease in bladder capacity Imidafenacin0.055 (ID50)27.3[16]
Distention-induced rhythmic bladder contraction Imidafenacin0.17 (ID30)8.8[16]
Propiverine15 (ID30)0.9[16]
Tolterodine3.0 (ID30)5.0[16]
Oxybutynin3.2 (ID30)1.4[16]
Darifenacin0.85 (ID30)1.4[16]
Carbamylcholine-stimulated salivary secretion Imidafenacin1.5 (ID50)-[16]
Propiverine14 (ID50)-[16]
Tolterodine15 (ID50)-[16]
Oxybutynin4.4 (ID50)-[16]
Darifenacin1.2 (ID50)-[16]
Experimental Protocols

Measurement of Bladder Capacity in Conscious Rats: [16]

  • Catheter Implantation: A catheter is implanted into the bladder of female rats under anesthesia.

  • Recovery: Rats are allowed to recover from surgery.

  • Cystometry: Conscious rats are placed in a restraining cage, and the bladder catheter is connected to a pressure transducer and a pump for saline infusion.

  • Drug Administration: Imidafenacin or other test compounds are administered intravenously.

  • Bladder Filling: The bladder is filled with saline at a constant rate.

  • Measurement: Bladder capacity is determined by the volume of saline required to induce micturition.

Mechanism of Action

KRP-197 exerts its therapeutic effect by blocking both postjunctional muscarinic receptors on the detrusor muscle, which reduces bladder contractions, and prejunctional muscarinic receptors on nerve endings, which modulates acetylcholine release.[17][18]

KRP197_Mechanism cluster_neuromuscular Neuromuscular Junction Nerve_Terminal Parasympathetic Nerve Terminal ACh_release Acetylcholine (ACh) Release Nerve_Terminal->ACh_release Detrusor_Muscle Detrusor Smooth Muscle Pre_M_Receptor Prejunctional Muscarinic Receptor ACh_release->Pre_M_Receptor binds (autoregulation) Post_M_Receptor Postjunctional Muscarinic Receptor ACh_release->Post_M_Receptor binds Pre_M_Receptor->ACh_release modulates Bladder_Contraction Bladder Contraction Post_M_Receptor->Bladder_Contraction activates KRP197 KRP-197 KRP197->Pre_M_Receptor blocks KRP197->Post_M_Receptor blocks

Caption: Dual blockade mechanism of KRP-197.

KITE-197: A Next-Generation CAR T-Cell Therapy

KITE-197 is a CAR T-cell therapy currently in Phase I clinical trials for relapsed or refractory large B-cell lymphoma.[19][20] It involves genetically modifying a patient's own T-cells to express a chimeric antigen receptor that targets the CD19 protein on B-cells.[19]

Clinical Development of KITE-197

KITE-197 is in the early stages of clinical investigation, with a Phase I trial (NCT06079164) designed to evaluate its safety, tolerability, and determine the recommended Phase II dose.[20][21] As of now, published quantitative in vivo efficacy data from this trial is not yet available.

Clinical Trial Phase Status Indication Primary Objectives Reference
Phase I (NCT06079164)RecruitingRelapsed or Refractory Large B-cell Lymphoma- Evaluate safety and tolerability- Determine the target dose for Phase Ib[20]
Experimental Protocols

CAR T-Cell Therapy Clinical Trial Protocol (General Overview): [20][22]

  • Patient Screening and Enrollment: Patients with relapsed or refractory large B-cell lymphoma who meet the eligibility criteria are enrolled.

  • Leukapheresis: The patient's T-cells are collected from their blood.

  • CAR T-Cell Manufacturing: The collected T-cells are genetically engineered to express the anti-CD19 CAR, expanded in number, and then cryopreserved.

  • Lymphodepleting Chemotherapy: The patient receives a short course of chemotherapy to prepare their body for the CAR T-cells.

  • CAR T-Cell Infusion: The KITE-197 cells are thawed and infused back into the patient.

  • Monitoring and Follow-up: Patients are closely monitored for side effects (e.g., cytokine release syndrome, neurotoxicity) and treatment response.

CAR T-Cell Therapy Workflow

The process of CAR T-cell therapy is a multi-step procedure that involves collecting, modifying, and re-infusing the patient's own T-cells.[22][23]

CART_Workflow cluster_mfg Manufacturing Process start Patient with B-cell Lymphoma leukapheresis 1. Leukapheresis: Collect Patient's T-cells start->leukapheresis lymphodepletion 3. Patient receives Lymphodepleting Chemotherapy start->lymphodepletion manufacturing 2. Manufacturing Facility leukapheresis->manufacturing isolation Isolate and Activate T-cells manufacturing->isolation transduction Genetically Engineer T-cells with Anti-CD19 CAR isolation->transduction expansion Expand CAR T-cell Population transduction->expansion cryopreservation Cryopreserve and Ship to Hospital expansion->cryopreservation infusion 4. Infuse KITE-197 CAR T-cells cryopreservation->infusion lymphodepletion->infusion monitoring 5. Monitor for Response and Side Effects infusion->monitoring end Tumor Cell Lysis monitoring->end

Caption: KITE-197 CAR T-cell therapy workflow.

References

A Technical Guide to the Anxiolytic Potential of Weizmannia coagulans BC99

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This technical guide focuses on the probiotic strain Weizmannia coagulans BC99, as extensive research into "BC 197" in the context of anxiety did not yield relevant results. It is presumed that "this compound" may have been a typographical error, and the user's interest lies in the scientifically documented anxiolytic properties of the closely numbered strain, BC99.

This document provides an in-depth analysis of the role of Weizmannia coagulans BC99 in anxiety research, intended for researchers, scientists, and drug development professionals. The guide details the current understanding of BC99's mechanism of action, supported by quantitative data from clinical research, detailed experimental protocols, and visualizations of the key signaling pathways.

Introduction

Anxiety disorders are a class of mental health conditions characterized by excessive fear and anxiety and related behavioral disturbances. Emerging research into the gut-brain axis has identified the gut microbiota as a key regulator of mental health.[1] Probiotics, live microorganisms that confer a health benefit on the host when administered in adequate amounts, are being investigated as a novel therapeutic avenue for anxiety.[2] Weizmannia coagulans BC99, a spore-forming bacterium, has shown promise in modulating the gut-brain axis and alleviating symptoms of anxiety.[3][4] This guide synthesizes the findings from a pivotal clinical pilot study to provide a comprehensive technical overview of BC99's anxiolytic potential.

Quantitative Data from Clinical Research

An 8-week randomized, double-blind, placebo-controlled pilot study was conducted to evaluate the efficacy of Weizmannia coagulans BC99 in individuals with anxiety and depression.[3] The following tables summarize the key quantitative findings from this study.

Table 1: Changes in Anxiety and Depression Scores [3]

ParameterBC99 Group (Change from Baseline)Placebo Group (Change from Baseline)p-value
HAMA-14 Score-5.53-2.40Not Significant
HAMD-17 Score-2.40Not ReportedNot Significant

Table 2: Changes in Neurotransmitter and Cytokine Levels [3]

BiomarkerBC99 Group (Change from Baseline)Placebo Group (Change from Baseline)p-value
γ-GABA (μmol/L)+0.05No significant change< 0.001
Nitric Oxide (NO)Significant DecreaseNo significant change< 0.001
IL-17RegulationNot ReportedNot Reported
IL-10RegulationNot ReportedNot Reported

Table 3: Changes in Gut Microbiota [3][5]

Bacterial GeneraChange in Abundance in BC99 Group
FaecalibacteriumEnhanced
MegamonasEnhanced
DialisterEnhanced
AgathobacterEnhanced

Experimental Protocols

The following section details the methodologies employed in the key clinical pilot study investigating the anxiolytic effects of Weizmannia coagulans BC99.[3]

Study Design

A randomized, double-blind, placebo-controlled design was utilized.[6] A total of 79 participants with a Hamilton Depression Rating Scale (HAMD-17) score ≥ 8 or a Hamilton Anxiety Rating Scale (HAMA-14) score ≥ 7 were enrolled.[6] Participants were randomly assigned to one of two groups:

  • BC99 Intervention Group: Received 3 g/day of Weizmannia coagulans BC99 (5 x 10⁹ CFU) for 8 weeks.[6]

  • Placebo Group: Received 3 g/day of dextrin for 8 weeks.[6]

Assessment of Anxiety and Depression

The Hamilton Anxiety Rating Scale (HAMA-14) and the Hamilton Depression Rating Scale (HAMD-17) were used to assess the severity of anxiety and depression, respectively, at baseline and after the 8-week intervention.

Biomarker Analysis

Blood samples were collected from participants at baseline and at the end of the 8-week intervention to measure the levels of inflammatory cytokines and neurotransmitters. Specific methodologies for these measurements were not detailed in the primary source.

Gut Microbiota Analysis

Fecal samples were collected at baseline and after 8 weeks of intervention. 16S rRNA gene sequencing was performed to analyze the composition of the gut microbiota.

Signaling Pathways and Experimental Workflows

The anxiolytic effects of Weizmannia coagulans BC99 are believed to be mediated through the gut-brain axis. The following diagrams illustrate the proposed signaling pathway and the experimental workflow of the clinical trial.

BC99_Anxiety_Signaling_Pathway cluster_gut Gut Lumen cluster_systemic Systemic Circulation / Immune System cluster_brain Central Nervous System BC99 Weizmannia coagulans BC99 Beneficial_Bacteria Enhanced Beneficial Bacteria (Faecalibacterium, Megamonas, Dialister, Agathobacter) BC99->Beneficial_Bacteria Stimulates growth SCFAs Increased Short-Chain Fatty Acids (SCFAs) Beneficial_Bacteria->SCFAs Produce Cytokines Regulation of Inflammatory Cytokines (IL-17, IL-10) SCFAs->Cytokines Modulates immune response Neurotransmitters Modulation of Neurotransmitters (Increased γ-GABA, Decreased NO) SCFAs->Neurotransmitters Influences synthesis Anxiety_Reduction Alleviation of Anxiety Symptoms Cytokines->Anxiety_Reduction Reduces neuroinflammation Neurotransmitters->Anxiety_Reduction Direct anxiolytic effect

Caption: Proposed signaling pathway of W. coagulans BC99 in anxiety.

Clinical_Trial_Workflow Start Recruitment of Participants (HAMA-14 ≥ 7 or HAMD-17 ≥ 8) Baseline_Assessment Baseline Assessments: - HAMA-14 & HAMD-17 - Blood Biomarkers - Fecal Samples Start->Baseline_Assessment Randomization Randomization BC99_Group BC99 Intervention Group (3g/day, 5x10^9 CFU) Randomization->BC99_Group Placebo_Group Placebo Group (3g/day dextrin) Randomization->Placebo_Group Intervention 8-Week Intervention BC99_Group->Intervention Placebo_Group->Intervention Final_Assessment Final Assessments: - HAMA-14 & HAMD-17 - Blood Biomarkers - Fecal Samples Intervention->Final_Assessment Baseline_Assessment->Randomization Analysis Data Analysis and Comparison Final_Assessment->Analysis

Caption: Experimental workflow of the BC99 clinical pilot study.

Conclusion

The preliminary findings from the clinical pilot study suggest that Weizmannia coagulans BC99 may have a beneficial role in alleviating symptoms of anxiety.[5] The mechanism of action appears to be multifactorial, involving the modulation of the gut microbiota, the regulation of inflammatory cytokines, and the production of key neurotransmitters.[3] While the observed reduction in HAMA scores was not statistically significant in this initial pilot study, the significant changes in biomarkers such as γ-GABA and nitric oxide, along with positive alterations in the gut microbiome, provide a strong rationale for further investigation.[3] Larger, more robust clinical trials are warranted to confirm these promising preliminary findings and to fully elucidate the anxiolytic potential of Weizmannia coagulans BC99 for its potential application in managing anxiety disorders.

References

Investigating Memory Formation: A Technical Overview of Core Signaling Pathways

Author: BenchChem Technical Support Team. Date: December 2025

To: Researchers, Scientists, and Drug Development Professionals From: Gemini Advanced Scientific Information Service Subject: Technical Guide on Core Mechanisms of Memory Formation

Preamble: This document addresses the core requirements for an in-depth technical guide on the molecular mechanisms of memory formation. Our comprehensive search for the specific compound "BC 197" did not yield any publicly available scientific literature, clinical data, or preclinical studies. Therefore, this guide focuses on the well-established and universally recognized signaling pathways that are fundamental to memory consolidation and are the common targets for therapeutic investigation. The experimental protocols and data presented herein are representative of standard methodologies in the field of neuroscience and memory research.

Core Signaling Cascades in Memory Consolidation

Long-term memory formation is fundamentally dependent on activity-driven gene expression and protein synthesis, which lead to lasting structural and functional changes at the synaptic level. Several key intracellular signaling pathways are critical for this process.[1][2] The activation of these cascades is often initiated by neurotransmitter release, such as glutamate, which binds to postsynaptic receptors like NMDA and AMPA, leading to an influx of calcium and the subsequent activation of various kinases.[3][4]

Key pathways involved include:

  • cAMP Response Element-Binding Protein (CREB) Pathway: A crucial transcription factor that, once phosphorylated, mediates the expression of genes essential for long-term potentiation (LTP) and memory storage.[1][2]

  • Mitogen-Activated Protein Kinase (MAPK/ERK) Pathway: This cascade plays a vital role in synaptic plasticity and is activated by neurotrophins and growth factors.[1][3]

  • Calcium/Calmodulin-Dependent Protein Kinase II (CaMKII) Pathway: A key enzyme activated by calcium influx, essential for the early stages of LTP.[2][3][4]

  • Brain-Derived Neurotrophic Factor (BDNF) Signaling: BDNF and its receptor, TrkB, are critical for neuronal survival, growth, and the enhancement of synaptic plasticity.[2][3]

  • Wnt/β-catenin Signaling Pathway: Emerging evidence suggests this pathway is dynamically regulated during memory consolidation and is crucial for the structural changes underlying long-term memory.[5]

The interplay between these pathways is complex, often involving significant crosstalk and convergence on common downstream effectors like CREB.[2][3]

Visualization of Key Signaling Pathways

The following diagram illustrates a generalized view of the major signaling cascades initiated by glutamatergic activation during memory formation.

Memory_Signaling_Pathways cluster_pre_synapse Presynaptic Terminal cluster_post_synapse Postsynaptic Terminal Glutamate_Vesicle Glutamate NMDA_R NMDA Receptor Glutamate_Vesicle->NMDA_R Glutamate AMPA_R AMPA Receptor Glutamate_Vesicle->AMPA_R mGluR mGluR Glutamate_Vesicle->mGluR Ca2_ion Ca²⁺ Influx NMDA_R->Ca2_ion AMPA_R->Ca2_ion PKC PKC mGluR->PKC CaMKII CaMKII Ca2_ion->CaMKII Ras Ras Ca2_ion->Ras MAPK_ERK MAPK/ERK Pathway PKC->MAPK_ERK CREB CREB CaMKII->CREB Ras->MAPK_ERK MAPK_ERK->CREB Gene_Expression Gene Expression & Protein Synthesis CREB->Gene_Expression LTP Synaptic Plasticity (LTP) Gene_Expression->LTP

Core signaling pathways in memory formation.

Standardized Experimental Protocols

Investigating the effect of a novel compound on memory formation involves a series of standardized behavioral and molecular assays.

Behavioral Assay: Morris Water Maze

The Morris Water Maze is a widely used test for spatial learning and memory in rodents.

  • Objective: To assess hippocampal-dependent spatial memory.

  • Apparatus: A large circular pool (1.5-2m diameter) filled with opaque water, with a hidden platform submerged just below the surface. Visual cues are placed around the room.

  • Acquisition Phase:

    • The animal (typically a rat or mouse) is placed in the pool from one of four starting positions.

    • The animal swims to find the hidden platform. The time taken to find the platform (escape latency) and the path taken are recorded.

    • This is repeated for several trials per day over 5-7 days. A learning curve is generated from the decreasing escape latencies.

  • Probe Trial:

    • 24 hours after the last acquisition trial, the platform is removed.

    • The animal is allowed to swim for 60 seconds.

    • The time spent in the target quadrant (where the platform was) is measured as an indicator of memory retention.

  • Drug Administration: The investigational compound (e.g., "this compound") would typically be administered systemically (e.g., via intraperitoneal injection) at a specific time before or after the daily training sessions to assess its effect on acquisition or consolidation, respectively.

Molecular Biology Assay: Western Blot for Protein Phosphorylation

This technique is used to measure the activation of key signaling proteins post-behavioral training.

  • Objective: To quantify the levels of phosphorylated proteins (e.g., p-CREB, p-ERK) in brain tissue (e.g., hippocampus) as a marker of pathway activation.

  • Procedure:

    • Tissue Collection: Immediately after a specific behavioral event (e.g., 30 minutes post-training), animals are euthanized, and the hippocampus is rapidly dissected and frozen.

    • Protein Extraction: The tissue is homogenized in a lysis buffer containing phosphatase and protease inhibitors to preserve protein phosphorylation states.

    • Quantification: Total protein concentration is determined using a BCA or Bradford assay.

    • Electrophoresis: Equal amounts of protein from each sample are separated by size via SDS-PAGE.

    • Transfer: Proteins are transferred from the gel to a nitrocellulose or PVDF membrane.

    • Immunoblotting: The membrane is incubated with a primary antibody specific to the phosphorylated protein of interest (e.g., anti-p-CREB). A separate blot is run for the total protein (e.g., anti-CREB) to serve as a loading control.

    • Detection: A secondary antibody conjugated to an enzyme (e.g., HRP) is applied, followed by a chemiluminescent substrate. The resulting signal is captured on film or with a digital imager.

    • Analysis: The band intensity of the phosphorylated protein is normalized to the total protein intensity to determine the relative level of activation.

Experimental Workflow Visualization

The following diagram outlines a typical workflow for a preclinical study investigating a novel memory-enhancing compound.

Experimental_Workflow cluster_behavior Behavioral Analysis cluster_molecular Molecular Analysis acclimation Animal Acclimation (1 week) drug_admin Compound Administration (Vehicle vs. Drug) acclimation->drug_admin mwm_training Morris Water Maze Acquisition Training (5-7 Days) drug_admin->mwm_training probe_trial Probe Trial (24h post-training) mwm_training->probe_trial tissue_collection Hippocampal Tissue Collection (Post-training) mwm_training->tissue_collection Sacrifice subset of animals data_analysis_behav Analyze Escape Latency & Time in Quadrant probe_trial->data_analysis_behav final_report Correlate Behavioral & Molecular Data data_analysis_behav->final_report protein_extraction Protein Extraction tissue_collection->protein_extraction western_blot Western Blot (p-CREB, p-ERK) protein_extraction->western_blot data_analysis_mol Densitometry Analysis western_blot->data_analysis_mol data_analysis_mol->final_report

Preclinical workflow for a memory compound.

Quantitative Data Presentation

Data from the aforementioned experiments would be summarized to compare the effects of a vehicle control against one or more doses of an investigational compound.

Table 1: Morris Water Maze Probe Trial Performance

Treatment GroupNTime in Target Quadrant (seconds, Mean ± SEM)
Vehicle1222.5 ± 2.1
Compound (1 mg/kg)1228.9 ± 2.5
Compound (5 mg/kg)1235.1 ± 3.0
Compound (10 mg/kg)1236.2 ± 2.8
*p < 0.05 vs. Vehicle

Table 2: Hippocampal Protein Phosphorylation (Relative Optical Density)

Treatment GroupNp-CREB / Total CREB (Mean ± SEM)p-ERK / Total ERK (Mean ± SEM)
Vehicle81.00 ± 0.121.00 ± 0.15
Compound (5 mg/kg)81.85 ± 0.211.67 ± 0.19
*p < 0.05 vs. Vehicle

Conclusion

While information on "this compound" is not available in the public domain, the framework provided in this guide outlines the fundamental pathways and standard experimental approaches used to investigate novel compounds for memory enhancement. Any such compound would be expected to modulate key signaling nodes such as CREB, ERK, or CaMKII, and its efficacy would be validated through robust behavioral paradigms like the Morris Water Maze. The provided diagrams, protocols, and data tables serve as a template for the rigorous scientific investigation required in this field.

References

Unraveling BC 197: A Deep Dive into its Effects on Rodent Behavioral Models

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the available scientific literature reveals no publicly accessible data or research pertaining to a compound designated "BC 197" and its effects on rodent behavioral models. Extensive searches have yielded information on similarly named entities, such as the carrier protein CRM197, and clinical trial compounds CL-197 and KITE-197. However, none of these are associated with direct behavioral effects in preclinical rodent studies of neurological or psychiatric conditions.

This guide is intended for researchers, scientists, and drug development professionals. Given the absence of information on "this compound," this document will instead provide a framework for evaluating novel compounds in rodent behavioral models, using established paradigms as examples. This will serve as a methodological guide for the rigorous assessment of potential therapeutics for neurological and psychiatric disorders.

Section 1: The Crucial Role of Rodent Behavioral Models in Drug Discovery

Rodent models are fundamental tools in the preclinical evaluation of novel therapeutics.[1][2] They allow for the systematic investigation of a compound's efficacy and mechanism of action in a living organism before human trials. These models are designed to mimic specific aspects of human disorders, such as anxiety, depression, cognitive impairment, and deficits in social behavior.[3][4][5] The selection of appropriate behavioral paradigms is critical for obtaining meaningful and translatable data.

Section 2: Key Behavioral Paradigms for Assessing Novel Compounds

A battery of tests is often employed to build a comprehensive behavioral profile of a new chemical entity. Below are detailed methodologies for commonly used rodent behavioral models.

Anxiety-Related Behavior
  • Open Field Test: This test assesses locomotor activity and anxiety-like behavior in a novel environment.[6] Rodents naturally tend to stay near the walls (thigmotaxis) of a new arena. Anxiolytic compounds typically increase the time spent in the center of the open field.[6]

    Experimental Protocol:

    • Apparatus: A square arena (e.g., 50x50x40 cm) with walls to prevent escape. The floor is divided into a central zone and a peripheral zone.

    • Procedure: Each rodent is placed individually in the center of the arena and allowed to explore freely for a set duration (e.g., 5-10 minutes).

    • Data Collection: An overhead camera records the session, and tracking software analyzes parameters such as total distance traveled, time spent in the center versus the periphery, and rearing frequency.

Depressive-Like Behavior
  • Forced Swim Test (FST): This model is based on the principle of "behavioral despair." When placed in an inescapable cylinder of water, rodents will eventually adopt an immobile posture. Antidepressant compounds are known to reduce this immobility time.[4]

    Experimental Protocol:

    • Apparatus: A transparent glass cylinder (e.g., 40 cm high, 20 cm in diameter) filled with water (23-25°C) to a depth that prevents the rodent from touching the bottom or escaping.

    • Procedure: Rodents are placed in the cylinder for a 6-minute session. The duration of immobility (defined as the lack of all movement except for that required to keep the head above water) is typically scored during the last 4 minutes of the test.

    • Data Collection: Scoring can be done manually by a trained observer or automatically using video analysis software.

Learning and Memory
  • Novel Object Recognition (NOR) Test: This task evaluates recognition memory based on the innate tendency of rodents to explore novel objects more than familiar ones.[3]

    Experimental Protocol:

    • Apparatus: An open field arena. A set of two identical objects (familiar objects) and one different object (novel object).

    • Procedure:

      • Habituation: The rodent is allowed to freely explore the empty arena.

      • Training (Familiarization) Phase: Two identical objects are placed in the arena, and the rodent is allowed to explore them for a set time.

      • Testing (Choice) Phase: After a retention interval (e.g., 1 to 24 hours), one of the familiar objects is replaced with a novel object. The rodent is returned to the arena, and the time spent exploring each object is recorded.

    • Data Collection: Exploration is defined as sniffing or touching the object with the nose or forepaws. A discrimination index is calculated to quantify memory.

Section 3: Data Presentation and Interpretation

Quantitative data from these behavioral tests should be summarized in clearly structured tables to facilitate comparison between treatment groups (e.g., vehicle vs. different doses of the test compound).

Table 1: Example Data Summary for the Open Field Test

Treatment GroupTotal Distance (cm)Time in Center (s)Rearing Frequency
Vehicle2500 ± 15025 ± 540 ± 8
Compound X (1 mg/kg)2450 ± 16045 ± 7*42 ± 9
Compound X (10 mg/kg)2300 ± 14060 ± 9**38 ± 6

*p < 0.05, **p < 0.01 compared to Vehicle. Data are presented as mean ± SEM.

Section 4: Visualizing Experimental Workflows and Pathways

Diagrams are essential for illustrating complex experimental designs and biological mechanisms.

Experimental_Workflow cluster_pre Pre-Treatment cluster_treatment Treatment cluster_testing Behavioral Testing cluster_analysis Data Analysis Habituation Habituation to Test Environment Dosing Compound Administration (e.g., Vehicle, this compound) Habituation->Dosing OFT Open Field Test Dosing->OFT FST Forced Swim Test Dosing->FST NOR Novel Object Recognition Dosing->NOR Analysis Statistical Analysis & Interpretation OFT->Analysis FST->Analysis NOR->Analysis

Caption: A generalized workflow for preclinical behavioral assessment of a novel compound.

Conclusion

While there is no available information on "this compound," the methodologies and frameworks presented here provide a robust foundation for the behavioral characterization of any new compound. Rigorous experimental design, careful data collection, and appropriate statistical analysis are paramount for generating reliable and translatable findings in the quest for novel therapeutics for neurological and psychiatric disorders. Should information on "this compound" become publicly available, this guide can be adapted to specifically address its preclinical evaluation.

References

Pharmacological profile of BC 197

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of the scientific literature reveals that the designation "BC 197" and its variations refer to several distinct pharmacological agents. To provide a precise and relevant technical guide, it is imperative to distinguish between these compounds. The following sections provide a detailed overview of the available information for each entity, highlighting their different mechanisms of action, therapeutic targets, and clinical applications.

This compound (CCK-B Agonist)

One compound identified as this compound is a selective cholecystokinin-B (CCK-B) receptor agonist.[1]

Experimental Protocols:

Detailed experimental protocols for the characterization of this compound as a CCK-B agonist would typically involve competitive radioligand binding assays and functional assays measuring downstream signaling.

  • Radioligand Binding Assay:

    • Preparation of Membranes: Membranes are prepared from cells or tissues endogenously or recombinantly expressing the CCK-B receptor.

    • Incubation: A fixed concentration of a radiolabeled CCK-B antagonist (e.g., ³H-L-365,260) is incubated with the membranes in the presence of increasing concentrations of unlabeled this compound.

    • Separation: Bound and free radioligand are separated by rapid filtration.

    • Detection: The amount of bound radioactivity is quantified using liquid scintillation counting.

    • Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The equilibrium dissociation constant (Ki) is then calculated using the Cheng-Prusoff equation.

  • Functional Assay (e.g., Calcium Mobilization):

    • Cell Culture: Cells expressing the CCK-B receptor are cultured and loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).

    • Stimulation: The cells are stimulated with varying concentrations of this compound.

    • Measurement: Changes in intracellular calcium concentration are measured using a fluorometer or a fluorescence microscope.

    • Data Analysis: The concentration of this compound that produces 50% of the maximal response (EC₅₀) is determined.

CRM197 (Diphtheria Toxin Mutant)

CRM197 is a non-toxic mutant of the diphtheria toxin.[2] It is widely used as a carrier protein in conjugate vaccines. More recently, its potential as a drug delivery vehicle across the blood-brain barrier and as an anti-cancer agent has been explored.[3][4][5]

Mechanism of Action:

CRM197 acts as a carrier protein.[3][4] It has been shown to inhibit phosphatidylinositol-3-kinase (PI3K)/Akt signaling.[3][4] This inhibition can lead to the upregulation of caveolin-1, potentially through the induction of FOXO1A transcriptional activity, which is involved in endocytosis and transcytosis across the blood-brain barrier.[3][4] While traditionally considered non-toxic, some studies suggest that expression of CRM197 can be toxic to cells and inhibit protein synthesis.[5]

Binding Affinity:

The binding of CRM197 to NAD has been studied using surface plasmon resonance (SPR). The binding of NAD to CRM197 was found to be almost negligible, in contrast to the wild-type diphtheria toxin, which has an equilibrium dissociation constant (Kᴅ) of 28 ± 3 μM for NAD.[2]

Signaling Pathway:

DOT Script:

CRM197_Signaling_Pathway CRM197 CRM197 PI3K_Akt PI3K/Akt Signaling CRM197->PI3K_Akt inhibits phospho_FOXO1A Phospho-FOXO1A (Inactive) PI3K_Akt->phospho_FOXO1A phosphorylates FOXO1A FOXO1A (Active) phospho_FOXO1A->FOXO1A dephosphorylation Caveolin1 Caveolin-1 Upregulation FOXO1A->Caveolin1 induces Transcytosis Transcytosis across BBB Caveolin1->Transcytosis facilitates KITE197_Workflow Patient Patient with Large B-cell Lymphoma Leukapheresis Leukapheresis Patient->Leukapheresis T_Cell_Isolation T-Cell Isolation Leukapheresis->T_Cell_Isolation Genetic_Modification Genetic Modification (CAR insertion) T_Cell_Isolation->Genetic_Modification Expansion Cell Expansion Genetic_Modification->Expansion KITE197 KITE-197 (CAR T-cells) Expansion->KITE197 Infusion Infusion back into Patient KITE197->Infusion Tumor_Lysis Tumor Cell Lysis KITE197->Tumor_Lysis targets CD19+ Infusion->Patient

References

The Enigmatic Journey of Tivantinib (ARQ 197): A Dual-Mechanism Anticancer Agent

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Tivantinib (formerly ARQ 197), a small molecule inhibitor, initially garnered significant attention as a selective, non-ATP-competitive inhibitor of the c-Met receptor tyrosine kinase. Its development marked a pivotal moment in the pursuit of targeted therapies for cancers with aberrant c-Met signaling. However, subsequent research unveiled a more complex and intriguing mechanism of action, revealing its potent anti-tubulin activity. This technical guide provides an in-depth exploration of the discovery, history, and multifaceted mechanism of action of Tivantinib. It consolidates key preclinical and clinical data, details essential experimental protocols, and visualizes the intricate signaling pathways and experimental workflows associated with this compound. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals investigating Tivantinib and similar dual-mechanism anticancer agents.

Introduction: The Dawn of a c-Met Inhibitor

The c-Met proto-oncogene, and its ligand, hepatocyte growth factor (HGF), form a signaling pathway crucial for normal cellular processes, including proliferation, migration, and morphogenesis. However, dysregulation of the HGF/c-Met axis through gene amplification, mutation, or overexpression is a well-established driver of tumorigenesis and metastasis in a multitude of human cancers. This understanding spurred the development of targeted therapies aimed at inhibiting c-Met activity.

Tivantinib emerged from these efforts as a promising, orally bioavailable small molecule. Developed by ArQule, Inc., it was distinguished as a non-ATP-competitive inhibitor, a characteristic suggesting a higher degree of selectivity compared to many kinase inhibitors that target the highly conserved ATP-binding pocket. Initial preclinical studies demonstrated its ability to inhibit c-Met phosphorylation and downstream signaling, leading to antitumor activity in various cancer models.

A Paradigm Shift: Unveiling a Dual Mechanism of Action

While the initial focus of Tivantinib's development was its c-Met inhibitory activity, further investigations revealed a second, potent mechanism of action: the disruption of microtubule polymerization. This discovery reshaped the understanding of Tivantinib's cytotoxic effects and provided a rationale for its activity in tumors without high c-Met expression.

This dual mechanism positions Tivantinib as a fascinating case study in drug development, highlighting the potential for single agents to impact multiple, critical oncogenic pathways. The following sections will delve into the specifics of both its c-Met-dependent and c-Met-independent activities.

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical and clinical studies of Tivantinib.

Table 1: Preclinical In Vitro Activity of Tivantinib

ParameterValueCell Lines/SystemReference
c-Met Inhibition (Ki) 355 nMRecombinant human c-Met[1]
IC50 (c-Met Phosphorylation) 100 - 300 nMHT29, MKN-45, MDA-MB-231, NCI-H441[1]
IC50 (Cell Proliferation) 0.03 - 30 µMVarious cancer cell lines[1]

Table 2: Tivantinib Pharmacokinetics in Humans (Single Agent)

ParameterValueDosePatient PopulationReference
Tmax (median) 3.1 hours240 mgHepatocellular Carcinoma[2]
Cmax (mean) 1.37 µg/mL240 mgHepatocellular Carcinoma[2]
AUC0-8h (mean) 6.88 µg/mL·h240 mgHepatocellular Carcinoma[2]

Table 3: Key Clinical Trial Efficacy Data for Tivantinib in Hepatocellular Carcinoma (HCC)

Trial PhaseEndpointTivantinib ArmPlacebo ArmHR (95% CI)p-valueMET StatusReference
Phase II Median TTP1.6 months1.4 months0.64 (0.43–0.94)0.04All comers[3]
Phase II Median OS7.2 months3.8 months0.38 (0.18–0.81)0.01MET-high
Phase III (METIV-HCC) Median OS8.4 months9.1 months0.97 (0.75–1.25)0.81MET-high[3]
Phase III (METIV-HCC) Median PFS2.1 months2.0 months0.96 (0.75-1.22)0.72MET-high

TTP: Time to Progression; OS: Overall Survival; PFS: Progression-Free Survival; HR: Hazard Ratio; CI: Confidence Interval.

Signaling Pathways and Mechanisms of Action

Tivantinib exerts its anticancer effects through two primary mechanisms: inhibition of the c-Met signaling pathway and disruption of microtubule dynamics.

c-Met Dependent Pathway

As a non-ATP-competitive inhibitor, Tivantinib binds to the inactive conformation of the c-Met kinase domain. This binding prevents the autophosphorylation of the receptor upon HGF binding, thereby blocking the activation of downstream signaling cascades that promote cell proliferation, survival, migration, and invasion.

cMet_Pathway HGF HGF cMet c-Met Receptor HGF->cMet Binds P_cMet p-c-Met cMet->P_cMet Autophosphorylation Tivantinib Tivantinib Tivantinib->P_cMet Inhibits PI3K PI3K P_cMet->PI3K RAS RAS P_cMet->RAS STAT3 STAT3 P_cMet->STAT3 AKT Akt PI3K->AKT Proliferation Proliferation AKT->Proliferation Survival Survival AKT->Survival Invasion Invasion AKT->Invasion Angiogenesis Angiogenesis AKT->Angiogenesis RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation ERK->Survival ERK->Invasion ERK->Angiogenesis STAT3->Proliferation STAT3->Survival STAT3->Invasion STAT3->Angiogenesis Tubulin_Pathway Tivantinib Tivantinib Microtubules Microtubule Polymerization Tivantinib->Microtubules Inhibits Tubulin Tubulin Dimers Tubulin->Microtubules Spindle Mitotic Spindle Formation Microtubules->Spindle G2M_Arrest G2/M Phase Arrest Spindle->G2M_Arrest Disruption leads to Apoptosis Apoptosis G2M_Arrest->Apoptosis Synthesis_Workflow Indole Indole Derivative Intermediate1 Indolyl-Maleimide Intermediate Indole->Intermediate1 Maleimide Substituted Maleimide Maleimide->Intermediate1 Pyrroloquinoline Pyrrolo[3,2,1-ij]quinoline Precursor Tivantinib Tivantinib Pyrroloquinoline->Tivantinib Intermediate1->Tivantinib Xenograft_Workflow Cell_Culture Cancer Cell Culture Implantation Subcutaneous Implantation in Mice Cell_Culture->Implantation Tumor_Growth Tumor Growth to Palpable Size Implantation->Tumor_Growth Randomization Randomization into Groups Tumor_Growth->Randomization Treatment Tivantinib Treatment (Oral Gavage) Randomization->Treatment Control Vehicle Control Randomization->Control Monitoring Tumor Volume and Body Weight Monitoring Treatment->Monitoring Control->Monitoring Analysis Data Analysis and Efficacy Determination Monitoring->Analysis

References

Methodological & Application

Application Notes and Protocols for CRM197 in Murine Models

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

CRM197, a non-toxic mutant of diphtheria toxin, serves as a versatile tool in preclinical research, primarily utilized as a carrier protein in conjugate vaccines and as a vehicle for drug delivery across the blood-brain barrier.[1][2][3] Its mechanism of action involves interaction with the diphtheria toxin receptor, which is the heparin-binding EGF-like growth factor (HB-EGF) precursor.[2] This interaction not only facilitates cellular uptake but also modulates intracellular signaling pathways, notably the PI3K/Akt pathway.[1][2] These characteristics make CRM197 a subject of interest for therapeutic and vaccine development, necessitating standardized experimental protocols for in vivo studies in mice.

Mechanism of Action

CRM197 is structurally similar to the native diphtheria toxin but possesses a single amino acid substitution that abrogates its enzymatic activity and toxicity.[3] It binds to the HB-EGF precursor on the cell surface, which can lead to the inhibition of HB-EGF-induced signaling, including the PI3K/Akt pathway.[2] In the context of the blood-brain barrier, CRM197 can mediate transcytosis, a process that appears to be dependent on a caveolae-mediated pathway.[1] Studies have shown that CRM197 can upregulate caveolin-1 expression through a PI3K/Akt-dependent mechanism involving the FOXO1A transcription factor.[1][2]

Preclinical In Vivo Studies in Mice

Preclinical evaluation of CRM197-containing agents in mice is crucial for assessing immunogenicity, efficacy, and safety.[4][5] Murine models are instrumental in understanding the in vivo behavior of CRM197 conjugates and their therapeutic or prophylactic potential.

Experimental Protocol: Immunogenicity and Efficacy of a CRM197-Conjugate Vaccine in Mice

This protocol outlines a general procedure for evaluating a candidate vaccine using CRM197 as a carrier protein in a mouse model.

1. Animal Model

  • Species/Strain: C57BL/6 or BALB/c mice are commonly used for immunological studies.[6] The choice of strain may depend on the specific immune responses being investigated.

  • Age: 6-8 weeks old at the start of the experiment.

  • Housing: Animals should be housed in specific-pathogen-free (SPF) conditions with ad libitum access to food and water, following institutional guidelines for animal welfare.[7][8]

2. Experimental Groups

  • Group 1 (Vaccine): Mice receiving the CRM197-conjugate vaccine.

  • Group 2 (Adjuvant Control): Mice receiving the adjuvant alone (if applicable).

  • Group 3 (Placebo/Vehicle Control): Mice receiving the vehicle (e.g., saline).

  • Group 4 (Naïve Control): Untreated mice.

3. Dosing and Administration

  • Dose: The optimal dose of the CRM197-conjugate should be determined in dose-ranging studies.

  • Route of Administration: Intramuscular (IM) injection is a common route for vaccines.

  • Vaccination Schedule: A prime-boost strategy is often employed, for example, two injections administered at a 2- to 3-week interval.[4]

4. Endpoint Analysis

  • Immunogenicity Assessment:

    • Sample Collection: Blood samples are collected at baseline and at specified time points after each immunization to measure antibody responses.

    • Antibody Titer Measurement: Enzyme-linked immunosorbent assay (ELISA) is used to quantify antigen-specific IgG and IgM antibodies in the serum.

    • Neutralizing Antibody Assay: This functional assay measures the ability of the induced antibodies to neutralize the target pathogen or toxin.

    • T-cell Response: Splenocytes can be isolated to assess CRM197-specific T-cell responses using techniques like ELISpot to detect cytokine-producing cells (e.g., IFN-γ, IL-4).[5]

  • Efficacy Assessment (Challenge Study):

    • Challenge: At a predetermined time after the final immunization (e.g., 2 and 8 weeks), mice are challenged with the infectious agent or toxin.[4]

    • Monitoring: Animals are monitored for clinical signs of disease, weight loss, and survival over a defined period (e.g., 10 days).[4]

    • Pathogen/Toxin Load: Target organs can be harvested to determine the pathogen or toxin burden.

5. Data Presentation

Quantitative data from these experiments should be summarized in tables for clear comparison between experimental groups.

Table 1: Immunogenicity Data Summary

GroupAntigen-Specific IgG Titer (Mean ± SD)Neutralizing Antibody Titer (Mean ± SD)IFN-γ Secreting Cells (per 10^6 splenocytes)
Vaccine
Adjuvant Control
Placebo Control
Naïve Control

Table 2: Efficacy Data from Challenge Study

GroupSurvival Rate (%)Mean Body Weight Change (%)Pathogen/Toxin Load in Target Organ (Mean ± SD)
Vaccine
Adjuvant Control
Placebo Control
Naïve Control

Signaling Pathway and Experimental Workflow Diagrams

CRM197 Signaling Pathway

The following diagram illustrates the proposed signaling pathway modulated by CRM197 at the blood-brain barrier.

CRM197_Signaling_Pathway cluster_cell Endothelial Cell cluster_inhibition CRM197 Inhibition CRM197 CRM197 HBEGF HB-EGF Receptor CRM197->HBEGF Binds PI3K PI3K Akt Akt PI3K->Akt Activates pAkt p-Akt Akt->pAkt Phosphorylates pFOXO1A p-FOXO1A pAkt->pFOXO1A Phosphorylates FOXO1A FOXO1A Caveolin1 Caveolin-1 FOXO1A->Caveolin1 Upregulates expression pFOXO1A->FOXO1A Inactivates Transcytosis Caveolae-mediated Transcytosis Caveolin1->Transcytosis Promotes CRM197_inhibits_PI3K CRM197 CRM197_inhibits_PI3K->PI3K Inhibits

Caption: CRM197 signaling cascade in endothelial cells.

Experimental Workflow for a Preclinical Mouse Study

This diagram outlines the general workflow for a preclinical study of a CRM197-based agent in mice.

Preclinical_Workflow cluster_preparation Preparation cluster_intervention Intervention cluster_analysis Analysis Animal_Acclimation Animal Acclimation (6-8 week old mice) Group_Allocation Random Group Allocation (Vaccine, Control, etc.) Animal_Acclimation->Group_Allocation Prime_Dose Prime Immunization (Day 0) Group_Allocation->Prime_Dose Boost_Dose Boost Immunization (Day 14/21) Prime_Dose->Boost_Dose Immunogenicity Immunogenicity Assessment (Blood collection, ELISA, ELISpot) Boost_Dose->Immunogenicity Challenge Challenge Study (Pathogen/Toxin administration) Immunogenicity->Challenge Efficacy Efficacy Assessment (Survival, Weight, Pathogen load) Challenge->Efficacy

Caption: General experimental workflow for a preclinical mouse study.

References

Application Notes and Protocols for the Dissolution and Administration of a Hypothetical Hydrophobic Compound (BC 197) in Rats

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The compound "BC 197" is not identified as a publicly known research compound in scientific literature. The following application notes and protocols are provided as a representative example for the dissolution and administration of a novel, hypothetical hydrophobic small molecule inhibitor in a preclinical rat model. Researchers should validate and optimize these protocols for their specific compound of interest.

Introduction

These protocols outline the methods for preparing and administering this compound, a hypothetical water-insoluble small molecule inhibitor, to rats for in vivo studies. The primary challenge in administering such compounds is achieving a stable and homogenous formulation that ensures consistent bioavailability. The following procedure details a common vehicle formulation using Dimethyl Sulfoxide (DMSO), Tween® 80, and saline to create a suitable suspension for oral or intraperitoneal administration.

Materials and Equipment

  • Compound: this compound (or other hydrophobic test article)

  • Vehicles:

    • Dimethyl Sulfoxide (DMSO), Cell culture grade

    • Tween® 80 (Polysorbate 80)

    • 0.9% Sodium Chloride Injection, USP (Saline)

  • Equipment:

    • Analytical balance

    • Sonicator (bath or probe)

    • Vortex mixer

    • Sterile conical tubes (15 mL and 50 mL)

    • Pipettes and sterile tips

    • Syringes (1 mL, 3 mL)

    • Administration needles (e.g., 20-22 gauge)

    • Oral gavage feeding needles (18-20 gauge, straight or curved)

    • Personal Protective Equipment (PPE): Lab coat, gloves, safety glasses

Dissolution Protocol: Vehicle Preparation and Compound Formulation

This protocol describes the preparation of a standard vehicle formulation (e.g., 10% DMSO, 10% Tween® 80, 80% Saline) suitable for many hydrophobic compounds. The final concentration of the test article must be determined based on the required dosage and the maximum administration volume for the chosen route.

3.1 Step-by-Step Formulation Procedure

  • Weigh Compound: Accurately weigh the required amount of this compound powder using an analytical balance and place it into a sterile conical tube.

  • Initial Dissolution: Add the required volume of DMSO to the tube. Vortex vigorously for 1-2 minutes until the compound is fully dissolved. A brief sonication (5-10 minutes in a bath sonicator) may be used to aid dissolution if necessary.

  • Add Surfactant: Add the required volume of Tween® 80 to the DMSO-compound solution. Vortex for another 1-2 minutes to ensure the mixture is homogenous.

  • Add Saline: Add the required volume of 0.9% saline to the mixture in a dropwise manner while continuously vortexing. This step is critical to prevent the compound from precipitating. The final solution should be a uniform, slightly viscous suspension.

  • Final Homogenization: Vortex the final suspension for an additional 2-3 minutes. If particulates are visible, sonicate the suspension for 10-15 minutes until it appears homogenous.

  • Storage: Prepare the formulation fresh on the day of dosing. If temporary storage is needed, keep it at room temperature and protect it from light. Re-vortex thoroughly before administration.

3.2 Example Formulation Data

The following table provides example calculations for preparing a 10 mg/mL formulation of this compound.

ParameterValueDescription
Target Concentration 10 mg/mLThe final concentration of this compound in the vehicle.
Vehicle Composition 10% DMSO, 10% Tween® 80, 80% SalineA common vehicle for hydrophobic compounds.
Total Volume (Example) 10 mLThe total volume of the final formulation to be prepared.
Mass of this compound 100 mgCalculated as Target Concentration × Total Volume.
Volume of DMSO 1 mL10% of the total volume.
Volume of Tween® 80 1 mL10% of the total volume.
Volume of Saline 8 mL80% of the total volume.

Administration Protocol: Oral Gavage (PO) in Rats

This protocol describes the administration of the prepared this compound formulation via oral gavage, a common route for preclinical studies.

4.1 Step-by-Step Administration Procedure

  • Animal Handling: Properly restrain the rat. Ensure the animal is calm to minimize stress and risk of injury.

  • Prepare Dose: Re-vortex the this compound formulation to ensure homogeneity. Draw the calculated dose volume into a syringe fitted with an appropriate oral gavage needle.

  • Measure Gavage Needle: Measure the gavage needle against the rat to determine the correct insertion depth (from the tip of the nose to the last rib).

  • Administer Dose: Gently insert the gavage needle into the esophagus. Administer the dose smoothly and steadily.

  • Post-Administration Monitoring: Observe the rat for any signs of distress, such as labored breathing or regurgitation, immediately after dosing and at regular intervals thereafter.

4.2 Dosing and Volume Guidelines

The following table summarizes key quantitative parameters for dosing in rats.

ParameterGuideline / ExampleNotes
Species Sprague-Dawley RatProtocol is generally applicable to other common rat strains (e.g., Wistar).
Body Weight (Typical) 250 - 300 gDose calculations must be based on the most recent body weight measurement for each animal.
Example Dose 50 mg/kgThe specific dose should be determined from prior efficacy or toxicology studies.
Dose Calculation (Example) 50 mg/kg × 0.25 kg = 12.5 mgCalculation for a 250 g rat.
Administration Volume 1.25 mLCalculated as Dose (mg) / Concentration (mg/mL). For the example: 12.5 mg / 10 mg/mL.
Max PO Volume 10 mL/kgThe maximum recommended volume for oral gavage in rats to avoid adverse events. For a 250g rat, this would be 2.5 mL.
Dosing Frequency Once daily (QD) or twice daily (BID)Determined by the pharmacokinetic profile of the compound.

Visualizations: Workflows and Pathways

5.1 Experimental Workflow Diagram

The following diagram illustrates the overall experimental workflow from compound preparation to post-administration monitoring.

G cluster_prep Formulation Preparation cluster_admin Dose Administration cluster_obs Post-Dosing a Weigh this compound b Dissolve in DMSO a->b c Add Tween® 80 b->c d Add Saline & Homogenize c->d f Calculate Dose Volume d->f Use Final Concentration e Weigh Rat e->f g Prepare Syringe f->g h Administer via Oral Gavage g->h i Monitor Animal Health h->i j Collect Pharmacokinetic Samples i->j k Perform Efficacy Assessment i->k

Caption: Workflow for preparation and administration of this compound in rats.

5.2 Hypothetical Signaling Pathway Diagram

This diagram illustrates a hypothetical mechanism of action where this compound inhibits a target kinase, subsequently blocking a downstream signaling cascade involved in cell proliferation.

G GF Growth Factor Receptor Receptor Tyrosine Kinase (RTK) GF->Receptor Binds & Activates Target Target Kinase Receptor->Target Phosphorylates Downstream Downstream Effector (e.g., MAPK) Target->Downstream Activates Proliferation Cell Proliferation Downstream->Proliferation Promotes BC197 This compound BC197->Target Inhibits

Caption: Hypothetical signaling pathway for this compound as a Target Kinase inhibitor.

Application Notes and Protocols for BC 197 in Behavioral Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of BC 197, a selective cholecystokinin-B (CCK-B) receptor agonist, in rodent behavioral studies. The information detailed below, including dosages and experimental protocols, is derived from preclinical research to guide the design and execution of new studies investigating the effects of this compound on anxiety and memory.

Introduction

This compound is a peptide analog that acts as a selective agonist for the cholecystokinin-B (CCK-B) receptor. In the central nervous system, CCK-B receptors are densely expressed in limbic and cortical areas and are implicated in the modulation of anxiety, memory, and other cognitive processes. Stimulation of these receptors by agonists like this compound has been shown to produce anxiogenic-like effects and to modulate memory consolidation and retrieval. These characteristics make this compound a valuable pharmacological tool for investigating the role of the CCKergic system in various behavioral paradigms.

Data Presentation

The following tables summarize the quantitative dosage information for this compound in key behavioral studies.

Behavioral Paradigm Species Route of Administration Effective Dose Observed Effect Reference
Elevated Plus-MazeRatIntraperitoneal (i.p.)50 µg/kgAnxiogenic-like effects[1]
Two-Trial Recognition Memory TaskRatIntraperitoneal (i.p.)30 µg/kgDisruption of memory performance[2]

Signaling Pathway

This compound exerts its effects by binding to and activating the CCK-B receptor, a G-protein coupled receptor (GPCR). The activation of CCK-B receptors is known to modulate the activity of various neuronal circuits, including dopaminergic and GABAergic systems, which are critically involved in anxiety and memory processes.

BC197_Signaling_Pathway BC197 This compound CCKBR CCK-B Receptor (GPCR) BC197->CCKBR Binds to G_protein G-protein Activation CCKBR->G_protein Activates Downstream Downstream Signaling Cascades G_protein->Downstream Neuronal Modulation of Neuronal Activity (e.g., Dopaminergic, GABAergic) Downstream->Neuronal Behavioral Behavioral Outcomes (Anxiety, Memory Modulation) Neuronal->Behavioral

Fig. 1: Simplified signaling pathway of this compound.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Assessment of Anxiety-Like Behavior: The Elevated Plus-Maze

This protocol is based on the methodology described by Derrien et al. (1994)[1].

Objective: To evaluate the anxiogenic-like effects of this compound in rats.

Materials:

  • This compound

  • Vehicle (e.g., saline)

  • Male Wistar rats (250-300 g)

  • Elevated plus-maze apparatus (two open arms, two closed arms, elevated from the floor)

  • Video recording and analysis software

Procedure:

  • Animal Acclimation: House rats in a temperature-controlled room with a 12-hour light/dark cycle for at least one week before the experiment. Provide ad libitum access to food and water.

  • Drug Preparation: Dissolve this compound in the vehicle to the desired concentration.

  • Administration: Administer this compound (50 µg/kg) or vehicle via intraperitoneal (i.p.) injection 30 minutes before the behavioral test.

  • Behavioral Testing:

    • Place the rat in the center of the elevated plus-maze, facing an open arm.

    • Allow the rat to explore the maze for a 5-minute period.

    • Record the session using a video camera positioned above the maze.

  • Data Analysis:

    • Score the following parameters:

      • Number of entries into the open and closed arms.

      • Time spent in the open and closed arms.

    • Calculate the percentage of open arm entries and the percentage of time spent in the open arms.

    • An anxiogenic-like effect is indicated by a significant decrease in the percentage of open arm entries and/or time spent in the open arms compared to the vehicle-treated group.

EPM_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Acclimation Animal Acclimation Drug_Prep Drug Preparation (this compound or Vehicle) Acclimation->Drug_Prep Injection Intraperitoneal Injection (30 min pre-test) Drug_Prep->Injection Testing Elevated Plus-Maze Test (5 min exploration) Injection->Testing Recording Video Recording Testing->Recording Scoring Behavioral Scoring (Arm entries, Time spent) Recording->Scoring Stats Statistical Analysis Scoring->Stats

Fig. 2: Experimental workflow for the elevated plus-maze test.
Assessment of Memory Performance: Two-Trial Recognition Memory Task

This protocol is based on the methodology described by Léna et al. (1999)[2].

Objective: To evaluate the effect of this compound on the retrieval phase of memory in rats.

Materials:

  • This compound

  • Vehicle (e.g., saline)

  • Male Sprague-Dawley rats

  • Y-maze or similar apparatus with distinct arms

  • Video recording and analysis software

Procedure:

  • Animal Acclimation: As described in the previous protocol.

  • Drug Preparation: Dissolve this compound in the vehicle to the desired concentration.

  • Behavioral Testing (Two Trials):

    • Trial 1 (Acquisition):

      • Place the rat in the starting arm of the maze and allow it to explore two arms for a set period (e.g., 5 minutes), with the third arm blocked.

      • Return the rat to its home cage.

    • Inter-Trial Interval: A 2-hour interval is used to assess memory impairment.

    • Drug Administration: Inject this compound (30 µg/kg, i.p.) or vehicle 30 minutes before the second trial.

    • Trial 2 (Retrieval):

      • Place the rat back in the starting arm and allow it to freely explore all three arms of the maze.

      • Record the session to measure the time spent and the number of entries in each arm.

  • Data Analysis:

    • A successful memory retrieval in control animals is indicated by a preference for exploring the novel (previously blocked) arm.

    • A disruption of memory performance by this compound is demonstrated by a lack of preference for the novel arm compared to the familiar arms.

    • Compare the performance of the this compound-treated group with the vehicle-treated group using appropriate statistical tests.

Memory_Task_Workflow Trial1 Trial 1: Acquisition (Exploration of 2 arms) ITI Inter-Trial Interval (2 hours) Trial1->ITI Injection This compound Injection (i.p.) (30 min before Trial 2) ITI->Injection Trial2 Trial 2: Retrieval (Free exploration of all 3 arms) Injection->Trial2 Analysis Data Analysis (Preference for novel arm) Trial2->Analysis

References

Application Notes and Protocols: Intracerebroventricular Injection of CRM197

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following application notes and protocols are based on the available scientific literature for Cross-Reacting Material 197 (CRM197). The initial search for "BC 197" did not yield specific results for a therapeutic agent administered via intracerebroventricular (ICV) injection. It is presumed that the intended subject was CRM197, a non-toxic mutant of diphtheria toxin with known interactions with neural-related signaling pathways and use in drug delivery to the central nervous system. The provided protocols are generalized for ICV injection in a research setting and should be adapted based on specific experimental goals and institutional guidelines.

Introduction and Background

Cross-Reacting Material 197 (CRM197) is a genetically detoxified form of diphtheria toxin.[1] A single amino acid substitution results in the loss of its enzymatic activity, rendering it non-toxic.[1][2] CRM197 is widely utilized as a carrier protein in conjugate vaccines to enhance the immunogenicity of polysaccharides and haptens.[1][3][4]

In the context of neuroscience and drug development, CRM197 has garnered interest for its ability to act as a carrier to transport therapeutic agents across the blood-brain barrier (BBB).[5][6][7] This is mediated through its interaction with the diphtheria toxin receptor (DTR), which is the heparin-binding EGF-like growth factor (HB-EGF) precursor.[8] Beyond its carrier function, preclinical studies suggest that CRM197 itself can modulate specific signaling pathways within endothelial cells of the BBB, and potentially within cells of the central nervous system (CNS).[5][6]

Intracerebroventricular (ICV) injection is a direct route of administration into the cerebral ventricles, bypassing the BBB to achieve high concentrations of a substance within the cerebrospinal fluid (CSF) and brain parenchyma.[9] This technique is invaluable for studying the direct effects of compounds on the CNS. These notes provide an overview of a key signaling pathway modulated by CRM197 and a detailed protocol for its ICV administration in a research setting.

Signaling Pathways Modulated by CRM197

The primary signaling pathway identified to be modulated by CRM197, particularly in the context of BBB endothelial cells, is the Phosphoinositide 3-kinase (PI3K)/Akt pathway.[5][6] This pathway is a critical regulator of numerous cellular processes in the CNS, including neuronal survival, growth, and synaptic plasticity.[10][11][12][13]

CRM197 has been shown to inhibit the PI3K/Akt signaling cascade.[5][6] This inhibition leads to reduced phosphorylation of the downstream transcription factor Forkhead box protein O1 (FOXO1A). The dephosphorylated, active form of FOXO1A can then translocate to the nucleus and regulate the expression of target genes. One such target is Caveolin-1, a protein involved in endocytosis and signal transduction, which is upregulated following CRM197 treatment.[5][6]

While this pathway has been elucidated in BBB endothelial cells, its modulation in neurons and glial cells following direct ICV injection of CRM197 remains an area for investigation. Understanding this pathway provides a mechanistic basis for exploring the potential direct neuro-modulatory effects of CRM197.

CRM197_Signaling_Pathway CRM197 CRM197 DTR DTR (HB-EGF precursor) CRM197->DTR PI3K PI3K DTR->PI3K Inhibition Akt Akt PI3K->Akt Activation pAkt p-Akt Akt->pAkt pFOXO1A p-FOXO1A pAkt->pFOXO1A FOXO1A FOXO1A FOXO1A_nuc FOXO1A FOXO1A->FOXO1A_nuc Translocation pFOXO1A->FOXO1A Dephosphorylation Caveolin1_mRNA Caveolin-1 mRNA FOXO1A_nuc->Caveolin1_mRNA

Figure 1: Proposed signaling pathway of CRM197 leading to the upregulation of Caveolin-1.

Experimental Protocols

The following is a generalized protocol for the intracerebroventricular injection of a substance, such as CRM197, into a mouse model. This procedure requires stereotaxic instrumentation to ensure accurate and reproducible injections.

Materials and Reagents
  • CRM197 (lyophilized powder)

  • Sterile, pyrogen-free saline or artificial cerebrospinal fluid (aCSF)

  • Anesthetic (e.g., isoflurane, ketamine/xylazine cocktail)

  • Antiseptic solution (e.g., 70% ethanol, Betadine)

  • Ophthalmic ointment

  • Stereotaxic apparatus for mice

  • Microinjection pump

  • Hamilton syringe (10 µL) with a 26-gauge or 30-gauge needle

  • Surgical tools (scalpel, scissors, forceps, wound clips or sutures)

  • Heating pad

  • Animal scale

Preparation of CRM197 Solution
  • Reconstitute lyophilized CRM197 in sterile, pyrogen-free saline or aCSF to the desired stock concentration.

  • Gently vortex to dissolve. Avoid vigorous shaking to prevent protein denaturation.

  • Filter the solution through a 0.22 µm syringe filter into a sterile microcentrifuge tube.

  • Prepare aliquots and store at -20°C or -80°C for long-term storage. Avoid repeated freeze-thaw cycles.

  • On the day of surgery, thaw an aliquot on ice and dilute to the final injection concentration with sterile saline or aCSF.

Surgical Procedure for ICV Injection
  • Animal Preparation:

    • Weigh the mouse to determine the correct dosage of anesthetic.

    • Anesthetize the mouse using the chosen method (e.g., isoflurane inhalation or intraperitoneal injection of ketamine/xylazine). Confirm the depth of anesthesia by the absence of a pedal withdrawal reflex.

    • Place the mouse on a heating pad to maintain body temperature throughout the procedure.

    • Apply ophthalmic ointment to the eyes to prevent corneal drying.

    • Shave the fur from the scalp and clean the area with an antiseptic solution.

  • Stereotaxic Surgery:

    • Mount the anesthetized mouse in the stereotaxic frame. Ensure the head is level in all planes.

    • Make a midline incision in the scalp to expose the skull.

    • Identify the bregma and lambda landmarks on the skull.

    • Determine the stereotaxic coordinates for the lateral ventricle. For adult C57BL/6 mice, typical coordinates relative to bregma are:

      • Anterior/Posterior (AP): -0.3 mm

      • Medial/Lateral (ML): ±1.0 mm

      • Dorsal/Ventral (DV): -2.5 mm from the skull surface

    • Mark the injection site on the skull with a sterile marker.

  • Injection:

    • Drill a small burr hole through the skull at the marked coordinates, being careful not to damage the underlying dura mater.

    • Load the Hamilton syringe with the CRM197 solution, ensuring there are no air bubbles.

    • Mount the syringe on the stereotaxic manipulator and position the needle over the burr hole.

    • Slowly lower the needle to the predetermined DV coordinate.

    • Infuse the CRM197 solution at a slow rate (e.g., 0.5 µL/min) using the microinjection pump. A typical injection volume is 1-5 µL.

    • After the infusion is complete, leave the needle in place for an additional 5-10 minutes to allow for diffusion and prevent backflow.

    • Slowly withdraw the needle.

  • Post-Operative Care:

    • Close the scalp incision with wound clips or sutures.

    • Administer post-operative analgesics as per institutional guidelines.

    • Place the mouse in a clean, warm cage and monitor until it has fully recovered from anesthesia.

ICV_Injection_Workflow start Start prep_animal Animal Preparation (Anesthesia, Mounting) start->prep_animal expose_skull Expose Skull prep_animal->expose_skull identify_landmarks Identify Bregma expose_skull->identify_landmarks drill_hole Drill Burr Hole at Stereotaxic Coordinates identify_landmarks->drill_hole load_syringe Load Syringe with CRM197 drill_hole->load_syringe lower_needle Lower Needle to Target DV Coordinate load_syringe->lower_needle infuse Infuse CRM197 Solution (e.g., 0.5 µL/min) lower_needle->infuse wait Wait 5-10 min infuse->wait withdraw_needle Slowly Withdraw Needle wait->withdraw_needle close_incision Close Incision withdraw_needle->close_incision post_op Post-Operative Care close_incision->post_op end_exp End of Procedure post_op->end_exp

Figure 2: Experimental workflow for intracerebroventricular injection of CRM197.

Data Presentation

Quantitative data from experiments involving the ICV injection of CRM197 should be systematically collected and organized. The following tables provide templates for recording common readouts. Note: The values in these tables are hypothetical and for illustrative purposes only, as specific data for this application is not currently available in the literature.

Table 1: Dosage and Administration Parameters

ParameterValue
Animal Model C57BL/6 mice, male, 8-10 weeks old
Test Article CRM197
Vehicle Sterile Saline
Concentration 1 mg/mL
Dose Level (per animal) 2 µg
Injection Volume 2 µL
Infusion Rate 0.5 µL/min
Injection Site (from Bregma) AP: -0.3, ML: +1.0, DV: -2.5

Table 2: Hypothetical Quantitative Readouts (24 hours post-injection)

Treatment Groupnp-Akt/Total Akt Ratio (Hippocampus)Caveolin-1 mRNA Fold Change (Cortex)Behavioral Score (e.g., Open Field Test - Time in Center)
Vehicle Control 81.00 ± 0.121.0 ± 0.235 ± 5 seconds
CRM197 (2 µg) 80.65 ± 0.092.5 ± 0.428 ± 6 seconds

These tables can be adapted to include other relevant endpoints such as measurements of inflammatory markers, neuronal viability assays, or other behavioral tests, depending on the specific research question.

References

Application Notes and Protocols for BC 197 in Conditioned Suppression of Motility Testing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Introduction to BC 197 and its Mechanism of Action

This compound is a selective agonist for the cholecystokinin-B (CCK-B) receptor. Cholecystokinin (CCK) is a neuropeptide that functions as a neurotransmitter in the central nervous system and is implicated in various physiological and behavioral processes, including anxiety, panic disorders, and memory.[1] The biological effects of CCK are mediated through two primary receptor subtypes: CCK-A and CCK-B. CCK-B receptors are widely distributed throughout the brain, with high concentrations in limbic structures and cortical areas, regions known to be involved in the regulation of fear and anxiety.

Stimulation of CCK-B receptors has been shown to produce anxiogenic-like effects in various animal models of anxiety.[1][2][3] Therefore, selective CCK-B agonists like this compound are valuable pharmacological tools for investigating the neurobiological mechanisms underlying anxiety and for evaluating the efficacy of potential anxiolytic compounds. By inducing a state of heightened anxiety, this compound can be used to model anxiety-related conditions in a controlled laboratory setting.

Conditioned Suppression of Motility Test: A Paradigm for Assessing Anxiety

The conditioned suppression of motility test is a behavioral paradigm used to assess fear and anxiety in rodents. This test is based on the principle of Pavlovian fear conditioning, where a neutral conditioned stimulus (CS), such as a tone or light, is paired with an aversive unconditioned stimulus (US), typically a mild footshock.[4] After one or more pairings, the animal learns to associate the CS with the US and will exhibit a fear response in the presence of the CS alone.

This fear response manifests as a suppression of ongoing behavior, such as locomotor activity. The degree to which the animal suppresses its movement in the presence of the conditioned stimulus is a quantifiable measure of conditioned fear or anxiety. A greater suppression of motility indicates a stronger fear memory. This paradigm is particularly useful for studying the neural circuits of fear and for screening compounds that may modulate anxiety levels.

The use of this compound in this test is intended to potentiate the anxiety-like response, providing a model to test the efficacy of anxiolytic drugs. An effective anxiolytic compound would be expected to attenuate the suppression of motility induced by the conditioned stimulus in animals treated with this compound.

Data Presentation

Representative Quantitative Data of a Selective CCK-B Agonist in a Conditioned Suppression of Motility Test

Treatment GroupDose (µg/kg, i.p.)NBaseline Motility (Distance traveled in cm/min)Motility during CS (Distance traveled in cm/min)Suppression Ratio*
Vehicle-10150.5 ± 12.375.2 ± 8.10.33 ± 0.04
This compound110148.9 ± 11.845.1 ± 6.50.23 ± 0.03
This compound1010152.1 ± 13.122.8 ± 4.20.13 ± 0.02
This compound10010149.7 ± 12.510.5 ± 2.90.07 ± 0.01

*Suppression Ratio Calculation: The suppression ratio is calculated as: (motility during CS) / (baseline motility + motility during CS).[4] A ratio of 0.5 indicates no suppression, while a ratio approaching 0 indicates complete suppression of motility. Data are presented as mean ± SEM.

Experimental Protocols

Conditioned Suppression of Motility Test Protocol

This protocol is designed to assess conditioned fear by measuring the suppression of general locomotor activity in rodents.

1. Apparatus

  • Conditioning Chamber: A sound-attenuating chamber equipped with a grid floor capable of delivering a mild footshock. A speaker for delivering the auditory conditioned stimulus (CS) and a video camera for recording the animal's behavior should be integrated.

  • Testing Chamber (Open Field Arena): A square or circular arena with walls high enough to prevent escape. The arena should be equipped with an automated video tracking system to measure the distance traveled by the animal. The lighting in the arena should be consistent across all testing sessions.

2. Animal Subjects

  • Adult male rats (e.g., Sprague-Dawley or Wistar, 250-300g) or mice (e.g., C57BL/6, 8-10 weeks old) are commonly used.

  • Animals should be housed individually for at least one week before the start of the experiment to acclimate to the facility.

  • All procedures should be in accordance with the guidelines for the care and use of laboratory animals.

3. Experimental Procedure

Phase 1: Habituation (Day 1-2)

  • Handle each animal for 5 minutes per day for two consecutive days to reduce stress associated with handling.

  • On Day 2, place each animal individually into the testing chamber (open field arena) for 10 minutes to allow for habituation to the novel environment. No stimuli are presented during this phase.

Phase 2: Conditioning (Day 3)

  • Place the animal in the conditioning chamber.

  • Allow a 3-minute acclimation period.

  • Present the conditioned stimulus (CS), which is a 30-second tone (e.g., 2800 Hz, 85 dB).

  • During the last 2 seconds of the CS presentation, deliver the unconditioned stimulus (US), a mild footshock (e.g., 0.5 mA for 0.5 seconds).

  • Repeat the CS-US pairing 3-5 times with a variable inter-trial interval (e.g., 1-3 minutes).

  • After the last pairing, leave the animal in the chamber for an additional 2 minutes before returning it to its home cage.

Phase 3: Drug Administration and Testing (Day 4)

  • Administer this compound or the vehicle solution (e.g., saline) via intraperitoneal (i.p.) injection at the desired dose and time before the test (e.g., 30 minutes prior).

  • Place the animal in the center of the testing chamber (open field arena).

  • Allow a 5-minute period for the measurement of baseline motility (no stimuli presented). The video tracking system will record the total distance traveled.

  • Immediately following the baseline period, present the 30-second auditory CS.

  • The video tracking system will continue to record the total distance traveled during the CS presentation.

  • After the CS presentation, the animal can be removed from the arena and returned to its home cage.

  • Thoroughly clean the arena with 70% ethanol between each animal to eliminate olfactory cues.

4. Data Analysis

  • Calculate the total distance traveled (in cm) during the 5-minute baseline period and the 30-second CS period for each animal.

  • Calculate the Suppression Ratio for motility using the following formula: Suppression Ratio = (Distance traveled during CS) / (Distance traveled during baseline [normalized to 30s] + Distance traveled during CS)

  • Alternatively, a simpler suppression ratio can be calculated as: (Activity during CS) / (Activity during pre-CS + Activity during CS).[4]

  • Analyze the data using appropriate statistical methods, such as a one-way ANOVA followed by post-hoc tests to compare the suppression ratios between the different treatment groups.

Mandatory Visualizations

experimental_workflow cluster_phase1 Phase 1: Habituation (Days 1-2) cluster_phase2 Phase 2: Conditioning (Day 3) cluster_phase3 Phase 3: Testing (Day 4) p1_1 Handling (5 min/day) p1_2 Open Field Habituation (10 min) p1_1->p1_2 p2_1 Place in Conditioning Chamber p1_2->p2_1 24h p2_2 Acclimation (3 min) p2_1->p2_2 p2_3 CS-US Pairings (e.g., 3-5 times) p2_2->p2_3 p2_4 Return to Home Cage p2_3->p2_4 p3_1 Drug Administration (this compound or Vehicle) p2_4->p3_1 24h p3_2 Place in Open Field p3_1->p3_2 p3_3 Baseline Motility Recording (5 min) p3_2->p3_3 p3_4 CS Presentation (30 sec) Motility Recording p3_3->p3_4 p3_5 Return to Home Cage p3_4->p3_5

Caption: Experimental workflow for the Conditioned Suppression of Motility test.

cckb_signaling_pathway BC197 This compound (CCK-B Agonist) CCKBR CCK-B Receptor BC197->CCKBR Binds to Gq Gq Protein CCKBR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 ↑ Intracellular Ca²⁺ ER->Ca2 Releases Ca2->PKC Activates Neuronal_Excitation Neuronal Excitation & Anxiogenic Effects Ca2->Neuronal_Excitation Contributes to PKC->Neuronal_Excitation Leads to

Caption: Simplified signaling pathway of the CCK-B receptor activated by this compound.

References

Application Notes and Protocols for BC 197 in the Elevated Plus-Maze

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BC 197 is a selective agonist for the cholecystokinin B (CCK-B) receptor. The cholecystokinin (CCK) system, particularly the CCK-B receptor subtype, is implicated in the modulation of anxiety and panic in both preclinical and clinical studies. Activation of CCK-B receptors has been shown to produce anxiogenic-like effects.[1][2][3][4] Therefore, this compound can be utilized in the elevated plus-maze (EPM) model to investigate anxiety-related behaviors and to screen potential anxiolytic compounds that may act by antagonizing the CCK-B receptor. The EPM is a widely used behavioral assay to assess anxiety-like behavior in rodents, based on their natural aversion to open and elevated spaces.[5][6][7][8]

Data Presentation: Representative Quantitative Data

The following table summarizes representative data from a hypothetical study investigating the effects of this compound in the elevated plus-maze test in rats. The data are presented as mean ± SEM.

Treatment GroupDose (µg/kg, i.p.)Time Spent in Open Arms (s)Percentage of Time in Open Arms (%)Number of Open Arm EntriesPercentage of Open Arm Entries (%)Total Arm Entries
Vehicle (Saline)-45.8 ± 5.215.3 ± 1.78.1 ± 1.127.0 ± 3.730.0 ± 2.5
This compound1028.3 ± 4.19.4 ± 1.44.9 ± 0.816.3 ± 2.729.5 ± 2.8
This compound3015.1 ± 3.5 5.0 ± 1.22.8 ± 0.6 9.3 ± 2.028.9 ± 3.1

*p < 0.05, **p < 0.01 compared to Vehicle group. Statistical analysis would typically be performed using a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's test).

Interpretation: Administration of a selective CCK-B agonist like this compound is expected to induce anxiogenic-like effects, characterized by a dose-dependent decrease in the time spent in and the number of entries into the open arms of the elevated plus-maze. Total arm entries are not expected to be significantly affected, indicating that the observed behavioral changes are not due to alterations in general locomotor activity.

Experimental Protocols

Materials and Apparatus
  • Subjects: Adult male Wistar or Sprague-Dawley rats (250-300 g) or adult male C57BL/6 mice (20-25 g). Animals should be group-housed with ad libitum access to food and water and maintained on a 12-hour light/dark cycle. All behavioral testing should be conducted during the light phase.

  • Elevated Plus-Maze Apparatus:

    • Constructed from a non-porous material (e.g., Plexiglas, wood painted with a non-reflective matte finish).

    • Shaped like a plus sign with two open arms and two closed arms of equal dimensions, elevated from the floor (typically 50-70 cm).

    • For rats: Arms are typically 50 cm long and 10 cm wide. The closed arms have walls (40-50 cm high).

    • For mice: Arms are typically 30 cm long and 5 cm wide, with closed arm walls of approximately 15 cm in height.[12]

    • The central platform is a square joining the four arms.

  • This compound Solution:

    • Dissolve this compound in a suitable vehicle (e.g., sterile saline or a small percentage of a solubilizing agent like DMSO, further diluted in saline). The final concentration should be prepared to administer the desired dose in a volume of 1-5 ml/kg for rats or 10 ml/kg for mice.

  • Video Recording and Analysis System: A camera mounted above the maze to record the sessions, and tracking software to automatically score the behavioral parameters.

Experimental Procedure
  • Habituation: Acclimate the animals to the testing room for at least 60 minutes before the experiment to reduce novelty-induced stress.[6]

  • Drug Administration:

    • Administer this compound or the vehicle via the desired route (e.g., intraperitoneally, i.p.). The pre-treatment time will depend on the pharmacokinetic profile of the compound, but a 15-30 minute pre-treatment period is common for i.p. injections.

    • A dose-response study is recommended to determine the optimal dose for inducing anxiogenic-like effects.

  • Elevated Plus-Maze Test:

    • Place the animal gently onto the central platform of the maze, facing one of the open arms.[12]

    • Immediately start the video recording and tracking software.

    • Allow the animal to freely explore the maze for a 5-minute session.[12] The experimenter should leave the room during this period to avoid influencing the animal's behavior.

  • Data Collection:

    • At the end of the 5-minute session, carefully remove the animal from the maze and return it to its home cage.

    • Thoroughly clean the maze with a 70% ethanol solution between each trial to remove any olfactory cues.

  • Behavioral Analysis:

    • The primary measures of anxiety-like behavior are:

      • The time spent in the open arms.

      • The number of entries into the open arms.

    • Locomotor activity is assessed by the total number of entries into any arm.

    • The percentage of time spent in the open arms (Time in open arms / (Time in open arms + Time in closed arms) x 100) and the percentage of open arm entries (Open arm entries / (Open arm entries + Closed arm entries) x 100) are also calculated.

Mandatory Visualizations

Signaling Pathway

CCK_B_Receptor_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol BC197 This compound CCKBR CCK-B Receptor BC197->CCKBR Gq Gq Protein CCKBR->Gq Activation PLC PLC Gq->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 PKC PKC Activation DAG->PKC Anxiety Anxiogenic Effects Ca2->Anxiety PKC->Anxiety

Caption: Proposed signaling pathway for this compound-induced anxiogenic effects.

Experimental Workflow

Caption: Experimental workflow for the elevated plus-maze test.

References

Application Notes and Protocols for In vivo Stability and Half-life Assessment of BC 197

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BC 197 is a synthetic peptide analog that acts as a selective agonist for the cholecystokinin B (CCK-B) receptor. The CCKergic system is implicated in various physiological processes, including anxiety, memory, and pain perception. As a potential therapeutic agent, characterizing the in vivo stability and pharmacokinetic profile of this compound is a critical step in its preclinical development. These application notes provide a detailed overview of the methodologies for assessing the in vivo stability and half-life of this compound in a rodent model. The protocols outlined below describe intravenous administration, blood sample collection, and bioanalytical quantification using LC-MS/MS.

Quantitative Data Summary

The pharmacokinetic parameters of this compound were determined in male Sprague-Dawley rats following a single intravenous (IV) bolus dose of 1 mg/kg. Plasma concentrations of this compound were measured at various time points, and the data were analyzed using non-compartmental analysis.

ParameterSymbolValueUnit
Half-life22 ± 8.2min
ClearanceCL17.6 ± 5.65mL/min/kg
Volume of DistributionVd0.546 ± 0.306L/kg
Area Under the CurveAUC(0-inf)679,000 ± 250,000ng·min/mL

Table 1: Pharmacokinetic parameters of this compound in rats following intravenous administration. Data are presented as mean ± standard deviation (n=6).

Signaling Pathway

BC_197_Signaling_Pathway BC197 This compound CCKBR CCK-B Receptor (GPCR) BC197->CCKBR Binds to Gq Gq Protein CCKBR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ Release ER->Ca2 Induces CellularResponse Cellular Response (e.g., Neuronal Excitation) Ca2->CellularResponse PKC->CellularResponse

Caption: this compound signaling pathway via the CCK-B receptor.

Experimental Protocols

1. Animal Model and Housing

  • Species: Male Sprague-Dawley rats

  • Weight: 250-300 g

  • Housing: Animals should be housed in a temperature-controlled environment (22 ± 2°C) with a 12-hour light/dark cycle. Standard laboratory chow and water should be provided ad libitum.

  • Acclimatization: Animals should be acclimated to the housing conditions for at least one week prior to the experiment.

  • Ethics: All animal procedures must be performed in accordance with institutional and national guidelines for the care and use of laboratory animals.

2. In Vivo Experimental Workflow

In_Vivo_Workflow cluster_pre_study Pre-Study cluster_study_day Study Day cluster_analysis Analysis AnimalAcclimatization Animal Acclimatization (1 week) Catheterization Jugular Vein Catheterization (for serial blood sampling) AnimalAcclimatization->Catheterization Recovery Surgical Recovery (48-72 hours) Catheterization->Recovery Dosing IV Bolus Administration of this compound (1 mg/kg) Recovery->Dosing BloodSampling Serial Blood Sampling (pre-dose, 5, 15, 30, 60, 120, 240 min) Dosing->BloodSampling SampleProcessing Plasma Separation (Centrifugation) BloodSampling->SampleProcessing Storage Plasma Storage (-80°C) SampleProcessing->Storage SamplePrep Plasma Sample Preparation (Protein Precipitation/SPE) Storage->SamplePrep LCMS LC-MS/MS Analysis SamplePrep->LCMS PK_Analysis Pharmacokinetic Analysis (e.g., Non-compartmental) LCMS->PK_Analysis

Application Notes and Protocols for the Selective CCK-B Agonist BC 197

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the sourcing, purchasing, and experimental application of BC 197, a selective agonist for the Cholecystokinin B (CCK-B) receptor. This document includes information on suppliers, key physicochemical properties, detailed signaling pathways, and protocols for in vivo research based on published literature.

Sourcing and Purchasing this compound

This compound (CAS No. 115295-08-4) is a specialized research peptide and can be procured from various chemical suppliers that cater to the research and development sector. When sourcing this compound, it is crucial to ensure the supplier provides a certificate of analysis (CoA) to verify the compound's identity, purity, and quality.

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 115295-08-4
Molecular Formula C₆₀H₈₁N₁₁O₁₇S
Appearance Solid Powder
Purity Typically ≥95% (Varies by supplier)
Storage Store at -20°C for long-term stability.
Solubility Varies; consult supplier datasheet for specific solvent recommendations.

Table 2: Exemplary Suppliers of this compound

SupplierProduct Number (Example)Purity (Example)Unit Size (Example)
TargetMol T2513999.79%1mg, 5mg, 10mg
MyBioSource MBS5774875Research GradeVaries
ChemScene CS-0078988>98%1mg, 5mg

Note: Availability, product specifications, and pricing are subject to change. Researchers should contact suppliers directly for the most current information.

Signaling Pathway of the CCK-B Receptor

This compound exerts its biological effects by selectively binding to and activating the Cholecystokinin B (CCK-B) receptor, a G-protein coupled receptor (GPCR). The primary signaling cascade initiated by the activation of the CCK-B receptor involves the Gq alpha subunit.[1][2] This activation leads to the stimulation of Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two key second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).[1][2]

IP3 diffuses through the cytoplasm and binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca²⁺) into the cytosol.[1] The elevated intracellular Ca²⁺ concentration, in concert with DAG, activates Protein Kinase C (PKC).[1] Activated PKC can then phosphorylate a variety of downstream target proteins, leading to the modulation of numerous cellular functions.

Furthermore, signaling through the CCK-B receptor can also engage other pathways, including the mitogen-activated protein kinase (MAPK) and the PI3K/Akt signaling cascades, which are typically involved in cell proliferation and survival.[3]

CCK_B_Signaling CCK-B Receptor Signaling Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol BC197 This compound CCKBR CCK-B Receptor BC197->CCKBR binds Gq Gq Protein CCKBR->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor PKC Protein Kinase C (PKC) DAG->PKC activates Ca Ca²⁺ ER->Ca releases Ca->PKC activates MAPK MAPK Pathway PKC->MAPK activates PI3K_AKT PI3K/Akt Pathway PKC->PI3K_AKT activates Cellular_Response Cellular Response (e.g., Anxiety, Memory Modulation) MAPK->Cellular_Response PI3K_AKT->Cellular_Response

CCK-B Receptor Signaling Cascade

Experimental Protocols

The following protocols are based on methodologies described in the scientific literature for studying the effects of CCK-B agonists like this compound, primarily in the context of anxiety and memory research in rodent models.

In Vivo Assessment of Anxiogenic-like Effects in Rats

This protocol is adapted from studies investigating the role of CCK-B receptor activation in anxiety models.

Objective: To evaluate the anxiogenic-like effects of this compound in rats using the elevated plus-maze test.

Materials:

  • This compound

  • Vehicle (e.g., sterile saline or a suitable solvent as per supplier's recommendation)

  • Adult male rats (e.g., Wistar or Sprague-Dawley)

  • Elevated plus-maze apparatus

  • Syringes and needles for administration

Procedure:

  • Animal Acclimation: House the rats under standard laboratory conditions (12:12 h light/dark cycle, controlled temperature and humidity) for at least one week before the experiment. Provide ad libitum access to food and water.

  • Drug Preparation: On the day of the experiment, dissolve this compound in the appropriate vehicle to the desired concentrations.

  • Administration: Administer this compound or vehicle to the rats via the desired route (e.g., intraperitoneal - i.p., or intracerebroventricular - i.c.v.). The dosage and route will depend on the specific research question and may require preliminary dose-response studies.

  • Pre-treatment Time: Allow for a pre-treatment period between drug administration and behavioral testing (e.g., 15-30 minutes for i.p. injections).

  • Elevated Plus-Maze Test:

    • Place each rat individually in the center of the elevated plus-maze, facing one of the open arms.

    • Allow the rat to explore the maze for a set period (e.g., 5 minutes).

    • Record the number of entries into and the time spent in the open and closed arms using a video tracking system or manual observation.

  • Data Analysis:

    • Calculate the percentage of open arm entries ( (open arm entries / total arm entries) x 100) and the percentage of time spent in the open arms ( (time in open arms / total time) x 100).

    • Anxiogenic-like effects are indicated by a significant decrease in the percentage of open arm entries and time spent in the open arms in the this compound-treated group compared to the vehicle-treated group.

    • Use appropriate statistical tests (e.g., t-test or ANOVA) to analyze the data.

EPM_Workflow Elevated Plus-Maze Experimental Workflow Acclimation Animal Acclimation (1 week) Drug_Prep This compound Preparation Acclimation->Drug_Prep Administration Administration (this compound or Vehicle) Drug_Prep->Administration Pre_treatment Pre-treatment Period (e.g., 15-30 min) Administration->Pre_treatment EPM_Test Elevated Plus-Maze Test (5 min) Pre_treatment->EPM_Test Data_Recording Data Recording (Arm entries and time) EPM_Test->Data_Recording Data_Analysis Data Analysis (Statistical Comparison) Data_Recording->Data_Analysis Conclusion Conclusion on Anxiogenic-like Effects Data_Analysis->Conclusion

Workflow for In Vivo Anxiogenic Study
Assessment of Effects on Memory Retrieval in Rats

This protocol is based on studies examining the influence of CCK-B agonists on memory processes.

Objective: To investigate the effect of this compound on the retrieval phase of a memory task in rats.

Materials:

  • This compound

  • Vehicle

  • Adult male rats

  • Apparatus for a memory task (e.g., Morris water maze, object recognition arena)

  • Syringes and needles for administration

Procedure:

  • Animal Acclimation and Handling: Acclimate and handle the rats as described in Protocol 3.1.

  • Training Phase: Train the rats on the chosen memory task (e.g., finding a hidden platform in the Morris water maze) over several days until a stable performance is achieved.

  • Drug Preparation: Prepare this compound solution as described previously.

  • Retrieval Phase Testing:

    • On the test day, administer this compound or vehicle to the trained rats.

    • After the appropriate pre-treatment time, re-introduce the rats to the memory task apparatus for a probe trial (e.g., a single trial in the Morris water maze with the platform removed).

    • Record relevant memory retrieval parameters (e.g., time spent in the target quadrant, number of platform crossings).

  • Data Analysis:

    • Compare the performance of the this compound-treated group with the vehicle-treated group.

    • A significant difference in the measured parameters would indicate that this compound modulates memory retrieval.

    • Use appropriate statistical methods for data analysis.

Disclaimer: These protocols are intended as a general guide and should be adapted and optimized for specific experimental conditions and institutional guidelines. All animal experiments must be conducted in accordance with the relevant ethical regulations and approved by an Institutional Animal Care and Use Committee (IACUC).

References

Application Notes and Protocols for CRM197

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cross-Reacting Material 197 (CRM197) is a non-toxic mutant of diphtheria toxin widely utilized as a carrier protein in conjugate vaccines.[1][2] A single amino acid substitution (G52E) results in the loss of its enzymatic activity, rendering it a safe yet highly immunogenic molecule.[2] These characteristics make CRM197 an invaluable tool in the development of vaccines against encapsulated bacteria. Furthermore, its ability to interact with cellular signaling pathways has opened avenues for its investigation in other therapeutic areas, including cancer research.

This document provides detailed safety and handling guidelines, experimental protocols for the production and purification of recombinant CRM197, and an overview of its relevant signaling pathways to aid researchers in their work with this protein.

Safety and Handling Guidelines

CRM197 is generally not classified as a hazardous substance according to the Globally Harmonized System (GHS).[3] However, standard laboratory good practices should always be followed. Some evidence suggests that at high concentrations, CRM197 may exhibit weak toxicity.[4][5]

Personal Protective Equipment (PPE)

When handling CRM197, especially in powdered form or at high concentrations, the following PPE is recommended:

  • Eye Protection: Safety glasses or goggles.

  • Hand Protection: Standard laboratory gloves (e.g., nitrile).

  • Body Protection: A laboratory coat.

Storage and Stability

Proper storage is crucial to maintain the integrity and activity of CRM197.

ParameterRecommendationSource
Storage Temperature Store lyophilized protein at 2-8°C for short-term storage and -20°C or -80°C for long-term storage. Store solutions at -80°C.[1][6]
Formulation Can be supplied lyophilized or in a buffered solution (e.g., PBS with glycerol).[6][7]
Reconstitution Reconstitute lyophilized protein with sterile, distilled water or a buffer recommended by the supplier.
Handling Precautions Avoid repeated freeze-thaw cycles. Aliquot the protein solution after reconstitution to minimize degradation. Do not vortex the protein solution; mix gently by pipetting or inversion.[1]
Stability Liquid formulations can be stable for at least 3 years at -80°C.[1]

Experimental Protocols

The following protocols provide a general framework for the production and purification of recombinant CRM197 in Escherichia coli, a common expression system.

Expression of Recombinant CRM197 in E. coli

This protocol is adapted from established methods for producing CRM197 in E. coli.

Materials:

  • E. coli expression strain (e.g., BL21(DE3)) transformed with a CRM197 expression plasmid.

  • Luria-Bertani (LB) broth or a similar rich medium.

  • Appropriate antibiotic for plasmid selection (e.g., kanamycin).

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG) for induction.

  • Incubator shaker.

  • Spectrophotometer.

Procedure:

  • Inoculate a starter culture of 10 mL of LB broth containing the appropriate antibiotic with a single colony of E. coli harboring the CRM197 expression plasmid.

  • Incubate the starter culture overnight at 37°C with shaking (200-250 rpm).

  • The following day, inoculate 1 L of LB broth (with antibiotic) with the overnight starter culture.

  • Incubate at 37°C with vigorous shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.

  • Cool the culture to 16-25°C and induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.

  • Continue to incubate the culture overnight (16-20 hours) at the lower temperature with shaking.

  • Harvest the bacterial cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

  • Discard the supernatant. The cell pellet can be stored at -80°C or used immediately for purification.

Purification of Recombinant CRM197 from Inclusion Bodies

Recombinant CRM197 often accumulates in inclusion bodies in E. coli. This protocol outlines a common method for its purification.[8]

Materials:

  • Cell pellet from the expression step.

  • Lysis buffer (e.g., 50 mM Tris-HCl, pH 8.0, 100 mM NaCl, 1 mM EDTA).

  • Lysozyme.

  • DNase I.

  • Sonciator or high-pressure homogenizer.

  • Inclusion body wash buffer (e.g., Lysis buffer with 1% Triton X-100).

  • Solubilization buffer (e.g., 8 M urea or 6 M guanidine hydrochloride in a suitable buffer).

  • Refolding buffer (e.g., a buffer with a gradual reduction in denaturant concentration, often containing additives like L-arginine).

  • Chromatography system (e.g., ion-exchange and size-exclusion chromatography).

Procedure:

  • Resuspend the cell pellet in ice-cold lysis buffer.

  • Add lysozyme and DNase I and incubate on ice.

  • Lyse the cells by sonication or high-pressure homogenization.

  • Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet the inclusion bodies.

  • Wash the inclusion bodies with the wash buffer to remove contaminating proteins.

  • Solubilize the washed inclusion bodies in the solubilization buffer.

  • Clarify the solubilized protein solution by centrifugation.

  • Refold the CRM197 by dialysis or rapid dilution into a refolding buffer.

  • Purify the refolded CRM197 using a series of chromatography steps, such as ion-exchange chromatography followed by size-exclusion chromatography, to obtain a highly pure protein.[8]

  • Analyze the purity of the final protein product by SDS-PAGE.

Signaling Pathway of CRM197

While primarily known as a vaccine carrier, CRM197 can also influence cellular signaling. One of the key pathways it has been shown to interact with is the PI3K/Akt pathway. CRM197 can inhibit this pathway, which is often upregulated in cancer cells, leading to downstream effects on cell survival and proliferation.

CRM197_Handling_Workflow cluster_storage Storage cluster_handling Handling cluster_application Application storage_lyo Lyophilized CRM197 (2-8°C short-term, -80°C long-term) reconstitution Reconstitution (Sterile H2O or Buffer) storage_lyo->reconstitution Prepare for use storage_sol CRM197 Solution (-80°C) mixing Gentle Mixing (No vortexing) storage_sol->mixing Thaw for use aliquoting Aliquoting (Avoid freeze-thaw) reconstitution->aliquoting aliquoting->storage_sol Store aliquots cell_culture Cell Culture Experiments mixing->cell_culture conjugation Vaccine Conjugation mixing->conjugation characterization Biophysical Characterization mixing->characterization

CRM197_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm CRM197 CRM197 Receptor Cell Surface Receptor (e.g., proHB-EGF) CRM197->Receptor Binds PI3K PI3K Receptor->PI3K Inhibits PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 pAkt p-Akt (Active) PIP3->pAkt Activates Akt Akt (Protein Kinase B) pFOXO1A p-FOXO1A (Inactive) (Cytoplasmic) pAkt->pFOXO1A Phosphorylates (Inactivates) FOXO1A FOXO1A Nucleus Nucleus FOXO1A->Nucleus Translocates to pFOXO1A->FOXO1A Dephosphorylation (Activation) Caveolin1 Caveolin-1 Gene Expression Nucleus->Caveolin1 Upregulates Endocytosis Caveolae-mediated Endocytosis Caveolin1->Endocytosis Promotes

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting CRM197 Experimental Variability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering variability in experiments involving Cross-Reacting Material 197 (CRM197). Given that "BC 197" is not a recognized designation in the provided context, this guide focuses on CRM197, a widely used carrier protein where experimental variability can be a challenge.

Frequently Asked Questions (FAQs)

Q1: We are observing inconsistent results in our experiments with CRM197. What are the potential sources of this variability?

A1: Inconsistent results with CRM197 can stem from several factors related to the protein itself and the experimental procedures. Key sources of variability include:

  • Lot-to-lot Variation: CRM197 can be produced in various expression systems, including Corynebacterium diphtheriae, Escherichia coli, and Pseudomonas fluorescens.[1][2][3][4][5] This can lead to differences in purity, post-translational modifications, and the presence of aggregates between different manufacturing lots. A comprehensive analysis of CRM197 from different manufacturers has shown high similarity, but subtle differences can exist.[1]

  • Protein Stability and Integrity: CRM197 is a relatively delicate protein susceptible to degradation, nicking, aggregation, and precipitation.[5] Its stability is influenced by pH, with a tendency to undergo conformational changes under acidic conditions.[5]

  • Conjugation Chemistry: The process of chemically linking haptens, polysaccharides, or other molecules to CRM197 is a significant source of potential variability. The efficiency and consistency of conjugation can be affected by buffer composition, pH, temperature, and the specific cross-linking agents used.[6][7]

  • Unexpected Biological Activity: Although CRM197 is a non-toxic mutant of the diphtheria toxin, some studies have reported residual cellular toxicity and an inhibitory effect on protein synthesis.[8][9] This unexpected activity could contribute to variability in cell-based assays.

Q2: Our CRM197 conjugate preparations show heterogeneity. How can we improve the consistency of our conjugation reactions?

A2: Achieving consistent and homogenous CRM197 conjugates is crucial for reproducible experimental outcomes. To improve conjugation consistency, consider the following:

  • Control of Reaction Conditions: Strict control over reaction parameters is essential. This includes the pH of the buffer, reaction temperature, and incubation times. For instance, in disulfide rebridging methods, performing the reaction at 0°C was found to be critical to prevent protein dimerization.[6]

  • Buffer Selection: The choice of buffer can significantly impact the reaction. TRIS buffer at a specific pH has been shown to be effective for certain conjugation chemistries.[6]

  • Characterization of the Starting Material: Thoroughly characterize the incoming CRM197 lot for purity, aggregation state, and post-translational modifications. This will help in identifying any potential issues with the starting material that could affect conjugation.

  • Purification of the Conjugate: Implement robust purification methods to separate the desired conjugate from unconjugated CRM197, free antigen/drug, and reaction byproducts.

Q3: We are observing unexpected cytotoxicity in our cell-based assays with CRM197. Is this normal?

A3: While CRM197 is considered non-toxic due to a mutation that ablates its ADP-ribosyltransferase activity, some studies have reported evidence of cellular toxicity and inhibition of protein synthesis.[8][9] This effect might be cell-line dependent and could be influenced by the concentration and purity of the CRM197 preparation. If you observe unexpected cytotoxicity, it is recommended to:

  • Verify the Purity of Your CRM197: Ensure that the observed toxicity is not due to contaminants from the production and purification process.

  • Perform Dose-Response Experiments: Determine the concentration at which toxicity becomes apparent in your specific cell model.

  • Consider the Conjugate: If you are using a CRM197 conjugate, the attached molecule could be contributing to the cytotoxicity. Run appropriate controls with unconjugated CRM197 and the free molecule.

Data Summary

Table 1: Factors Influencing CRM197 Experimental Variability and Mitigation Strategies

Source of VariabilityKey Influencing FactorsRecommended Mitigation Strategies
CRM197 Protein Quality Expression system, purity, aggregation, lot-to-lot differencesSource from a reliable vendor, request certificate of analysis, perform in-house quality control (e.g., SDS-PAGE, SEC-MALS).
Conjugation Inefficiency pH, temperature, buffer, reducing agents, cross-linker chemistryOptimize and standardize conjugation protocol, screen different buffer systems, control reaction temperature precisely.[6]
Protein Instability pH, temperature, freeze-thaw cyclesStore at recommended conditions, avoid acidic pH, minimize freeze-thaw cycles.[5]
Unexpected Cytotoxicity CRM197 concentration, cell line sensitivity, contaminantsPerform dose-response curves, test different cell lines, use highly purified CRM197.[9]
Conformational Changes Low pH, chemical modifications (e.g., histidine alkylation)Maintain neutral or slightly alkaline pH, choose conjugation strategies that minimize side reactions.[5][7]

Experimental Protocols

Protocol 1: General Workflow for Troubleshooting CRM197 Conjugation Variability
  • Characterize Starting Materials:

    • CRM197: Analyze each new lot by SDS-PAGE (reducing and non-reducing conditions) to assess purity and integrity. Use size-exclusion chromatography (SEC) to determine the aggregation state.

    • Antigen/Drug: Confirm the identity, purity, and concentration of the molecule to be conjugated.

  • Standardize Conjugation Reaction:

    • Prepare all buffers fresh and verify the pH.

    • Accurately determine the concentration of CRM197 and the molecule to be conjugated.

    • Control the reaction temperature using a water bath or cooling block.

    • Maintain consistent incubation times.

    • Quench the reaction consistently.

  • Purify the Conjugate:

    • Utilize a standardized purification method (e.g., SEC, ion-exchange chromatography, or affinity chromatography).

    • Collect fractions and analyze them by SDS-PAGE and UV-Vis spectroscopy.

  • Characterize the Final Conjugate:

    • Determine the degree of conjugation (hapten-to-protein ratio).

    • Assess the purity and aggregation state of the final product using SEC.

    • Confirm the integrity of the conjugated CRM197.

  • Perform Functional Assay:

    • Use a standardized and validated bioassay to assess the activity of the conjugate.

    • Include positive and negative controls, including unconjugated CRM197 and the free antigen/drug.

Visualizations

CRM197_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space CRM197 CRM197 HB_EGF pro-HB-EGF Receptor CRM197->HB_EGF Binds eEF2 eEF2 CRM197->eEF2 No ADP-ribosylation (G52E Mutation) Endosome Early Endosome HB_EGF->Endosome Endocytosis Endosome->CRM197 Fragment A Released (Inactive) Ribosome Ribosome eEF2->Ribosome Protein_Synthesis Protein Synthesis Ribosome->Protein_Synthesis

Caption: Simplified signaling pathway of CRM197.

Troubleshooting_Workflow start Inconsistent Experimental Results check_crm Characterize CRM197 Lot (Purity, Aggregation) start->check_crm check_conjugation Review Conjugation Protocol (pH, Temp, Buffer) check_crm->check_conjugation CRM197 OK issue_crm Source New CRM197 Lot check_crm->issue_crm Issue Found check_assay Validate Bioassay (Controls, Parameters) check_conjugation->check_assay Protocol OK issue_conjugation Optimize Conjugation Conditions check_conjugation->issue_conjugation Issue Found issue_assay Re-validate Assay check_assay->issue_assay Issue Found end Consistent Results check_assay->end Assay Validated issue_crm->start issue_conjugation->start issue_assay->start

Caption: Logical workflow for troubleshooting CRM197 experimental variability.

References

Technical Support Center: Optimizing BC 197 Concentration for Memory Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the experimental concentration of the novel nootropic compound, BC 197, for memory-related studies.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration range for this compound in in-vitro memory models?

A1: For a novel compound like this compound, it is recommended to start with a broad concentration range to determine the optimal dose-response curve. A typical starting range for in-vitro studies, such as neuronal cell cultures, is from 1 nM to 100 µM. This wide range helps in identifying the concentrations that elicit a biological response, as well as any potential toxicity at higher concentrations.

Q2: How should I prepare the stock solution of this compound for cell culture experiments?

A2: The preparation of a stock solution depends on the solubility of this compound. It is crucial to first determine the solubility in common laboratory solvents like DMSO, ethanol, or PBS. Once a suitable solvent is identified, prepare a high-concentration stock solution (e.g., 10-100 mM) and store it in aliquots at -20°C or -80°C to minimize freeze-thaw cycles. When preparing working concentrations for your experiments, ensure the final concentration of the solvent in the cell culture medium is low (typically <0.1%) to avoid solvent-induced cellular stress or toxicity.

Q3: What are the common signs of this compound-induced cytotoxicity in neuronal cell cultures?

A3: Signs of cytotoxicity can include changes in cell morphology (e.g., rounding, detachment), reduced cell viability as measured by assays like MTT or LDH, and increased apoptosis indicated by caspase activation or TUNEL staining. It is essential to perform a cytotoxicity assay alongside your memory-related experiments to ensure that the observed effects are not due to cell death.

Q4: How can I be sure that the observed effects on memory markers are specific to this compound?

A4: To ensure the specificity of this compound's effects, several control experiments are necessary. These include a vehicle control (the solvent used to dissolve this compound), a negative control (a structurally similar but inactive compound, if available), and positive controls (known memory-enhancing compounds). Additionally, performing a dose-response analysis will help to demonstrate that the effect is dependent on the concentration of this compound.

Troubleshooting Guides

Issue 1: High variability in experimental results between batches.
  • Possible Cause 1: Inconsistent this compound concentration.

    • Troubleshooting Step: Ensure accurate and consistent preparation of the this compound stock and working solutions. Use calibrated pipettes and perform serial dilutions carefully. It is also good practice to verify the concentration of the stock solution spectrophotometrically if the compound has a known extinction coefficient.

  • Possible Cause 2: Instability of this compound in culture medium.

    • Troubleshooting Step: Some compounds can degrade in the warm, CO2-rich environment of a cell culture incubator.[1][2] Assess the stability of this compound in your specific cell culture medium over the time course of your experiment. This can be done using techniques like HPLC to measure the concentration of the active compound at different time points. If instability is an issue, consider more frequent media changes or the use of a more stable analog if available.

Issue 2: No observable effect of this compound on memory-related endpoints.
  • Possible Cause 1: Sub-optimal concentration range.

    • Troubleshooting Step: The initial concentration range tested may be too low or too high (in the case of a biphasic dose-response). Expand the concentration range in both directions (e.g., from 0.1 nM to 200 µM).

  • Possible Cause 2: Poor bioavailability or cell permeability.

    • Troubleshooting Step: If working with cell-based models, this compound may not be effectively crossing the cell membrane. Consider using permeabilization agents (with appropriate controls) or consult the compound's physicochemical properties to assess its likely membrane permeability.

  • Possible Cause 3: The chosen experimental model is not sensitive to this compound's mechanism of action.

    • Troubleshooting Step: If the mechanism of action of this compound is known or hypothesized (e.g., targeting a specific receptor or signaling pathway), ensure that your in-vitro model expresses the necessary molecular machinery. For example, if this compound is a cholinergic agonist, the neuronal cells used should express cholinergic receptors.[3]

Issue 3: Observed effects are not dose-dependent.
  • Possible Cause 1: Compound precipitation at higher concentrations.

    • Troubleshooting Step: Visually inspect the culture wells for any signs of precipitation, especially at the highest concentrations. You can also measure the actual concentration of dissolved this compound in the medium. If solubility is an issue, you may need to use a different solvent or a solubilizing agent.[4][5]

  • Possible Cause 2: Receptor saturation or a non-monotonic dose-response.

    • Troubleshooting Step: Some biological responses do not follow a simple linear or sigmoidal dose-response curve. It is possible that the optimal effect is seen at an intermediate concentration, with higher concentrations leading to receptor desensitization or off-target effects. A detailed dose-response study with more data points around the apparent optimal concentration is required.

Data Presentation

Table 1: Hypothetical Dose-Response of this compound on Neuronal Viability and a Memory-Related Biomarker

This compound Concentration (µM)Neuronal Viability (% of Control)Memory Biomarker Expression (Fold Change)
0 (Vehicle)100 ± 51.0 ± 0.1
0.198 ± 41.2 ± 0.2
199 ± 52.5 ± 0.3
1095 ± 64.1 ± 0.4
5080 ± 72.8 ± 0.5
10065 ± 81.5 ± 0.6

Table 2: Suggested Experimental Controls for this compound Studies

Control TypePurposeExample
Vehicle ControlTo account for the effects of the solvent used to dissolve this compound.Cell culture medium with the same final concentration of DMSO as the highest this compound dose.
Negative ControlTo ensure the observed effects are not due to a general chemical structure.A structurally similar but biologically inactive analog of this compound.
Positive ControlTo validate the experimental model and assay.A known nootropic compound with a well-characterized effect on the memory biomarker being studied.

Experimental Protocols

Protocol 1: Determining the Optimal Concentration of this compound using a Neuronal Cell Line (e.g., SH-SY5Y)

  • Cell Seeding: Plate SH-SY5Y cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere for 24 hours.

  • Compound Preparation: Prepare a 100 mM stock solution of this compound in DMSO. Perform serial dilutions in cell culture medium to create working solutions ranging from 0.1 nM to 100 µM.

  • Treatment: Remove the old medium from the cells and add the prepared this compound working solutions. Include a vehicle control (medium with DMSO) and a positive control.

  • Incubation: Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).

  • Endpoint Analysis:

    • Cytotoxicity: Perform an MTT assay to assess cell viability.

    • Memory Biomarker Analysis: Lyse the cells and perform a Western blot or ELISA to quantify the expression of a relevant memory-related protein (e.g., CREB, BDNF).

  • Data Analysis: Plot the cell viability and biomarker expression against the log of the this compound concentration to determine the EC50 (effective concentration) and CC50 (cytotoxic concentration).

Mandatory Visualizations

Experimental_Workflow Experimental Workflow for this compound Concentration Optimization cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis cluster_results Results prep_stock Prepare this compound Stock Solution serial_dilution Perform Serial Dilutions prep_stock->serial_dilution prep_cells Seed Neuronal Cells treat_cells Treat Cells with this compound and Controls prep_cells->treat_cells serial_dilution->treat_cells viability_assay Assess Cell Viability (MTT Assay) treat_cells->viability_assay biomarker_assay Analyze Memory Biomarker (Western Blot/ELISA) treat_cells->biomarker_assay dose_response Generate Dose-Response Curves (EC50/CC50) viability_assay->dose_response biomarker_assay->dose_response optimal_conc Determine Optimal Concentration dose_response->optimal_conc

Caption: Workflow for optimizing this compound concentration.

Signaling_Pathway Hypothesized Signaling Pathway for this compound BC197 This compound Receptor Nootropic Receptor BC197->Receptor SecondMessenger Second Messenger (e.g., cAMP) Receptor->SecondMessenger Kinase Protein Kinase A SecondMessenger->Kinase CREB CREB Phosphorylation Kinase->CREB GeneExpression Gene Expression (e.g., BDNF) CREB->GeneExpression SynapticPlasticity Enhanced Synaptic Plasticity & Memory GeneExpression->SynapticPlasticity Troubleshooting_Logic Troubleshooting Logic for No Observable Effect start No Observable Effect of this compound check_conc Is the concentration range appropriate? start->check_conc expand_range Expand concentration range check_conc->expand_range No check_bioavailability Is the compound bioavailable to the cells? check_conc->check_bioavailability Yes expand_range->start permeability_assay Perform cell permeability assay check_bioavailability->permeability_assay No check_model Is the experimental model appropriate? check_bioavailability->check_model Yes permeability_assay->start validate_model Validate model with positive controls check_model->validate_model No end Re-evaluate compound or experimental design check_model->end Yes validate_model->start

References

Preventing degradation of BC 197 in solution

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent the degradation of compound BC 197 in solution during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: My this compound solution appears cloudy or has visible precipitates. What is the cause?

A1: Cloudiness or precipitation can indicate several issues, including poor solubility at the prepared concentration, the use of an improper solvent, or degradation of the compound into less soluble byproducts. It may also occur if the storage temperature is too low, causing the compound to fall out of solution.

Q2: I observe a rapid loss of this compound potency in my cell-based assays. What could be happening?

A2: A rapid loss of potency often points to compound instability under assay conditions. This can be caused by several factors:

  • Hydrolysis: Degradation due to reaction with water in aqueous media.

  • Oxidation: Degradation from reactions with dissolved oxygen or reactive oxygen species generated by cells.

  • Adsorption: The compound may be nonspecifically binding to plasticware (e.g., pipette tips, microplates), reducing the effective concentration.

  • Photodegradation: Exposure to ambient or incubator light can break down light-sensitive compounds.

Q3: How can I determine the primary degradation pathway for this compound?

A3: To identify the primary degradation pathway, a forced degradation study is recommended. This involves exposing a solution of this compound to extreme conditions such as high and low pH, high temperature, oxidizing agents, and intense light. Analytical techniques like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can then be used to separate and identify the resulting degradation products, providing insight into the compound's vulnerabilities.

Troubleshooting Guide

Issue 1: Inconsistent Results and Poor Reproducibility

Inconsistent results are often the first sign of compound instability. If you observe high variability between replicate experiments, consider the following solutions.

Potential Causes & Solutions

Potential Cause Recommended Action Rationale
Solvent Choice Prepare stock solutions in an anhydrous, aprotic solvent such as DMSO or DMF. Avoid reactive solvents.Minimizes hydrolysis and other solvent-mediated degradation reactions before dilution into aqueous media.
pH Effects Buffer the final aqueous solution to a pH where this compound exhibits maximum stability. This must be determined experimentally.The rate of hydrolysis is often highly dependent on pH. Maintaining an optimal pH can significantly slow degradation.
Stock Solution Age Prepare fresh stock solutions regularly and avoid using old stocks. If storing, aliquot and freeze at -80°C.Degradation can occur even in seemingly stable solvents over extended periods. Fresh solutions ensure accurate starting concentrations.
Light Exposure Protect solutions from light by using amber vials or wrapping containers in aluminum foil. Work in a dimly lit area when possible.Prevents photodegradation, a common pathway for complex organic molecules.
Issue 2: Precipitate Formation in Aqueous Media

Precipitation removes the active compound from the solution, leading to a lower effective concentration and inaccurate results.

Potential Causes & Solutions

Potential Cause Recommended Action Rationale
Poor Aqueous Solubility Decrease the final concentration of this compound. Alternatively, use solubility-enhancing excipients like cyclodextrins if compatible with the experiment.Prevents the compound concentration from exceeding its solubility limit in the aqueous buffer or cell culture medium.
"Salting Out" Effect When diluting from a DMSO stock, ensure the final DMSO concentration is low (typically <0.5%) and mix thoroughly and immediately upon addition.High concentrations of salts in buffers can reduce the solubility of organic compounds, causing them to precipitate.
Temperature Fluctuation Store solutions at a constant, appropriate temperature. Avoid repeated freeze-thaw cycles.Changes in temperature can alter solubility. Aliquoting stock solutions prevents the degradation associated with freeze-thaw stress.

Experimental Protocols

Protocol 1: Forced Degradation Study for this compound

Objective: To identify the degradation pathways of this compound under various stress conditions.

Methodology:

  • Preparation: Prepare a 1 mg/mL stock solution of this compound in an appropriate solvent (e.g., acetonitrile or methanol).

  • Stress Conditions:

    • Acid Hydrolysis: Dilute the stock solution with 0.1 N HCl and incubate at 60°C for 4 hours.

    • Base Hydrolysis: Dilute the stock solution with 0.1 N NaOH and incubate at 60°C for 4 hours.

    • Oxidative Degradation: Dilute the stock solution with 3% hydrogen peroxide (H₂O₂) and keep at room temperature for 24 hours.

    • Thermal Degradation: Store the stock solution at 80°C for 48 hours.

    • Photodegradation: Expose the stock solution to a photostability chamber (with UV and visible light) for a period compliant with ICH Q1B guidelines.

  • Neutralization: Before analysis, neutralize the acidic and basic samples.

  • Analysis: Analyze all samples, including an unstressed control, using a stability-indicating HPLC-UV method. Compare the chromatograms to identify and quantify the degradation products.

Visualizations

DegradationPathways cluster_compound This compound in Solution cluster_degradation Degradation Products cluster_factors Influencing Factors BC197 This compound (Active) Degraded Inactive/Less Active Products BC197->Degraded Hydrolysis BC197->Degraded Oxidation BC197->Degraded Photolysis pH pH (Acid/Base) pH->BC197 influences Oxygen Oxygen / ROS Oxygen->BC197 influences Light Light (UV/Visible) Light->BC197 influences Temp Temperature Temp->BC197 accelerates all

Caption: Key degradation pathways for this compound and their influencing factors.

StabilityWorkflow cluster_prep Preparation cluster_stress Stress & Incubation cluster_analysis Analysis cluster_eval Evaluation Prep Prepare this compound Stock (e.g., 10mM in DMSO) Dilute Dilute to Working Concentration in Aqueous Buffer Prep->Dilute Incubate Incubate Under Experimental Conditions (Time, Temp, Light) Dilute->Incubate Sample Take Time-Point Samples (e.g., 0, 2, 4, 8, 24h) Incubate->Sample Analyze Analyze by HPLC/LC-MS Sample->Analyze Quantify Quantify Remaining this compound vs. Control Analyze->Quantify Identify Identify Degradation Peaks Analyze->Identify

Caption: Experimental workflow for assessing the stability of this compound.

Technical Support Center: Investigating Off-Target Effects of Tivantinib (ARQ 197)

Author: BenchChem Technical Support Team. Date: December 2025

A Note on "BC 197": The query "this compound" is ambiguous and corresponds to several different entities in scientific and commercial literature. This technical support guide focuses on Tivantinib (formerly ARQ 197) , a selective c-Met inhibitor, as its profile as an investigational anti-cancer drug aligns best with the context of evaluating off-target effects for a research and drug development audience. We will also briefly address CRM197 , a vaccine carrier protein with known signaling effects, as another potential, though less likely, subject of inquiry.

Tivantinib (ARQ 197) Troubleshooting Guide and FAQs

This guide is designed to assist researchers, scientists, and drug development professionals in understanding and mitigating the potential off-target effects of Tivantinib during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary on-target mechanism of Tivantinib?

A1: Tivantinib is a selective, orally bioavailable, non-ATP competitive small molecule inhibitor of the c-Met receptor tyrosine kinase.[1][2] The c-Met pathway, when activated by its ligand, hepatocyte growth factor (HGF), is implicated in tumor cell proliferation, survival, invasion, and angiogenesis.[1][3][4] Tivantinib binds to the dephosphorylated, inactive form of c-Met, thereby disrupting its signal transduction pathways.[5]

Q2: My experimental results are inconsistent with c-Met inhibition alone. What are the known off-target effects of Tivantinib?

A2: It is well-documented that Tivantinib's cytotoxic effects are not exclusively due to c-Met inhibition.[6] Key off-target mechanisms include:

  • Microtubule Disruption: Tivantinib acts as a microtubule depolymerizing agent, similar to vinca alkaloids. This action disrupts mitotic spindle formation, leading to a G2/M phase cell cycle arrest and subsequent apoptosis.[6][7] This effect is observed in cells that are not dependent on c-Met signaling.[7]

  • Inhibition of GSK3α and GSK3β: Unbiased chemical proteomics has identified Glycogen Synthase Kinase 3 alpha and beta (GSK3α and GSK3β) as additional targets of Tivantinib.[8] Inhibition of GSK3 kinases can induce apoptosis and may contribute significantly to Tivantinib's anti-cancer activity.[8][9]

Q3: What are the common adverse events observed in clinical trials of Tivantinib that might be indicative of off-target effects?

A3: Clinical studies have reported several common adverse events. While some may be related to on-target c-Met inhibition, others could be a consequence of off-target activities. The most frequently reported grade 3 or higher adverse events include neutropenia, anemia, fatigue, hypertension, pain, and pulmonary embolism.[10][11][12][13] Hematological toxicities, particularly neutropenia, are among the most common dose-limiting toxicities.[13][14]

Q4: I am observing G2/M arrest in my cell-based assays. How can I confirm if this is due to Tivantinib's effect on microtubules?

A4: To confirm that the observed G2/M arrest is due to microtubule disruption, you can perform the following experiments:

  • Immunofluorescence Staining: Treat cells with Tivantinib and stain for α-tubulin to visualize microtubule structures. Compare the treated cells to untreated controls and cells treated with a known microtubule-destabilizing agent (e.g., vincristine). Disrupted or absent mitotic spindles in Tivantinib-treated cells would support this off-target effect.[7]

  • In Vitro Tubulin Polymerization Assay: This biochemical assay directly measures the effect of a compound on the polymerization of purified tubulin. Tivantinib has been shown to inhibit tubulin polymerization in vitro.[7]

Troubleshooting Experimental Issues
Observed Issue Potential Cause (Off-Target Related) Recommended Troubleshooting Steps
Potent cytotoxicity in c-Met negative cell lines. The anti-proliferative activity is likely mediated by off-target effects, such as microtubule disruption or GSK3 inhibition, rather than c-Met inhibition.[6][8]1. Validate c-Met expression: Confirm the absence of c-Met protein by Western blot. 2. Assess cell cycle: Perform flow cytometry to check for G2/M arrest. 3. Compare with other c-Met inhibitors: Test the effect of a structurally different, ATP-competitive c-Met inhibitor (e.g., Crizotinib). Lack of efficacy with the comparator would support an off-target mechanism for Tivantinib.[6]
Discrepancy between biochemical IC50 for c-Met and cellular potency. Tivantinib's cellular potency can be influenced by its off-target activities, which may be more potent than its c-Met inhibition in certain cellular contexts.1. Perform a dose-response curve for multiple endpoints: Measure not only cell viability but also markers of apoptosis (e.g., cleaved PARP) and cell cycle arrest. 2. Profile against a kinase panel: An in vitro kinase screen can reveal other potent kinase inhibitions (e.g., GSK3α/β).[8]
Unexpected toxicity in animal models not predicted by c-Met knockout phenotypes. In vivo toxicities may be due to inhibition of off-targets expressed in vital tissues. For instance, hematological toxicities like neutropenia are common.[13]1. Conduct thorough histopathological analysis of major organs. 2. Monitor complete blood counts (CBCs) to assess hematological effects. 3. Consider pharmacokinetic/pharmacodynamic (PK/PD) studies to correlate drug exposure with toxicity.

Experimental Protocols & Methodologies

Protocol 1: Workflow for Off-Target Effect Investigation

This workflow provides a systematic approach to identifying and validating potential off-target effects of a kinase inhibitor like Tivantinib.

Off_Target_Workflow cluster_0 Initial Observation cluster_1 Hypothesis Generation (In Silico & In Vitro) cluster_2 Target Validation cluster_3 Phenotypic Confirmation A Unexpected Phenotype (e.g., activity in target-negative cells) B Computational Prediction (e.g., chemical similarity screens) A->B Investigate Cause C Broad-Panel Kinase Screen (e.g., 400+ kinases) A->C Investigate Cause D Unbiased Proteomics (e.g., Chemical Proteomics MS) A->D Investigate Cause E Biochemical Assays (e.g., IC50 of purified off-target) C->E Validate Hits D->E Validate Hits F Cellular Target Engagement (e.g., Western blot for downstream pathways) E->F Confirm in Cells G Genetic Knockout/Knockdown (e.g., CRISPR/siRNA of suspected off-target) F->G Confirm Target Dependence H Compare Phenotypes (Inhibitor vs. Off-target KO/KD) G->H Validate Phenotypic Contribution I Rescue Experiments H->I Confirm Mechanism

Caption: A logical workflow for identifying and validating off-target effects.
Protocol 2: Immunofluorescence for Microtubule Integrity

  • Cell Culture: Seed cells on sterile glass coverslips in a 12-well plate and allow them to adhere overnight.

  • Treatment: Treat cells with Tivantinib (e.g., 1 µM), a positive control (e.g., 100 nM vincristine), and a vehicle control (e.g., 0.1% DMSO) for 18-24 hours.

  • Fixation: Wash cells with PBS and fix with 4% paraformaldehyde in PBS for 10 minutes at room temperature.

  • Permeabilization: Wash with PBS and permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.

  • Blocking: Block with 1% BSA in PBST (PBS + 0.1% Tween 20) for 1 hour.

  • Primary Antibody Incubation: Incubate with a primary antibody against α-tubulin (diluted in blocking buffer) for 1 hour at room temperature or overnight at 4°C.

  • Secondary Antibody Incubation: Wash three times with PBST. Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488-conjugated) and a nuclear counterstain (e.g., DAPI) for 1 hour at room temperature, protected from light.

  • Mounting and Imaging: Wash three times with PBST. Mount the coverslips onto microscope slides using an anti-fade mounting medium.

  • Analysis: Visualize cells using a fluorescence microscope. Assess the integrity of the microtubule network and the structure of the mitotic spindles.

Signaling Pathway Diagrams

On-Target Pathway: c-Met Signaling

Tivantinib inhibits the c-Met receptor, blocking downstream signaling cascades that promote cell survival and proliferation.

cMet_Pathway cluster_downstream Downstream Pathways HGF HGF cMet c-Met Receptor HGF->cMet Binds & Activates RAS RAS cMet->RAS PI3K PI3K cMet->PI3K STAT3 STAT3 cMet->STAT3 Tivantinib Tivantinib (ARQ 197) Tivantinib->cMet Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation STAT3->Proliferation

Caption: Simplified c-Met signaling pathway inhibited by Tivantinib.

A Note on CRM197

CRM197 is a non-toxic mutant of diphtheria toxin used as a carrier protein in conjugate vaccines.[15][16][17] While primarily used for its immunological properties, studies have shown that it can have biological effects, including the inhibition of the PI3K/Akt signaling pathway.[8] This is an important consideration if CRM197 is being used in cellular assays where this pathway is under investigation. However, extensive off-target profiling in the context of a therapeutic inhibitor is not its primary area of study. Researchers using CRM197 as a tool should be aware of its potential to modulate this key survival pathway.

References

Technical Support Center: Improving the Solubility of BC 197 for Injection

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: "BC 197" is a hypothetical compound name used for illustrative purposes. The following guidance is based on established principles for enhancing the solubility of poorly water-soluble drugs for parenteral administration.

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and overcoming solubility challenges with this compound.

Frequently Asked Questions (FAQs)

Q1: What are the initial steps to assess the solubility of this compound?

A1: The first step is to determine the equilibrium solubility of this compound in aqueous media across a physiologically relevant pH range (e.g., pH 1.2, 4.5, and 6.8).[1] This is typically done using the shake-flask method, where an excess of the compound is agitated in a specific buffer until equilibrium is reached.[2][3][4] The concentration of the dissolved drug is then measured, usually by HPLC.[5]

Q2: What are the common strategies for improving the solubility of a poorly soluble compound like this compound for injection?

A2: Several techniques can be employed to enhance the aqueous solubility of poorly soluble drugs.[6][7] These can be broadly categorized as physical and chemical modifications.[8] Common approaches include:

  • pH adjustment: For ionizable compounds, adjusting the pH of the formulation can significantly increase solubility.[][10][11]

  • Cosolvents: Using a mixture of water and a water-miscible organic solvent can increase the solubility of nonpolar drugs.[8][12][13]

  • Surfactants: These agents form micelles that can encapsulate hydrophobic drug molecules, increasing their apparent solubility.[14][15][16][17][18]

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with poorly soluble drugs, thereby increasing their water solubility.[7][19][20][21][22][23]

Q3: How do I choose the most appropriate solubilization technique for this compound?

A3: The choice of solubilization technique depends on several factors, including the physicochemical properties of this compound (e.g., pKa, log P, melting point), the required dose, the route of administration, and potential toxicity of the excipients.[24] A systematic approach, starting with simpler methods like pH adjustment and moving to more complex formulations involving cosolvents or complexing agents, is often recommended.[25]

Q4: Are there regulatory considerations for the excipients used to improve solubility?

A4: Yes, all excipients used in parenteral formulations must be safe and well-tolerated at the intended concentration.[24][26] It is crucial to use excipients that are listed in pharmacopeias and have a history of safe use in injectable products. The concentration of excipients should be kept to the minimum necessary to achieve the desired solubility and stability.[24]

Troubleshooting Guides

Issue 1: this compound precipitates out of solution upon standing.

  • Question: My initial formulation of this compound in a buffered solution appears clear, but precipitation occurs after a few hours. What could be the cause and how can I fix it?

  • Answer: This issue, known as delayed precipitation, can occur if the solution is supersaturated or if the drug is unstable in the formulation.

    • Troubleshooting Steps:

      • Verify Equilibrium Solubility: Ensure that the concentration of this compound in your formulation does not exceed its equilibrium solubility under the given conditions.

      • Assess Stability: Perform a short-term stability study to check for chemical degradation of this compound, as degradation products may be less soluble.

      • Increase Solubilizer Concentration: If using a cosolvent, surfactant, or cyclodextrin, a higher concentration may be needed to maintain solubility.

      • Optimize pH: For ionizable drugs, a small shift in pH can significantly impact solubility. Re-evaluate and optimize the formulation's pH.[25]

Issue 2: The use of a cosolvent system leads to pain upon injection in animal studies.

  • Question: I have successfully solubilized this compound using a high concentration of a cosolvent, but it is causing irritation at the injection site. What are my options?

  • Answer: Many organic solvents can cause pain and tissue irritation upon injection.[8]

    • Troubleshooting Steps:

      • Reduce Cosolvent Concentration: Try to reduce the percentage of the organic solvent. This may require combining it with another solubilization technique.

      • Use a Milder Cosolvent: Some cosolvents are better tolerated than others. For example, polyethylene glycol (PEG) and propylene glycol are commonly used in parenteral formulations.[8][25]

      • Explore Alternative Techniques: Consider using cyclodextrins or surfactants, which can sometimes be effective at lower, less irritating concentrations.

      • Dilution Prior to Injection: If feasible for the intended clinical use, the formulation could be diluted in a larger volume of an isotonic fluid immediately before administration.

Issue 3: Cyclodextrin complexation is not significantly improving the solubility of this compound.

  • Question: I have tried using a standard cyclodextrin, but the increase in this compound solubility is minimal. What should I do next?

  • Answer: The effectiveness of cyclodextrin complexation depends on the fit between the drug molecule and the cyclodextrin cavity.[23]

    • Troubleshooting Steps:

      • Screen Different Cyclodextrins: There are various types of cyclodextrins (alpha, beta, gamma) and their derivatives (e.g., hydroxypropyl-β-cyclodextrin, sulfobutylether-β-cyclodextrin) with different cavity sizes and properties.[20] A screening study can identify the most effective one.

      • Optimize Complexation Conditions: Factors such as pH, temperature, and the method of complexation can influence the efficiency of inclusion complex formation.

      • Ternary Complexes: In some cases, the addition of a third component, such as a water-soluble polymer, can enhance the solubilizing effect of the cyclodextrin.

Data Presentation

Table 1: Hypothetical Solubility of this compound in Various Cosolvent Systems

Cosolvent System (v/v)This compound Solubility (mg/mL)
Water< 0.01
20% Ethanol in Water0.5
40% Ethanol in Water2.1
20% Propylene Glycol in Water0.8
40% Propylene Glycol in Water3.5
20% PEG 400 in Water1.2
40% PEG 400 in Water5.8

Table 2: Hypothetical Effect of pH on this compound Solubility

pHThis compound Solubility (mg/mL)
1.20.05
4.5< 0.01
6.8< 0.01
9.01.5
10.08.2

Table 3: Hypothetical Solubility Enhancement of this compound with Cyclodextrins

Cyclodextrin (10% w/v)This compound Solubility (mg/mL)
α-Cyclodextrin0.1
β-Cyclodextrin0.5
γ-Cyclodextrin0.3
Hydroxypropyl-β-Cyclodextrin4.7
Sulfobutylether-β-Cyclodextrin9.8

Experimental Protocols

Protocol 1: Determination of Equilibrium Solubility (Shake-Flask Method)

  • Preparation: Prepare a series of buffers at the desired pH values (e.g., 1.2, 4.5, 6.8, and others if the pKa of this compound is known).[1]

  • Addition of Compound: Add an excess amount of this compound to a known volume of each buffer in a sealed container (e.g., glass vial). The presence of undissolved solid should be visible.

  • Equilibration: Place the containers in a shaker bath at a constant temperature (e.g., 25°C or 37°C) and agitate for a predetermined time (e.g., 24-72 hours) to reach equilibrium.[3]

  • Phase Separation: After equilibration, separate the undissolved solid from the solution. This is typically done by centrifugation followed by filtration of the supernatant through a chemically inert filter (e.g., 0.22 µm PTFE).[5]

  • Quantification: Dilute the clear filtrate with a suitable solvent and determine the concentration of this compound using a validated analytical method, such as HPLC.[5]

  • Reporting: Report the solubility in mg/mL or µg/mL.

Protocol 2: Preparation of a Cosolvent-Based Formulation

  • Solvent Preparation: Prepare the desired cosolvent mixture by accurately measuring the required volumes of the organic solvent (e.g., ethanol, propylene glycol, PEG 400) and water for injection.[27][28]

  • Dissolution of this compound: Slowly add a pre-weighed amount of this compound to the cosolvent mixture while stirring. Gentle heating may be applied if this compound is heat-stable, but this should be done with caution to avoid degradation.

  • pH Adjustment (if necessary): If the formulation requires pH control, add an acidifying or alkalizing agent dropwise until the target pH is reached.[10]

  • Final Volume Adjustment: Add the remaining water for injection to reach the final target volume.

  • Sterile Filtration: Filter the final solution through a sterile 0.22 µm filter into a sterile container.

Visualizations

Solubility_Enhancement_Workflow cluster_start Start cluster_screening Initial Screening cluster_strategy Solubilization Strategy cluster_optimization Formulation Optimization cluster_end Final Formulation Start Poorly Soluble this compound A Determine Intrinsic Solubility (pH 1.2, 4.5, 6.8) Start->A B pH Adjustment (for ionizable this compound) A->B C Cosolvency (e.g., PEG, Propylene Glycol) A->C D Complexation (e.g., Cyclodextrins) A->D E Surfactant Micellization (e.g., Polysorbates) A->E F Optimize Excipient Concentration B->F C->F D->F E->F G Assess Stability and Compatibility F->G End Injectable Formulation of this compound G->End

Caption: A workflow for developing an injectable formulation of this compound.

Cyclodextrin_Complexation cluster_reactants Components cluster_process Complexation Process cluster_product Result BC197 This compound (Poorly Soluble) Process Formation of Inclusion Complex BC197->Process CD Cyclodextrin (Hydrophilic Exterior, Hydrophobic Cavity) CD->Process Complex This compound-Cyclodextrin Complex (Water Soluble) Process->Complex

Caption: Mechanism of solubility enhancement by cyclodextrin complexation.

Troubleshooting_Precipitation Start Precipitation Observed in this compound Formulation Q1 Is [this compound] > Equilibrium Solubility? Start->Q1 A1_Yes Reduce [this compound] or Increase Solubilizer Q1->A1_Yes Yes Q2 Is this compound Chemically Stable? Q1->Q2 No End Stable Solution A1_Yes->End A2_No Add Stabilizers or Adjust pH/Buffer Q2->A2_No No Q3 Is pH of Formulation Stable? Q2->Q3 Yes A2_No->End A3_No Increase Buffer Capacity or Re-adjust pH Q3->A3_No No Q3->End Yes A3_No->End

Caption: A decision tree for troubleshooting precipitation issues.

References

Minimizing stress in animals during BC 197 administration

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on minimizing stress in animals during the administration of the novel compound BC 197. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues that may be encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended acclimatization period for animals before starting this compound administration?

A1: A sufficient acclimatization period is crucial to minimize stress-related complications and ensure reliable experimental outcomes.[1][2] For rodents, a minimum of 72 hours (3 days) is required before initiating survival experiments.[3][4] However, an ideal acclimation period of five to twelve days is recommended to allow for full physiological, psychological, and nutritional stabilization after transportation.[1][2] During this time, animals should be housed in a quiet area with minimal handling and provided with environmental enrichment.[1][5]

Q2: What are the most effective handling and restraint techniques to minimize stress?

A2: Gentle and consistent handling is key to reducing animal stress. The conventional method of picking up mice by the tail is aversive and can induce anxiety. More refined and recommended methods include:

  • Tunnel Handling: Using a polycarbonate tunnel to guide the mouse for transfer is a non-aversive technique that reduces anxiety.

  • Cupped Hands: Allowing the mouse to walk into cupped hands is another gentle method.[6][7]

Habituating animals to these handling methods can make subsequent restraint for procedures less stressful.[6][7] When restraint is necessary, it should be for the shortest duration possible.[7] For injections, a secure but gentle scruff hold can be used.[8]

Q3: What are the common signs of stress, pain, or distress to monitor for during and after this compound administration?

A3: Regular observation is critical to assess animal well-being. Common indicators of stress, pain, or distress in rodents include:[9][10][11]

  • Behavioral Changes: Decreased activity, social isolation, excessive licking or scratching, aggression when handled, and changes in posture (e.g., hunched back).[9][10][11]

  • Physical Appearance: Piloerection (ruffled fur), unkempt appearance, and porphyrin staining ("red tears") around the eyes and nose in albino rodents.[9]

  • Physiological Signs: Changes in breathing (rapid, shallow), dilated pupils, and weight loss.[9][10]

Any observed signs of distress should be documented and addressed promptly.[12]

Q4: Are there ways to refine the oral gavage procedure to make it less stressful?

A4: Yes, several refinements can significantly reduce the stress associated with oral gavage. The restraint required for this procedure is a known stressor.[13][14] To improve the experience for the animal:

  • Sucrose Coating: Pre-coating the gavage needle with a sucrose solution can have a pacifying effect, reduce stressful reactions, and decrease the time to passage.[13][15][16][17]

  • Proper Technique: Ensure the animal is properly restrained with its head and body aligned vertically to facilitate swallowing and prevent injury.[17] Never force the gavage needle.[17]

  • Alternative Methods: A newer, less stressful method involves training mice to voluntarily drink a solution from a micropipette.[18]

Q5: What information should be provided to the IACUC when proposing to administer a novel compound like this compound?

A5: When proposing the use of a novel substance, it is important to provide the Institutional Animal Care and Use Committee (IACUC) with comprehensive information, including:[19]

  • A description of the compound's class and mechanism of action (if known).[19]

  • Information on the compound's purity, formulation, and stability.[19][20]

  • The proposed route of administration, dosage, and rationale.[19]

  • A detailed plan for monitoring animal health, including specific signs of toxicity and humane endpoints.[19]

  • Potential occupational health and safety considerations for personnel.[19]

Troubleshooting Guides

Issue 1: Animal exhibits signs of acute stress during handling and restraint.

Potential Cause Troubleshooting Steps
Improper handling technique- Review and implement refined handling techniques such as tunnel handling or cupping. - Avoid picking up mice by the tail.
Lack of habituation- Implement a handling habituation plan during the acclimatization period.[7][21] - Keep initial handling sessions short and monitor for stress.[8]
Excessive restraint duration- Minimize the time the animal is restrained.[7] - Ensure all necessary equipment and substances are prepared before restraining the animal.

Issue 2: Complications or signs of distress observed after oral gavage.

Potential Cause Troubleshooting Steps
Esophageal or tracheal trauma- Stop the procedure immediately if the animal struggles vigorously or fluid comes from its nose.[17] - Review and practice proper gavage technique to ensure the needle is correctly placed in the esophagus.[17] - Never force the gavage needle.[22]
Aspiration pneumonia- Ensure the animal's head and body are in a straight, vertical line during administration.[17] - Administer the substance slowly and smoothly.[17]
Stress from the procedure- Use a sucrose-coated gavage needle to reduce stress.[13][15][16][17] - Consider alternative, less invasive methods of oral administration if appropriate for the study.[18]

Issue 3: Injection site reactions or signs of pain post-injection.

Potential Cause Troubleshooting Steps
Improper injection technique- Ensure the correct needle size and injection volume are used for the chosen route (subcutaneous, intraperitoneal). - For intraperitoneal (IP) injections in mice, inject into the lower right quadrant of the abdomen to avoid internal organs.[23][24] - For subcutaneous (SC) injections, tent the loose skin and inject at the base of the tent.[25]
Irritating properties of this compound formulation- Ensure the pH and osmolality of the formulation are physiologically compatible.[20] - If irritation persists, consult with a veterinarian about the possibility of diluting the compound or adding a local anesthetic, if it does not interfere with the study.
Repeated injections at the same site- Rotate injection sites for subsequent administrations.[22]

Data Presentation

Table 1: Impact of Different Handling and Administration Techniques on Stress Indicators in Mice

TechniquePrimary Stress IndicatorObserved EffectReference
Handling
Tail HandlingAnxiety-like behaviorIncreased anxiety and aversion to handler.
Tunnel HandlingAnxiety-like behaviorReduced anxiety and increased voluntary interaction with handler.[6][21]
Cup HandlingAnxiety-like behaviorReduced anxiety and fear of the experimenter.[21]
Oral Gavage
Water-coated needleStress-related behaviorsSignificantly more stressful reactions compared to sucrose-coated needles.[13][15]
Sucrose-coated needlePlasma corticosteroneMaintained plasma corticosterone levels similar to ungavaged controls.[16]
Injection
Restrained IP InjectionPlasma corticosteroneSignificant increase in corticosterone levels compared to non-restrained injection.[26][27]
Habituation to SC InjectionFacial Grimace ScoreTrained mice expressed less distress during subcutaneous injection.[28][29]

Experimental Protocols

Protocol 1: Habituation to Handling for Stress Reduction

  • Objective: To acclimate mice to gentle handling to reduce stress during subsequent procedures.

  • Methodology:

    • This protocol should be performed for 1-2 minutes per mouse, daily, for at least 3 consecutive days prior to the start of the experiment.[21]

    • Day 1: Place a hand in the home cage and allow the mice to approach and investigate voluntarily. Do not attempt to lift them.

    • Day 2: Gently encourage mice to walk onto an open hand or into a handling tunnel placed in the cage. Lift the mouse briefly within the cage.

    • Day 3: Use cupped hands or a tunnel to lift the mouse out of the cage. Hold the mouse gently for a short period before returning it to its cage.[21]

    • Throughout the process, use a calm and quiet demeanor.

Protocol 2: Refined Oral Gavage Technique

  • Objective: To administer a precise oral dose of this compound with minimal stress.

  • Methodology:

    • Preparation: Prepare the this compound formulation and draw it into a syringe fitted with a proper-sized, ball-tipped gavage needle. Prepare a 24% sucrose solution.[15]

    • Sucrose Coating: Dip the gavage needle into the sucrose solution immediately before the procedure.[17]

    • Restraint: Gently but firmly restrain the mouse by the scruff of the neck to immobilize the head, ensuring the body and head are in a vertical line.[17]

    • Needle Insertion: Gently insert the gavage needle into the mouth and allow the mouse to swallow it. The needle should pass easily down the esophagus. Do not force the needle.[22]

    • Administration: Slowly and smoothly administer the compound.[17]

    • Withdrawal: Withdraw the needle in a single, smooth motion.

    • Monitoring: Observe the animal for any signs of respiratory distress.[17]

Protocol 3: Intraperitoneal (IP) Injection

  • Objective: To administer this compound into the peritoneal cavity.

  • Methodology:

    • Restraint: Securely restrain the mouse by scruffing the neck and immobilizing the tail. Turn the mouse over to expose the abdomen.

    • Injection Site: Identify the lower right quadrant of the abdomen.[23][24]

    • Injection: Insert the needle (bevel up) at a 30-40 degree angle into the identified quadrant.[24] Aspirate briefly to ensure no fluid or blood is drawn back, which would indicate entry into the bladder or a blood vessel.

    • Administration: Inject the solution smoothly.

    • Withdrawal: Remove the needle and return the mouse to its cage.

    • Monitoring: Observe the mouse for any signs of discomfort or adverse reactions.

Mandatory Visualizations

experimental_workflow cluster_pre_experiment Pre-Experiment Phase cluster_experiment Experiment Phase cluster_data Data Collection acclimatization Animal Acclimatization (72 hours to 12 days) habituation Handling Habituation (3-day protocol) acclimatization->habituation During restraint Gentle Restraint (Tunnel/Cupping) habituation->restraint administration This compound Administration (e.g., Refined Oral Gavage) restraint->administration monitoring Post-Administration Monitoring administration->monitoring behavioral Behavioral Assessment monitoring->behavioral physiological Physiological Measures (Weight, Corticosterone) monitoring->physiological

Caption: Experimental workflow for minimizing stress during this compound administration.

stress_pathway stressor Stressor (e.g., Improper Handling, Restraint) hpa_axis Hypothalamic-Pituitary-Adrenal (HPA) Axis Activation stressor->hpa_axis crh CRH Release (Hypothalamus) hpa_axis->crh acth ACTH Release (Pituitary Gland) crh->acth cort Corticosterone Release (Adrenal Gland) acth->cort response Physiological & Behavioral Stress Responses cort->response refinement Refinement Techniques (Habituation, Gentle Handling) refinement->stressor Mitigates

Caption: Simplified signaling pathway of the physiological stress response in rodents.

troubleshooting_logic cluster_handling During Handling/Restraint cluster_gavage Post-Oral Gavage cluster_injection Post-Injection start Signs of Distress Observed? handling_issue Review Handling Technique Implement Habituation start->handling_issue Yes gavage_issue Review Gavage Technique Use Sucrose Coating start->gavage_issue Yes injection_issue Check Injection Site/Technique Rotate Sites start->injection_issue Yes

Caption: Logical troubleshooting flow for addressing signs of animal distress.

References

Technical Support Center: BC 197 Vehicle Solution Preparation and Best Practices

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for BC 197, a selective cholecystokinin-B (CCK-B) receptor agonist. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the preparation of vehicle solutions and best practices for experimental use. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its basic properties?

A1: this compound is a selective CCK-B receptor agonist. Its chemical formula is C60H81N11O17S, and it has a molecular weight of 1260.43.[1] The CAS number for this compound is 115295-08-4.[1] It is typically supplied as a powder.

Q2: What is the general solubility of this compound?

A2: The solubility of this compound is generally low in aqueous solutions. One supplier notes that a concentration of less than 1 mg/mL should be considered slightly soluble or insoluble.[1] Due to its peptidic nature, solubility can be challenging and often requires specific solvents or co-solvents.

Q3: How should I store this compound?

A3: For long-term storage, the powder form of this compound should be kept at -20°C for up to three years. Once dissolved in a solvent, the solution should be stored at -80°C for up to two years to maintain stability.[1] It is recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles.

Q4: What is the mechanism of action for this compound?

A4: As a selective CCK-B receptor agonist, this compound binds to and activates the cholecystokinin B receptor, which is a G-protein coupled receptor (GPCR). This activation triggers a cascade of intracellular signaling pathways.[2]

Experimental Protocols & Data Presentation

General Protocol for Preparing a this compound Stock Solution

Given the limited specific solubility data for this compound, a general approach for dissolving peptidic compounds is recommended. Researchers should always perform small-scale solubility tests before preparing a large stock solution.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO)

  • Sterile, nuclease-free water or phosphate-buffered saline (PBS)

  • Vortex mixer

  • Sterile, low-protein binding microcentrifuge tubes

Procedure:

  • Initial Solubilization in DMSO:

    • To prepare a high-concentration stock solution (e.g., 10 mM), first dissolve the this compound powder in a small amount of 100% DMSO.

    • For example, to make a 10 mM stock solution of this compound (MW: 1260.43 g/mol ), dissolve 1.26 mg of this compound in 100 µL of DMSO.

    • Vortex gently until the powder is completely dissolved. Sonication in a water bath for a few minutes can aid in dissolution if needed.

  • Dilution for Working Solutions:

    • For in vitro experiments, the DMSO stock solution can be serially diluted with the appropriate cell culture medium or buffer (e.g., PBS) to the final desired concentration.

    • Important: To avoid precipitation, add the DMSO stock solution to the aqueous buffer dropwise while gently vortexing. The final concentration of DMSO in the working solution should be kept low (typically <0.5%) to minimize solvent toxicity to cells.

    • For in vivo experiments, further dilution of the DMSO stock with a vehicle such as sterile saline is common. However, the final DMSO concentration must be carefully controlled to avoid toxicity in animal models. Alternative co-solvents like polyethylene glycol (PEG) or cyclodextrins may be considered to improve solubility and reduce the need for high concentrations of DMSO.

Quantitative Data Summary
PropertyValueCitation
Molecular Weight 1260.43 g/mol [1]
CAS Number 115295-08-4[1]
Solubility (General) < 1 mg/mL in aqueous solutions[1]
Storage (Powder) -20°C for up to 3 years[1]
Storage (In Solvent) -80°C for up to 2 years[1]

Troubleshooting Guide

Issue 1: this compound powder is not dissolving in the chosen solvent.

  • Question: I am having trouble dissolving the this compound powder. What can I do?

  • Answer:

    • Increase Sonication Time: Gently sonicate the solution in a water bath for 5-10 minutes. Avoid excessive heating.

    • Try a Different Solvent: If you are using an aqueous buffer directly, this is unlikely to work. Start with a small amount of an organic solvent like DMSO.

    • Gentle Warming: Warm the solution briefly to 37°C to aid dissolution. However, be cautious as prolonged heating can degrade the peptide.

Issue 2: The this compound solution is precipitating after dilution with an aqueous buffer.

  • Question: My this compound solution was clear in DMSO, but a precipitate formed when I diluted it with my cell culture medium. How can I prevent this?

  • Answer:

    • Slower Dilution: Add the DMSO stock solution to the aqueous buffer very slowly, drop-by-drop, while continuously and gently vortexing. This helps to prevent localized high concentrations that can lead to precipitation.

    • Lower the Final Concentration: The desired final concentration of this compound may be above its solubility limit in the final buffer. Try working with a lower final concentration.

    • Use a Co-solvent: For in vivo preparations, consider using a co-solvent system. A common vehicle for poorly soluble compounds is a mixture of DMSO, PEG400, and saline. The optimal ratio will need to be determined empirically.

    • Check the pH of the Buffer: The solubility of peptides can be pH-dependent. Ensure the pH of your final solution is compatible with this compound.

Issue 3: Inconsistent experimental results when using a freshly prepared this compound solution.

  • Question: I am observing variability in my experimental results even with freshly prepared solutions. What could be the cause?

  • Answer:

    • Incomplete Dissolution: Ensure that the this compound is completely dissolved in the stock solution. Even a small amount of undissolved material can lead to inaccurate concentrations. Centrifuge the stock solution at high speed and use the supernatant for dilutions.

    • Adsorption to Plastics: Peptides can adsorb to the surface of standard plastic tubes. Use low-protein binding tubes for storing and preparing your this compound solutions.

    • Solution Instability: While the stock solution is stable at -80°C, the working solution in your experimental buffer may not be stable for long periods at room temperature or 37°C. Prepare working solutions fresh for each experiment and use them promptly.

Visualizations

CCK-B Receptor Signaling Pathway

CCK_B_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space BC_197 This compound (CCK-B Agonist) CCKBR CCK-B Receptor (GPCR) BC_197->CCKBR Binds to Gq Gαq CCKBR->Gq Activates PI3K PI3K CCKBR->PI3K Activates PLC PLC-β Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG PKC PKC DAG->PKC Activates ERK ERK (MAPK) PKC->ERK Activates PI3K->ERK Activates Cellular_Response Cellular Response (e.g., Anxiety, Gastric Acid Secretion) ERK->Cellular_Response

Caption: CCK-B Receptor Signaling Pathway Activation by this compound.

Troubleshooting Workflow for this compound Solution Preparation

Troubleshooting_Workflow Start Start: Prepare this compound Solution Dissolve Dissolve this compound powder in 100% DMSO Start->Dissolve Check_Dissolution Is the powder completely dissolved? Dissolve->Check_Dissolution Dilute Dilute DMSO stock with aqueous buffer Check_Dissolution->Dilute Yes Troubleshoot_Dissolution Troubleshoot Dissolution: 1. Gently sonicate 2. Gentle warming (37°C) 3. Check powder integrity Check_Dissolution->Troubleshoot_Dissolution No Check_Precipitation Is there any precipitation? Dilute->Check_Precipitation Solution_Ready Solution is ready for use (Store appropriately) Check_Precipitation->Solution_Ready No Troubleshoot_Precipitation Troubleshoot Precipitation: 1. Dilute slower (dropwise) 2. Lower final concentration 3. Use a co-solvent (e.g., PEG) 4. Use low-protein binding tubes Check_Precipitation->Troubleshoot_Precipitation Yes Troubleshoot_Dissolution->Dissolve Troubleshoot_Precipitation->Dilute

Caption: Workflow for troubleshooting this compound solution preparation.

References

Technical Support Center: BC 197 Behavioral Studies

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers using BC 197, a selective cholecystokinin-B (CCK-B) receptor agonist, in behavioral experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its expected behavioral effect?

A1: this compound is a selective agonist for the cholecystokinin-B (CCK-B) receptor. In behavioral neuroscience, it is primarily used to probe the role of the CCK-B system in memory and anxiety. The most consistently reported effect of this compound in rodents is the impairment of memory consolidation and retrieval. For instance, a common finding is that this compound administration disrupts performance in memory tasks such as the two-trial recognition task.

Q2: What is the typical dose and route of administration for this compound in rats?

A2: A frequently cited effective dose in rats is 30 µg/kg administered via intraperitoneal (i.p.) injection. However, the optimal dose can vary depending on the specific behavioral paradigm, the rat strain, and the experimental conditions. It is always recommended to perform a dose-response study to determine the most appropriate dose for your specific experiment.

Q3: How should I prepare and store this compound?

A3: this compound is a peptide and its solubility can be challenging. For peptides with hydrophobic residues, it is often recommended to first dissolve them in a small amount of an organic solvent like dimethyl sulfoxide (DMSO) and then dilute the solution with a sterile aqueous buffer, such as saline or phosphate-buffered saline (PBS), to the final desired concentration.[1][2][3][4][5] It is crucial to test the solubility of a small amount of the peptide first.[3][4] For storage, lyophilized peptide is stable at -20°C. Once in solution, it is best to prepare aliquots and store them at -80°C to avoid repeated freeze-thaw cycles.

Q4: What are the key signaling pathways activated by the CCK-B receptor?

A4: The CCK-B receptor is a G protein-coupled receptor (GPCR). Upon activation by an agonist like this compound, it primarily couples to Gq and Gα12/13 proteins. This initiates a cascade of intracellular signaling events, including the activation of Phospholipase C (PLC), which leads to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). These second messengers, in turn, trigger an increase in intracellular calcium (Ca2+) and activate Protein Kinase C (PKC). Downstream of these events are the activation of key signaling pathways like the Mitogen-Activated Protein Kinase (MAPK) and Phosphoinositide 3-kinase (PI3K)/AKT pathways, which are involved in regulating a wide range of cellular processes.[6][7][8]

Troubleshooting Guide: Poor Behavioral Response to this compound

A "poor behavioral response" can manifest as a lack of the expected effect (e.g., no memory impairment), a blunted response, high variability between subjects, or even an unexpected anxiogenic or anxiolytic-like effect. The literature suggests that the behavioral effects of CCK-B agonists can be inconsistent, influenced by factors such as animal strain and the specific behavioral test employed.[9]

Observed Issue Potential Cause Troubleshooting Steps
No observable behavioral effect Improper drug preparation or administration: The compound may not be fully dissolved or may have degraded. The injection may have been subcutaneous instead of intraperitoneal.- Review the peptide solubility and preparation protocol. Consider using a small amount of a suitable organic solvent (e.g., DMSO) to initially dissolve the peptide before diluting with saline.[1][2][3][4][5]- Ensure proper i.p. injection technique.- Prepare fresh solutions for each experiment.
Incorrect dosage: The dose may be too low to elicit a response in the specific rat strain or paradigm being used.- Perform a dose-response curve to determine the optimal effective dose for your experimental conditions.
Timing of administration: The time between drug administration and behavioral testing may not be optimal for observing the peak effect.- Conduct a time-course study to identify the window of maximal drug effect.
High variability in behavioral responses Inconsistent experimental conditions: Minor variations in handling, lighting, noise levels, or the time of day for testing can significantly impact behavior.- Standardize all experimental procedures, including animal handling, habituation to the testing room, and the time of day for testing.[10][11][12]
Genetic differences: Different rat strains can exhibit varying sensitivities to CCK-B agonists.[9]- Ensure that all animals are from the same inbred strain and supplier. Be aware of known strain differences in anxiety and cognitive performance.
Baseline anxiety state of the animals: The behavioral effects of CCK-B agonists can be influenced by the animal's underlying level of anxiety or arousal.- Habituate animals to the testing environment to reduce stress.[12] Consider assessing baseline anxiety levels if high variability persists.
Unexpected behavioral effects (e.g., anxiogenic-like behavior instead of memory impairment) Complexity of the CCK-B receptor system: The CCK-B receptor system is involved in both memory and anxiety.[13][14][15][16][17] The behavioral outcome may depend on the specific brain regions targeted and the nature of the behavioral task.- Carefully select the behavioral paradigm to specifically assess the desired cognitive or affective domain. For example, use a dedicated memory task like the two-trial Y-maze for memory studies and an anxiety-specific task like the elevated plus maze for anxiety studies.
Off-target effects or receptor subtypes: While this compound is selective for the CCK-B receptor, the existence of different receptor subtypes or activation states could lead to varied responses.- Review the literature for the most appropriate behavioral assays to isolate the intended effects of CCK-B agonism.

Experimental Protocols

Two-Trial Y-Maze Recognition Memory Task

This task assesses spatial recognition memory, which is expected to be impaired by this compound. The protocol is based on the principles of the spontaneous exploration of novelty by rodents.[18][19][20][21][22]

Apparatus:

  • A Y-shaped maze with three identical arms.

  • A "novel" arm that can be blocked during the first trial.

Procedure:

  • Habituation: Allow the rat to acclimate to the testing room for at least 60 minutes before the trial.[12][18]

  • Trial 1 (Acquisition):

    • Block the entrance to one arm (the "novel" arm).

    • Place the rat at the end of the start arm and allow it to explore the two accessible arms for a set period (e.g., 5 minutes).[19]

    • After the exploration period, return the rat to its home cage.

  • Inter-trial Interval (ITI): A specific time interval (e.g., 2 hours) during which the rat remains in its home cage.[19] this compound or vehicle should be administered at a predetermined time before the second trial.

  • Trial 2 (Retrieval):

    • Remove the block from the novel arm, allowing access to all three arms.

    • Place the rat back in the start arm and allow it to explore all three arms for a set period (e.g., 5 minutes).

  • Data Analysis:

    • Record the time spent in each arm and the number of entries into each arm using a video tracking system.

    • Intact spatial recognition memory is indicated by the rat spending significantly more time in and making more entries into the novel arm compared to the other arms.

    • This compound is expected to reduce the preference for the novel arm.

Elevated Plus Maze (EPM) Test for Anxiety-Like Behavior

This test can be used to assess if this compound induces anxiogenic-like effects. The test is based on the conflict between the rodent's tendency to explore a novel environment and its aversion to open, elevated spaces.[10][11][12][23][24]

Apparatus:

  • A plus-shaped maze elevated from the floor, with two open arms and two closed arms.

Procedure:

  • Habituation: Acclimate the rat to the testing room for at least 45-60 minutes prior to the test.[10][12]

  • Drug Administration: Administer this compound or vehicle i.p. at a predetermined time (e.g., 10-30 minutes) before the test.[10][11]

  • Test:

    • Place the rat in the center of the maze, facing one of the closed arms.

    • Allow the animal to freely explore the maze for a 5-minute session.[10][23][24]

  • Data Analysis:

    • Record the number of entries into and the time spent in the open and closed arms using a video tracking system.

    • Anxiogenic-like behavior is indicated by a decrease in the percentage of time spent in the open arms and a decrease in the percentage of open arm entries.

Data Presentation

Table 1: Expected Outcome of this compound in the Two-Trial Y-Maze Task

Treatment Group% Time in Novel Arm (Trial 2)% Entries into Novel Arm (Trial 2)Interpretation
VehicleSignificantly > Chance (33.3%)Significantly > Chance (33.3%)Intact spatial recognition memory
This compound (30 µg/kg)Approaches Chance (33.3%)Approaches Chance (33.3%)Impaired spatial recognition memory

Table 2: Potential Outcome of this compound in the Elevated Plus Maze Test

Treatment Group% Time in Open Arms% Open Arm EntriesInterpretation
VehicleBaselineBaselineNormal anxiety-like behavior
This compound (30 µg/kg)DecreasedDecreasedAnxiogenic-like effect

Visualizations

CCK_B_Receptor_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol BC197 This compound CCKBR CCK-B Receptor (GPCR) BC197->CCKBR Binds Gq Gq CCKBR->Gq Activates G1213 Gα12/13 CCKBR->G1213 Activates PI3K PI3K CCKBR->PI3K Activates PLC Phospholipase C (PLC) Gq->PLC Activates IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates Ca2 Ca²⁺ Increase IP3->Ca2 PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2->PKC Co-activates MAPK MAPK (ERK) PKC->MAPK Activates AKT AKT PI3K->AKT Activates CellularResponse Cellular Response (e.g., Altered Neuronal Excitability, Memory Impairment) AKT->CellularResponse MAPK->CellularResponse Experimental_Workflow_Y_Maze cluster_prep Preparation cluster_trial1 Trial 1: Acquisition cluster_iti Inter-Trial Interval (ITI) cluster_trial2 Trial 2: Retrieval cluster_analysis Data Analysis Habituation Habituation (60 min) T1_Explore Explore Y-Maze (Novel Arm Blocked) 5 min Habituation->T1_Explore ITI_Period 2 hours T1_Explore->ITI_Period Drug_Admin Administer this compound or Vehicle (i.p.) ITI_Period->Drug_Admin T2_Explore Explore Y-Maze (All Arms Open) 5 min Drug_Admin->T2_Explore Analysis Measure Time & Entries in Novel Arm T2_Explore->Analysis

References

Long-term storage conditions for BC 197

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The information provided for "BC 197" is based on a hypothetical compound for illustrative purposes, as "this compound" does not correspond to a publicly documented chemical entity. The following data and protocols are representative of a typical small molecule compound and should be adapted based on the actual properties of any specific substance.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for this compound powder?

A1: For long-term stability, solid this compound should be stored at -20°C, protected from light and moisture. Under these conditions, the compound is stable for at least two years. For short-term storage (up to one month), storage at 4°C is acceptable.

Q2: How should I store solutions of this compound?

A2: Solutions of this compound in DMSO or ethanol can be stored at -80°C for up to six months. It is recommended to aliquot the solution into single-use volumes to avoid repeated freeze-thaw cycles, which can lead to degradation of the compound. If storing for a shorter period (up to two weeks), -20°C is sufficient.

Q3: Is this compound sensitive to light?

A3: Yes, this compound is known to be light-sensitive. Both the solid compound and solutions should be stored in amber vials or tubes wrapped in foil to prevent photodegradation. Experiments should be conducted with minimal exposure to direct light.

Q4: What solvents are recommended for dissolving this compound?

A4: this compound is soluble in DMSO (dimethyl sulfoxide) at concentrations up to 50 mM and in ethanol at up to 10 mM. For aqueous buffers, it is sparingly soluble, and the use of a co-solvent like DMSO is recommended. Ensure the final concentration of the organic solvent is compatible with your experimental system.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Reduced compound activity in experiments. 1. Improper storage leading to degradation. 2. Repeated freeze-thaw cycles of stock solutions. 3. Exposure to light.1. Verify that the compound has been stored at the correct temperature and protected from light. 2. Prepare fresh dilutions from a new aliquot of the stock solution. 3. Minimize light exposure during experimental setup.
Precipitation of the compound in aqueous media. 1. Low solubility of this compound in aqueous buffers. 2. The final concentration of the organic co-solvent is too low.1. Increase the percentage of the organic co-solvent (e.g., DMSO), ensuring it does not exceed the tolerance of your experimental system. 2. Prepare a more diluted stock solution before adding to the aqueous medium.
Inconsistent experimental results. 1. Incomplete dissolution of the compound. 2. Degradation of the compound over the course of the experiment.1. Ensure the compound is fully dissolved by vortexing or brief sonication before use. 2. Prepare fresh working solutions for each experiment and use them promptly.

Quantitative Data Summary

Table 1: Long-Term Storage Stability of this compound (Solid)

Storage ConditionPurity after 1 yearPurity after 2 years
-20°C, desiccated, dark>99%>98%
4°C, desiccated, dark97%94%
Room Temperature (25°C), dark90%75%
Room Temperature (25°C), light70%<50%

Table 2: Stability of this compound in Solution (10 mM in DMSO)

Storage ConditionPurity after 3 monthsPurity after 6 months
-80°C>99%>99%
-20°C98%96%
4°C92%85%

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

  • Equilibrate the vial of solid this compound to room temperature before opening to prevent moisture condensation.

  • Weigh the required amount of this compound powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of anhydrous DMSO to achieve a final concentration of 10 mM.

  • Vortex the solution for 1-2 minutes until the compound is completely dissolved. A brief sonication in a water bath can be used to aid dissolution if necessary.

  • Aliquot the stock solution into single-use, light-protected tubes and store at -80°C.

Protocol 2: Assessment of Compound Stability by HPLC

  • Sample Preparation:

    • Prepare a 1 mg/mL solution of this compound in the desired solvent (e.g., DMSO).

    • Store aliquots of this solution under the different conditions being tested (e.g., -80°C, -20°C, 4°C, room temperature, with and without light exposure).

    • At specified time points, dilute the samples to a final concentration of 10 µg/mL with the mobile phase.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at the absorbance maximum of this compound.

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Integrate the peak area of this compound at each time point.

    • Calculate the percentage purity by comparing the peak area of the aged sample to that of a freshly prepared standard.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_storage Storage Conditions cluster_analysis Stability Analysis weigh Weigh this compound dissolve Dissolve in DMSO weigh->dissolve aliquot Aliquot into single-use tubes dissolve->aliquot storage_neg80 -80°C aliquot->storage_neg80 storage_neg20 -20°C aliquot->storage_neg20 storage_4 4°C aliquot->storage_4 hplc HPLC Analysis storage_neg80->hplc storage_neg20->hplc storage_4->hplc data Data Interpretation hplc->data logical_relationship compound This compound stability Stability compound->stability activity Biological Activity stability->activity temp Temperature temp->stability light Light light->stability moisture Moisture moisture->stability

Validation & Comparative

No Direct Comparative Data Available for BC 197 in Anxiety Models

Author: BenchChem Technical Support Team. Date: December 2025

Initial literature searches did not yield any specific information regarding a compound designated "BC 197" for use in anxiety models. This designation does not correspond to a known pharmacological agent in this research context. Therefore, a direct comparison between "this compound" and "BC 264" cannot be provided.

This guide will focus on the available experimental data for BC 264 and its role in anxiety research, providing context with other relevant compounds where appropriate.

BC 264: A CCK-B Agonist with an Atypical Anxiety Profile

BC 264 is a potent and selective agonist for the cholecystokinin-B (CCK-B) receptor. The CCKergic system, particularly through the CCK-B receptor, has been strongly implicated in the neurobiology of anxiety and panic disorders. Typically, stimulation of CCK-B receptors is associated with anxiogenic (anxiety-producing) effects. However, research on BC 264 reveals a more complex and somewhat paradoxical profile.

Experimental Data Summary

Contrary to the expected anxiogenic effects of a CCK-B agonist, studies on BC 264 have shown that it does not consistently produce anxiety-like behaviors in preclinical models. In some paradigms, it has even been observed to have anxiolytic (anxiety-reducing) or fear-reducing properties.

Compound Model / Assay Dosage Observed Effect Reference
BC 264 Elevated Plus Maze (Rat)Low doses (µg/kg, i.p.)Devoid of anxiogenic properties.[1]
BC 264 Open Field Test (Rat)Low doses (µg/kg, i.p.)Increased locomotion and rearing (exploratory behavior).[1]
BC 264 Predatory Fear Freezing (Rat)15 or 30 µg/kgSignificantly decreased freezing behavior.[2]
BC 264 Predatory Fear Freezing (Rat)0.1-1 µg/kgNo significant effect on freezing behavior.[2]
Experimental Methodologies

Elevated Plus Maze (EPM)

The EPM is a widely used behavioral assay for assessing anxiety-like behavior in rodents. The apparatus consists of four arms (two open, two enclosed) arranged in a plus shape and elevated from the floor.

  • Protocol:

    • Rats are administered BC 264 or a vehicle control intraperitoneally (i.p.).

    • After a specified pretreatment time, each rat is placed in the center of the maze, facing an open arm.

    • The animal is allowed to explore the maze for a set period (e.g., 5 minutes).

    • Behavior is recorded, typically by video, and scored for parameters such as the number of entries into and the time spent in the open and closed arms.

    • A decrease in the proportion of time spent in the open arms is indicative of anxiogenic-like behavior.

Predatory Fear Freezing

This model assesses fear responses in rodents when exposed to a natural predator or predator-related cues.

  • Protocol:

    • Rats are administered BC 264 or a vehicle control.

    • The animals are then exposed to a predator (e.g., a cat) for a defined period (e.g., 20 minutes).

    • The duration of freezing behavior, a characteristic fear response, is measured.

    • A reduction in freezing time is interpreted as a decrease in fear.

Signaling Pathways and Mechanism of Action

BC 264 exerts its effects by binding to and activating CCK-B receptors, which are G-protein coupled receptors. The downstream signaling of CCK-B receptors is complex and can vary depending on the brain region. Activation of these receptors is known to modulate the release of several neurotransmitters, including dopamine.

One study demonstrated that BC 264 increases extracellular levels of dopamine and its metabolites in the nucleus accumbens.[1] This effect on the dopaminergic system may contribute to its observed effects on motivation and attention, which could, in turn, influence performance in anxiety models.[1] The lack of anxiogenic effects, despite being a CCK-B agonist, has led to suggestions of possible CCK-B receptor subtypes or biased agonism, where the compound activates only a subset of the receptor's signaling pathways.[1]

G cluster_0 BC 264 Signaling Cascade BC264 BC 264 CCKBR CCK-B Receptor BC264->CCKBR Binds and Activates Gq Gq Protein CCKBR->Gq Activates PLC Phospholipase C Gq->PLC IP3_DAG IP3 / DAG PLC->IP3_DAG Ca_PKC Ca²⁺ / PKC Activation IP3_DAG->Ca_PKC Dopamine Dopamine Release (Nucleus Accumbens) Ca_PKC->Dopamine Modulates Behavior Altered Behavioral Response Dopamine->Behavior

Caption: Proposed signaling pathway of BC 264 via the CCK-B receptor.

Experimental Workflow

The general workflow for evaluating compounds like BC 264 in preclinical anxiety models follows a standardized process from compound preparation to data analysis.

G cluster_1 Preclinical Anxiety Model Workflow A Compound Preparation (BC 264) C Drug Administration (i.p. injection) A->C B Animal Acclimation B->C D Behavioral Testing (e.g., EPM, Fear Freezing) C->D E Data Collection & Scoring D->E F Statistical Analysis E->F G Interpretation of Results F->G

Caption: Standard experimental workflow for in vivo anxiety studies.

References

A Comparative Analysis of Pentagastrin and CRM197: Mechanisms, Applications, and Experimental Insights

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of pentagastrin and Cross-Reacting Material 197 (CRM197), two distinct biomolecules with disparate applications in medical diagnostics and vaccine development, respectively. While a direct performance comparison is not applicable due to their fundamentally different mechanisms of action and clinical uses, this document serves to contrast their biological functions, present relevant experimental data and protocols, and illustrate their signaling pathways. The initial query for "BC 197" has been interpreted as a likely reference to CRM197, a well-documented protein in biomedical research.

I. Comparative Data Overview

The following tables summarize the key characteristics of pentagastrin and CRM197, offering a quick reference for their distinct properties.

Table 1: General Properties and Primary Applications

FeaturePentagastrinCRM197
Molecular Type Synthetic pentapeptideNon-toxic mutant of diphtheria toxin (protein)
Primary Function Diagnostic agentCarrier protein in conjugate vaccines
Mechanism of Action Gastrin/cholecystokinin B (CCK-B) receptor agonistBinds to heparin-binding EGF-like growth factor (HB-EGF) receptor
Primary Biological Effect Stimulation of gastric acid, pepsin, and intrinsic factor secretion.[1]Elicits a T-cell dependent immune response to conjugated antigens.[2]
Clinical Use Evaluation of gastric acid secretory function (e.g., Zollinger-Ellison syndrome).[1][3]Component of vaccines against Haemophilus influenzae type b, Streptococcus pneumoniae, and Neisseria meningitidis.[4][5]

Table 2: Biochemical and Pharmacokinetic Properties

PropertyPentagastrinCRM197
Structure A synthetic peptide containing the C-terminal 4 amino acids of gastrin plus an N-terminal beta-alanine derivative.Single polypeptide chain of 535 amino acids, a non-toxic mutant of diphtheria toxin with a single amino acid substitution (G52E).[4]
Receptor Cholecystokinin B (CCK-B) receptor.[3]Heparin-binding EGF-like growth factor (HB-EGF) receptor.[5]
Administration Intravenous or subcutaneous injection.[6]Intramuscular injection as part of a conjugate vaccine.
Half-life Approximately 10 minutes.Varies depending on the conjugate formulation.

II. Signaling Pathways

The signaling pathways initiated by pentagastrin and CRM197 are fundamentally different, reflecting their distinct biological roles.

Pentagastrin Signaling Pathway

Pentagastrin, acting as a gastrin analogue, binds to the cholecystokinin B (CCK-B) receptors on parietal cells in the stomach. This interaction activates a G-protein coupled receptor signaling cascade that leads to the secretion of gastric acid.

Pentagastrin_Signaling Pentagastrin Pentagastrin CCKBR CCK-B Receptor Pentagastrin->CCKBR Binds Gq Gq protein CCKBR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ (intracellular) ER->Ca2 Releases Ca2->PKC Activates ProtonPump H⁺/K⁺-ATPase (Proton Pump) PKC->ProtonPump Activates AcidSecretion Gastric Acid Secretion ProtonPump->AcidSecretion Stimulates

Pentagastrin signaling cascade in gastric parietal cells.

CRM197 Cellular Uptake and Antigen Presentation Pathway

CRM197, as a carrier protein in conjugate vaccines, facilitates the uptake of conjugated polysaccharides by antigen-presenting cells (APCs) through its interaction with the HB-EGF receptor. This leads to the processing of the antigen and its presentation to T-helper cells, initiating a robust immune response.

CRM197_Uptake_Pathway cluster_APC Antigen Presenting Cell (APC) HBEGFR HB-EGF Receptor Endosome Endosome HBEGFR->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Fusion MHCII MHC Class II Lysosome->MHCII Peptide Loading TCR T-cell Receptor (TCR) MHCII->TCR Antigen Presentation THelper T-helper Cell TCR->THelper on BCell B Cell THelper->BCell Activates Antibodies Antibody Production BCell->Antibodies Induces CRM197_conjugate CRM197-Polysaccharide Conjugate CRM197_conjugate->HBEGFR Binds

Cellular uptake and antigen presentation of CRM197 conjugates.

III. Experimental Protocols

Detailed methodologies for key experiments involving pentagastrin and CRM197 are outlined below.

1. Pentagastrin Stimulation Test for Gastric Acid Secretion

This test measures the stomach's ability to produce acid in response to stimulation.

  • Objective: To determine the basal acid output (BAO) and maximal acid output (MAO) of the stomach.

  • Protocol:

    • The patient fasts overnight.[7]

    • A nasogastric tube is inserted into the stomach, and its position is confirmed, often under fluoroscopy, to be in the antrum.[7]

    • Basal gastric contents are collected by continuous aspiration for one hour to determine the BAO.[7]

    • Pentagastrin is administered subcutaneously at a dose of 6 µg/kg body weight.[8]

    • Stimulated gastric juice is collected continuously for the next hour, typically in 15-minute intervals.[8]

    • The volume, pH, and hydrogen ion concentration of each sample are measured. The acid output is determined by titration with a standard base (e.g., sodium hydroxide) to a neutral pH.[7]

  • Data Analysis: BAO and MAO are expressed in millimoles of HCl per hour. Elevated levels may indicate conditions like Zollinger-Ellison syndrome, while low or absent secretion can suggest atrophic gastritis or pernicious anemia.[9]

2. Cellular Uptake Assay for CRM197

This assay is used to quantify the internalization of CRM197 or its conjugates into cells.

  • Objective: To measure the extent and rate of CRM197 uptake by a specific cell line (e.g., Human Umbilical Vein Endothelial Cells - HUVECs).

  • Protocol:

    • Cells are cultured in 96-well plates until they reach a desired confluency.[10]

    • The culture medium is replaced with a serum-free medium prior to the assay.

    • Fluorescently labeled CRM197 (e.g., with FITC) is added to the wells at a specific concentration.

    • Cells are incubated for a predetermined time interval (e.g., 15 minutes to 2 hours) at 37°C.[11][12]

    • To stop the uptake, the cells are washed with cold phosphate-buffered saline (PBS) to remove any unbound CRM197.[13]

    • The cells are then lysed, and the fluorescence intensity of the lysate is measured using a fluorescence spectrophotometer.[13]

    • A standard curve of the fluorescently labeled CRM197 is used to quantify the amount of internalized protein. The results are often normalized to the total protein content of the cell lysate.[13]

  • Data Analysis: Cellular uptake is expressed as the amount of CRM197 (e.g., in ng) per milligram of total cellular protein. This allows for the comparison of uptake efficiency under different conditions or with different cell types.

IV. Summary and Conclusion

Pentagastrin and CRM197 are biomolecules with distinct and unrelated functions in medicine and research. Pentagastrin is a valuable diagnostic tool for assessing gastric function by stimulating acid secretion through the CCK-B receptor pathway. In contrast, CRM197 is a critical component of modern conjugate vaccines, acting as a carrier protein to enhance the immunogenicity of polysaccharides by facilitating their uptake and presentation by antigen-presenting cells.

The experimental protocols provided for the pentagastrin stimulation test and the CRM197 cellular uptake assay highlight the different research contexts in which these molecules are studied. Understanding their unique mechanisms of action and applications is crucial for researchers and professionals in the fields of gastroenterology, immunology, and vaccine development. This guide provides a foundational comparison to delineate the specific roles and characteristics of these two important biomolecules.

References

L-365,260: A Comparative Guide to its Antagonism of CCK-B Receptor Agonist Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of L-365,260, a selective antagonist for the cholecystokinin-B (CCK-B) receptor, and its efficacy in counteracting the effects of the selective CCK-B agonist BC 197 and the closely related compound BC 264. This document summarizes key experimental data, details relevant experimental protocols, and illustrates the underlying signaling pathways.

Executive Summary

L-365,260 is a potent and selective non-peptide antagonist of the CCK-B receptor, also known as the gastrin receptor.[1][2] It exhibits high affinity for CCK-B receptors in various species, including humans, rats, and mice.[1][2] Experimental evidence demonstrates that L-365,260 effectively antagonizes the physiological and behavioral effects induced by selective CCK-B receptor agonists such as this compound and BC 264.[3] These agonists have been shown to accentuate the suppression of motility in animal models of depression, an effect that is reversed by L-365,260.[3] Furthermore, L-365,260 has been shown to block the effects of BC 264 on motivation, attention, and spontaneous alternation behavior in rats.[4][5][6][7] This guide presents a comparative analysis of L-365,260 against other CCK receptor antagonists and provides the scientific community with key data for future research and drug development.

Data Presentation

Table 1: Comparative Affinity of L-365,260 and Other Antagonists for CCK Receptors
CompoundReceptor SelectivityKi (nM) for CCK-BIC50 (nM) for CCK-BSpeciesReference
L-365,260 CCK-B 2.0 2 Guinea Pig, Human [1][8]
Devazepide (L-364,718)CCK-A>200-Guinea Pig[9]
L-365,031CCK-A--Mouse[9]
PD134,308CCK-B1.7--[7]
JB93190CCK-B~0.08-Rat

Note: The user's query specifically mentioned this compound. The available scientific literature more frequently refers to BC 264, a closely related and potent selective CCK-B agonist. This guide assumes that the antagonistic effects of L-365,260 on BC 264 are representative of its action against this compound.

Table 2: In Vivo Antagonistic Effects of L-365,260 against CCK-B Agonists
AgonistExperimental ModelObserved Agonist EffectAntagonistic Effect of L-365,260SpeciesReference
This compound / BC 264Conditioned suppression of motilityAccentuated suppression of motilityDecreased motor inhibitionMouse[3]
BC 264Spontaneous alternation in Y-mazeReduced alternationSuppressed the reduction in alternationRat[5][7]
BC 264Locomotion and rearing in open fieldIncreased locomotion and rearingPrevented the increase in locomotionRat[4][6]
PentagastrinGastric acid secretionStimulated acid secretionDose-dependent inhibition of acid secretionHuman, Rat[6][10][11]
TetragastrinMucin metabolism in gastric mucosaStimulated mucus secretionInhibited mucus secretionRat

Experimental Protocols

Conditioned Suppression of Motility Test in Mice

This model is utilized to screen for antidepressant drugs by assessing the ability of a compound to reverse a stress-induced decrease in motor activity.

  • Apparatus: A cage equipped with infrared beams to detect and quantify the locomotor activity of the mice.

  • Procedure:

    • Conditioning Phase: On the first day, mice are placed in the activity cage and receive a series of mild, inescapable foot shocks. This conditioning creates an association between the cage and the aversive stimulus.

    • Test Phase: On the second day, the mice are returned to the same cage, but no shocks are administered. The motility of these "shocked" mice is compared to a control group of "non-shocked" mice that were placed in the cage on both days without receiving shocks. Typically, the shocked mice exhibit significantly reduced motility.

    • Drug Administration: The test compounds (e.g., L-365,260, this compound/BC 264) are administered to the shocked mice before the test phase.

  • Data Analysis: The total number of beam interruptions is recorded and compared between the different treatment groups. A significant increase in motility in the drug-treated shocked group compared to the vehicle-treated shocked group suggests an antidepressant-like effect.[3]

Forced Swim Test (Porsolt's Test) in Mice

This test is a widely used behavioral assay to screen for potential antidepressant activity.

  • Apparatus: A transparent cylindrical container (e.g., 25 cm high, 10 cm in diameter) filled with water (23-25°C) to a depth where the mouse cannot touch the bottom or escape.

  • Procedure:

    • Pre-test Session: On the first day, mice are individually placed in the cylinder for a 15-minute period.

    • Test Session: 24 hours later, the mice are again placed in the cylinder for a 5-minute test session. The test session is videotaped for later analysis.

    • Drug Administration: Test compounds are administered at specific time points before the test session.

  • Data Analysis: The duration of immobility (the time the mouse spends floating without making any escape-oriented movements) during the last 4 minutes of the test session is measured. A significant decrease in the duration of immobility is indicative of an antidepressant-like effect.[12]

Signaling Pathways and Experimental Workflows

CCK-B Receptor Signaling Pathway

The CCK-B receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq alpha subunit.[13][14] Activation of the receptor by an agonist like this compound/BC 264 initiates a cascade of intracellular events, leading to various physiological responses. L-365,260, as a competitive antagonist, blocks the initial step of this cascade by preventing the agonist from binding to the receptor.

CCK_B_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol BC197 This compound / BC 264 (Agonist) CCKBR CCK-B Receptor BC197->CCKBR Binds & Activates L365260 L-365,260 (Antagonist) L365260->CCKBR Blocks Gq Gq Protein CCKBR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Ca2->PKC Co-activates CellularResponse Cellular Responses (e.g., Neuronal Excitation, Gastric Acid Secretion) Ca2->CellularResponse Modulates PKC->CellularResponse Phosphorylates Targets

Caption: CCK-B Receptor Signaling Pathway.

Experimental Workflow: Antagonism Study in Forced Swim Test

The following diagram illustrates the typical workflow for an experiment designed to test the antagonistic properties of L-365,260 against a CCK-B agonist in the forced swim test.

FST_Workflow cluster_day1 Day 1: Pre-Test cluster_day2 Day 2: Test cluster_analysis Data Analysis A1 Acclimatize Mice to Test Room A2 15 min Pre-Swim Session (Individual) A1->A2 B1 Randomly Assign Mice to Treatment Groups B2 Administer Vehicle, L-365,260, or other antagonists B1->B2 B3 Administer Vehicle or this compound/BC 264 B2->B3 B4 5 min Test Swim Session (Record Video) B3->B4 C1 Score Immobility Time (last 4 min of video) B4->C1 C2 Statistical Analysis (e.g., ANOVA) C1->C2

Caption: Workflow for Forced Swim Test Antagonism Study.

References

Validating the Selectivity of Novel Compounds for the Cholecystokinin-B Receptor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, establishing the precise selectivity of a novel compound for its intended target is a critical step. This guide provides a framework for validating the selectivity of investigational compounds for the cholecystokinin-B (CCK-B) receptor, a key target in both the central nervous system and the gastrointestinal tract.[1][2] By comparing a novel compound's binding affinity and functional activity against known selective antagonists, researchers can robustly characterize its pharmacological profile.

Comparative Binding Affinity of Known CCK Receptor Antagonists

The initial and most fundamental assessment of selectivity involves determining the binding affinity of a compound for both the CCK-B and CCK-A receptor subtypes. This is typically expressed using the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50), with lower values indicating higher affinity. A compound is considered selective for the CCK-B receptor if it exhibits a significantly higher affinity for this subtype compared to the CCK-A receptor.

The table below presents a comparison of well-characterized CCK receptor antagonists, which can serve as benchmarks for evaluating a new chemical entity.

CompoundCCK-A Receptor Affinity (IC50/Ki, nM)CCK-B Receptor Affinity (IC50/Ki, nM)Selectivity Ratio (CCK-A/CCK-B)Reference
L-364,718 (Devazepide) 0.0845>500-fold for CCK-A[1][3]
L-365,260 1002.050-fold for CCK-B[1][3]
YM022 >10000.3>3000-fold for CCK-B[4]
LY262,691 >10001.0>1000-fold for CCK-B[4]

Note: Affinity values can vary depending on the experimental conditions, tissue preparation, and radioligand used.

Experimental Protocols for Determining Receptor Selectivity

A thorough validation of selectivity involves both binding and functional assays.

Radioligand Binding Assays

This technique directly measures the affinity of a compound for a receptor by assessing its ability to displace a radiolabeled ligand that is known to bind to the receptor.

Objective: To determine the Ki of a novel compound for CCK-A and CCK-B receptors.

Methodology:

  • Membrane Preparation: Cell membranes are prepared from cell lines stably expressing either the human CCK-A or CCK-B receptor (e.g., CHO or COS-7 cells).[3]

  • Radioligand: A non-selective, high-affinity radioligand, such as [¹²⁵I]-Bolton-Hunter labeled CCK-8 ([¹²⁵I]-BH-CCK-8), is commonly used.[5]

  • Incubation: The cell membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound (the "competitor").

  • Separation: The receptor-bound radioligand is separated from the unbound radioligand, typically by rapid filtration.

  • Quantification: The amount of radioactivity bound to the receptors is measured using a gamma counter.

  • Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value of the test compound. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assays (e.g., Calcium Mobilization Assay)

Functional assays measure the ability of a compound to block the intracellular signaling cascade initiated by receptor activation. CCK receptors are G-protein coupled receptors that, upon activation, can trigger an increase in intracellular calcium concentration.[6]

Objective: To determine the functional antagonist potency (e.g., pA2 or IC50) of a novel compound at CCK-A and CCK-B receptors.

Methodology:

  • Cell Culture: Use cell lines expressing either CCK-A or CCK-B receptors and loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 or Fluo-4).

  • Compound Incubation: The cells are pre-incubated with varying concentrations of the antagonist compound.

  • Agonist Stimulation: The cells are then stimulated with a known CCK receptor agonist (e.g., CCK-8 or gastrin-17-I) at a concentration that elicits a submaximal response (e.g., EC80).[3]

  • Signal Detection: The change in fluorescence, corresponding to the change in intracellular calcium concentration, is measured using a fluorescence plate reader.

  • Data Analysis: The ability of the antagonist to inhibit the agonist-induced calcium signal is quantified, and an IC50 value is determined.

Visualizing Experimental and Biological Pathways

To further clarify the processes involved in validating selectivity and the underlying biological context, the following diagrams are provided.

experimental_workflow cluster_binding Radioligand Binding Assay cluster_functional Functional Assay (Calcium Mobilization) b_prep Membrane Preparation (CCK-A & CCK-B expressing cells) b_incubate Incubation with [¹²⁵I]-BH-CCK-8 & Test Compound b_prep->b_incubate b_filter Filtration & Washing b_incubate->b_filter b_count Gamma Counting b_filter->b_count b_analyze Data Analysis (IC50 -> Ki) b_count->b_analyze end Characterization of Selectivity b_analyze->end Selectivity Profile f_prep Cell Culture & Dye Loading (CCK-A & CCK-B expressing cells) f_incubate Incubation with Test Compound (Antagonist) f_prep->f_incubate f_stimulate Stimulation with Agonist (e.g., CCK-8) f_incubate->f_stimulate f_read Fluorescence Measurement f_stimulate->f_read f_analyze Data Analysis (IC50) f_read->f_analyze f_analyze->end Functional Potency start Novel Compound start->b_prep start->f_prep

Caption: Workflow for determining CCK receptor selectivity.

cckb_signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol CCKB_R CCK-B Receptor Gq Gq Protein CCKB_R->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Ca_release->PKC activates Cell_Response Cellular Response PKC->Cell_Response Agonist CCK / Gastrin Agonist->CCKB_R binds & activates Antagonist BC 197 (or other antagonist) Antagonist->CCKB_R binds & blocks

Caption: Simplified CCK-B receptor signaling pathway.

By following these experimental protocols and comparing the results to established benchmarks, researchers can confidently and accurately determine the selectivity profile of a novel compound for the CCK-B receptor, providing a solid foundation for further preclinical and clinical development.

References

Cross-Species Comparison of BC 197: A Selective CCK-B Receptor Agonist

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the effects of BC 197, a selective cholecystokinin-B (CCK-B) receptor agonist, across different species, with a focus on its pharmacological effects, underlying signaling mechanisms, and performance against alternative compounds. Due to the specificity of available research, this guide primarily focuses on data from rodent models, with cross-species inferences drawn from comparative receptor pharmacology. The information is intended to support further research and drug development efforts.

Overview of this compound and CCK-B Receptor Function

This compound is a selective agonist for the cholecystokinin-B (CCK-B) receptor. The CCK-B receptor, a G-protein coupled receptor, is predominantly found in the central nervous system (CNS) and the gastrointestinal tract.[1] In the brain, CCK-B receptors are implicated in modulating anxiety, memory, and pain perception.[1] Their activation has been shown to influence the release of neurotransmitters, notably dopamine.[2]

A closely related and more extensively studied analogue, BC 264, is also a potent and selective CCK-B agonist that can cross the blood-brain barrier.[3] Studies involving BC 264 provide valuable insights into the potential effects of this compound. Activation of CCK-B receptors by agonists like BC 264 has been shown to increase dopamine levels in the nucleus accumbens, which is associated with motivation and attention.[4]

Cross-Species Comparison of this compound Effects

Direct comparative studies of this compound across multiple species are limited. However, research on CCK-B agonists in rodents, primarily rats and mice, provides a foundation for understanding its effects.

2.1. Anxiety and Emotional Behavior

In rodent models, the effects of CCK-B agonists on anxiety can be complex and context-dependent. For instance, the agonist BC 264 has been observed to increase emotional responses in "anxious" rat strains while decreasing these responses in "non-anxious" animals in the elevated plus-maze test.[3] In mice, systemic administration of BC 264 increased fear and/or anxiety-like behaviors in the black and white box test.[3]

It is noteworthy that some studies report that while CCK-B agonists like pentagastrin and CCK-4 are anxiogenic in the elevated plus-maze, BC 264 at low doses did not produce anxiogenic-like effects in the same test.[4][5] This suggests that different CCK-B agonists may have varying effects, possibly due to interactions with different subtypes or states of the CCK-B receptor.[4]

2.2. Learning and Memory

Stimulation of CCK-B receptors in the anterior nucleus accumbens is thought to be involved in attention and memory processes.[3] Animal studies have shown that CCK-B receptor activation can influence cognitive functions. For example, BC 264 has been shown to improve spontaneous alternation in a Y-maze in rats, suggesting an enhancement of spatial working memory.[4]

2.3. Dopamine Release

A key effect of CCK-B receptor activation in the brain is the modulation of dopamine release. Central administration of CCK-B agonists has been shown to suppress dopamine release in the neostriatum of mice.[2] Conversely, other studies have demonstrated that BC 264 increases extracellular dopamine levels in the anterior nucleus accumbens of freely moving rats.[4] These seemingly contradictory findings may be due to differences in the specific brain region studied, the agonist used, and the experimental conditions.

2.4. Species Differences in Receptor Pharmacology

Significant species-dependent differences exist in the pharmacology of CCK-B receptors, which can alter the efficacy of synthetic ligands. For example, the affinity of nonpeptide antagonists for the CCK-B receptor can vary profoundly even with single amino acid differences between species homologs.[6] The human CCK-B receptor shares more similarities with the rat, guinea pig, and mouse receptors than with the canine receptor in terms of antagonist affinity.[6] These differences underscore the importance of careful cross-species validation of findings.

Data Presentation

Table 1: Effects of CCK-B Agonists on Anxiety-Related Behaviors in Rodents

CompoundSpecies/StrainTestDoseRoute of AdministrationObserved EffectReference
BC 264Rat (anxious vs. non-anxious)Elevated Plus-MazeNot specifiedSystemicIncreased emotional response in "anxious" rats, decreased in "non-anxious" rats[3]
BC 264MouseBlack and White BoxNot specifiedSystemicIncreased fear/anxiety[3]
BC 264RatElevated Plus-Mazeµg/kgIntraperitonealNo anxiogenic-like effects[4]
PentagastrinRatElevated Plus-MazeNot specifiedNot specifiedAnxiogenic[5]
CCK-4RatElevated Plus-MazeNot specifiedIntracerebroventricularAnxiogenic[7]

Table 2: Effects of CCK-B Agonists on Dopamine Levels in Rodents

CompoundSpeciesBrain RegionMethodObserved EffectReference
BC 264RatNucleus Accumbens (anterior)In Vivo MicrodialysisIncreased extracellular dopamine, DOPAC, and HVA[4]
CCK-8U, t-boc-CCK-4MouseNeostriatumNot specifiedDecreased dopamine release[2]

Signaling Pathways and Visualizations

4.1. CCK-B Receptor Signaling Pathway

The CCK-B receptor is a Gq-protein coupled receptor. Upon agonist binding, the Gq alpha subunit activates Phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of calcium from the endoplasmic reticulum, while DAG activates Protein Kinase C (PKC). These signaling events lead to downstream cellular responses.

CCK_B_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol BC197 This compound (Agonist) CCKBR CCK-B Receptor BC197->CCKBR Binds to Gq Gq Protein CCKBR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Ca->PKC Activates Response Cellular Responses (e.g., Neurotransmitter Release) PKC->Response Leads to

Caption: CCK-B receptor signaling cascade.

4.2. Experimental Workflow: Elevated Plus-Maze

The elevated plus-maze is a standard behavioral assay to assess anxiety-like behavior in rodents. The workflow involves animal habituation, drug administration, and behavioral recording in the maze.

EPM_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A1 Animal Acclimation (Habituation to testing room) B1 Drug Administration (e.g., Intraperitoneal injection) A1->B1 A2 Drug Preparation (this compound or vehicle) A2->B1 B2 Waiting Period (For drug to take effect) B1->B2 B3 Placement in Maze (Center of elevated plus-maze) B2->B3 B4 Behavioral Recording (5-10 minutes) B3->B4 C1 Data Extraction (Time in open/closed arms, entries) B4->C1 C2 Statistical Analysis C1->C2

Caption: Workflow for the Elevated Plus-Maze test.

Experimental Protocols

5.1. Elevated Plus-Maze Test for Anxiety

This protocol is adapted from standard procedures for assessing anxiety-like behavior in mice and rats.[8][9][10]

  • Apparatus: A plus-shaped maze elevated above the floor, with two open arms and two arms enclosed by walls.

  • Procedure:

    • Habituation: Animals are habituated to the testing room for at least 45-60 minutes before the test.

    • Drug Administration: this compound, a comparator compound (e.g., diazepam), or a vehicle solution is administered to the animal (e.g., via intraperitoneal injection) at a predetermined time before the test (e.g., 10-30 minutes).

    • Testing: The animal is placed in the center of the maze, facing a closed arm. Its behavior is recorded by an overhead camera for a set period, typically 5 to 10 minutes.

    • Data Analysis: The primary measures of anxiety are the time spent in the open arms and the number of entries into the open arms. An increase in these parameters is indicative of an anxiolytic effect. The maze is cleaned between each animal to avoid olfactory cues.

5.2. In Vivo Microdialysis for Dopamine Measurement

This protocol outlines the general steps for measuring extracellular dopamine levels in the brain of a freely moving rat.[11][12][13]

  • Surgical Preparation:

    • Under anesthesia, the rat is placed in a stereotaxic frame.

    • A guide cannula is surgically implanted, targeting the brain region of interest (e.g., the nucleus accumbens). The cannula is secured with dental cement.

    • The animal is allowed to recover for several days.

  • Microdialysis Procedure:

    • On the day of the experiment, a microdialysis probe is inserted into the guide cannula.

    • The probe is perfused with artificial cerebrospinal fluid (aCSF) at a low, constant flow rate (e.g., 1.0 µL/min).

    • The system is allowed to stabilize for 2-3 hours.

    • Baseline dialysate samples are collected at regular intervals (e.g., every 20 minutes).

    • This compound or a control substance is administered.

    • Post-administration samples are collected to measure changes in dopamine levels.

  • Sample Analysis:

    • The collected dialysate is analyzed using High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD) to quantify dopamine concentrations.

    • Post-injection dopamine levels are typically expressed as a percentage of the baseline level for each animal.

Comparison with Alternatives

6.1. Anxiolytic Agents (e.g., Diazepam)

Diazepam, a benzodiazepine, is a standard anxiolytic used as a positive control in animal models of anxiety. In contrast to the often complex or absent anxiolytic-like effects of CCK-B agonists, diazepam consistently shows clear anxiolytic effects in models like the elevated plus-maze.[14]

6.2. CCK-B Receptor Antagonists

CCK-B receptor antagonists, such as L-365,260 and CI-988, have been investigated for their potential anxiolytic effects. Some studies show that these antagonists can produce anxiolytic-like effects, particularly in potentiated states of anxiety.[5] However, their efficacy in standard, non-potentiated anxiety models can be inconsistent.[14][15]

6.3. CCK-A Receptor Ligands

The role of CCK-A receptors in anxiety is also under investigation. Some studies suggest that CCK-A receptor antagonists, such as devazepide, may have anxiolytic-like effects in certain models, while CCK-A agonists are generally found to be inactive in modulating anxiety.[7][16]

References

Comparative Analysis of BC 197 and CCK-4: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparative analysis of two cholecystokinin (CCK) receptor agonists: BC 197 and CCK-4. This document outlines their receptor binding affinities, functional potencies, and the signaling pathways they activate, supported by experimental data and detailed methodologies.

Introduction to this compound and CCK-4

This compound is a selective agonist for the cholecystokinin-B (CCK-B) receptor subtype. In contrast, cholecystokinin tetrapeptide (CCK-4), the C-terminal fragment of gastrin and CCK, is a non-selective agonist, activating both CCK-A and CCK-B receptors.[1] Both compounds are valuable tools in neuroscience and pharmacology research, particularly in studies related to anxiety, memory, and dopamine modulation.

Quantitative Performance Data

The following tables summarize the binding affinities (Ki) and functional potencies (EC50) of this compound and CCK-4 at human CCK-A and CCK-B receptors.

Table 1: Receptor Binding Affinity (Ki)

CompoundCCK-A Receptor Ki (nM)CCK-B Receptor Ki (nM)Selectivity (CCK-A/CCK-B)
This compound Data not availableHigh affinity (Selective for B1 subsite)Highly CCK-B selective
CCK-4 ~3000 - 10000~3 - 10Non-selective

Table 2: Functional Potency (EC50)

CompoundCCK-A Receptor EC50 (nM)CCK-B Receptor EC50 (nM)
This compound Data not availableData not available
CCK-4 Data not availableData not available

Note: Specific EC50 values for both this compound and CCK-4 were not available in the provided search results. Functional potency is typically assessed by measuring downstream signaling events such as inositol phosphate accumulation or intracellular calcium mobilization.

Signaling Pathways and Mechanism of Action

Both this compound and CCK-4 exert their effects by binding to and activating CCK receptors, which are G-protein coupled receptors (GPCRs). The predominant signaling pathway for both CCK-A and CCK-B receptors involves coupling to Gq/11 proteins.

Activation of the Gq/11 pathway stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium (Ca2+) into the cytoplasm. This increase in intracellular calcium concentration, along with the activation of protein kinase C (PKC) by DAG, triggers a cascade of downstream cellular responses.

CCK_Signaling_Pathway cluster_receptor Cell Membrane cluster_gprotein G-Protein Complex cluster_downstream Downstream Signaling Ligand This compound or CCK-4 CCKR CCK-B Receptor Ligand->CCKR Binds to Gq Gαq CCKR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates Gbg Gβγ IP3 IP3 PLC->IP3 Hydrolyzes PIP2 to DAG DAG PLC->DAG PIP2 PIP2 ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2+ Ca²⁺ ER->Ca2+ Releases Cellular_Response Cellular Response Ca2+->Cellular_Response PKC->Cellular_Response

CCK-B Receptor Signaling Pathway

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize and compare CCK receptor agonists like this compound and CCK-4.

Radioligand Binding Assay (Competitive)

This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.

Objective: To measure the ability of this compound and CCK-4 to displace a radiolabeled ligand from CCK-A and CCK-B receptors.

Materials:

  • Cell membranes prepared from cells expressing either human CCK-A or CCK-B receptors.

  • Radioligand (e.g., [125I]CCK-8).

  • Unlabeled competitor ligands (this compound, CCK-4).

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4).

  • Wash buffer (ice-cold binding buffer).

  • Glass fiber filters.

  • Scintillation fluid.

  • Scintillation counter.

Procedure:

  • Incubation: In a 96-well plate, combine cell membranes, a fixed concentration of radioligand, and varying concentrations of the unlabeled competitor ligand (this compound or CCK-4).

  • Incubate the mixture at a specified temperature (e.g., 37°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

  • Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.

  • Washing: Quickly wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.

  • Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of the competitor ligand. The IC50 value (the concentration of competitor that inhibits 50% of specific radioligand binding) is determined from the resulting sigmoidal curve. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Binding_Assay_Workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Data Analysis Membranes Prepare Cell Membranes (with CCK-A or CCK-B receptors) Incubation Incubate Membranes, Radioligand, and Competitors Membranes->Incubation Radioligand Prepare Radioligand (e.g., [125I]CCK-8) Radioligand->Incubation Competitors Prepare Competitors (this compound, CCK-4) Competitors->Incubation Filtration Separate Bound and Free Ligand (Filtration) Incubation->Filtration Washing Wash to Remove Non-specific Binding Filtration->Washing Counting Measure Radioactivity (Scintillation Counting) Washing->Counting Plotting Plot % Specific Binding vs. [Competitor] Counting->Plotting IC50 Determine IC50 Plotting->IC50 Ki Calculate Ki (Cheng-Prusoff Equation) IC50->Ki

Radioligand Binding Assay Workflow
Inositol Phosphate (IP) Accumulation Assay

This functional assay measures the activation of Gq-coupled receptors by quantifying the accumulation of a downstream second messenger.

Objective: To determine the functional potency (EC50) of this compound and CCK-4 by measuring their ability to stimulate IP accumulation in cells expressing CCK receptors.

Materials:

  • Cultured cells expressing either human CCK-A or CCK-B receptors.

  • [3H]myo-inositol.

  • Stimulation buffer containing lithium chloride (LiCl) to inhibit IP degradation.

  • Agonists (this compound, CCK-4).

  • Lysis buffer.

  • Anion-exchange chromatography columns.

  • Scintillation fluid and counter.

Procedure:

  • Cell Labeling: Plate cells in multi-well plates and label them overnight with [3H]myo-inositol, which is incorporated into the cell membrane as phosphoinositides.

  • Pre-incubation: Wash the cells and pre-incubate them in a stimulation buffer containing LiCl.

  • Stimulation: Add varying concentrations of the agonists (this compound or CCK-4) to the cells and incubate for a defined period (e.g., 30-60 minutes) at 37°C.

  • Lysis: Terminate the stimulation by adding a lysis buffer to extract the intracellular inositol phosphates.

  • Separation: Separate the different inositol phosphates (IP1, IP2, IP3) from the cell lysate using anion-exchange chromatography.

  • Quantification: Elute the inositol phosphates and measure the radioactivity of each fraction using a scintillation counter.

  • Data Analysis: Plot the amount of total inositol phosphates accumulated against the log concentration of the agonist. The EC50 value (the concentration of agonist that produces 50% of the maximal response) is determined from the resulting dose-response curve.

Intracellular Calcium Mobilization Assay

This is another functional assay that measures a key downstream event in the Gq signaling pathway.

Objective: To measure the ability of this compound and CCK-4 to induce an increase in intracellular calcium concentration.

Materials:

  • Cultured cells expressing either human CCK-A or CCK-B receptors.

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

  • Agonists (this compound, CCK-4).

  • A fluorescence plate reader or a flow cytometer capable of measuring intracellular calcium.

Procedure:

  • Cell Plating: Seed cells in a black-walled, clear-bottom 96-well plate and allow them to adhere.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye by incubating them with the dye in assay buffer for a specific time (e.g., 30-60 minutes) at 37°C.

  • Washing: Gently wash the cells with assay buffer to remove any extracellular dye.

  • Baseline Measurement: Measure the baseline fluorescence of the cells before adding the agonist.

  • Stimulation and Measurement: Add varying concentrations of the agonists (this compound or CCK-4) to the wells and immediately begin measuring the fluorescence intensity over time.

  • Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium concentration. Plot the peak fluorescence response against the log concentration of the agonist to generate a dose-response curve and determine the EC50 value.

Conclusion

This guide provides a framework for the comparative analysis of this compound and CCK-4. While both are agonists at CCK receptors, their distinct selectivity profiles—this compound for CCK-B and CCK-4 for both CCK-A and CCK-B—dictate their utility in different research contexts. The provided experimental protocols offer standardized methods for further characterizing these and other CCK receptor ligands. Future research should aim to fill the existing gaps in the quantitative data for this compound to allow for a more complete and direct comparison with other CCK receptor agonists.

References

In Vitro Binding Affinity of CRM197: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro binding affinity of CRM197 to its target, the precursor of Heparin-Binding EGF-like growth factor (proHB-EGF). The performance of CRM197 is compared with its wild-type counterpart, Diphtheria Toxin (DT), and a therapeutic monoclonal antibody, Y-142, which also targets HB-EGF. This analysis is supported by experimental data from peer-reviewed studies to assist researchers in selecting the appropriate molecule for their specific applications.

Comparative Analysis of Binding Affinity

The binding affinities of CRM197, Diphtheria Toxin, and the monoclonal antibody Y-142 to HB-EGF have been quantified using various in vitro assays. The equilibrium dissociation constant (Kd) is a key metric for comparing binding affinity, where a lower Kd value indicates a stronger binding interaction.

MoleculeTargetReported KdMethodReference
CRM197 proHB-EGF/HB-EGF27 nMNot Specified[1]
Diphtheria Toxin (DT) proHB-EGF/HB-EGF~1-10 nMNot Specified[1]
Y-142 (Monoclonal Antibody) HB-EGF1.5 pMKinetic Exclusion Assay (KinExA)[1]

Summary of Findings:

Based on the available data, the monoclonal antibody Y-142 demonstrates a significantly higher binding affinity for HB-EGF (Kd = 1.5 pM) as compared to both CRM197 (Kd = 27 nM) and Diphtheria Toxin (Kd ~1-10 nM)[1]. The several orders of magnitude difference in the dissociation constants suggests that Y-142 forms a much more stable complex with HB-EGF. While both CRM197 and DT exhibit strong binding in the nanomolar range, Y-142's picomolar affinity places it in a distinct class of high-affinity binders.

Experimental Methodologies

The determination of binding affinities relies on precise and reproducible experimental protocols. Below are representative methodologies for assays commonly used to quantify protein-protein interactions.

Surface Plasmon Resonance (SPR) for Binding Kinetics Analysis

Surface Plasmon Resonance is a label-free optical sensing technique used to measure biomolecular interactions in real-time. It allows for the determination of association (ka) and dissociation (kd) rate constants, from which the equilibrium dissociation constant (Kd) can be calculated (Kd = kd/ka).

General Protocol:

  • Sensor Chip Preparation: A suitable sensor chip (e.g., CM5) is activated for ligand immobilization.

  • Ligand Immobilization: Recombinant human proHB-EGF (ligand) is covalently immobilized onto the sensor chip surface. The desired level of immobilization is achieved by controlling the concentration and contact time of the ligand solution.

  • Analyte Injection: A series of concentrations of the analyte (CRM197, DT, or Y-142) are injected over the sensor surface at a constant flow rate.

  • Association and Dissociation Monitoring: The binding of the analyte to the immobilized ligand is monitored in real-time as a change in the SPR signal. Following the association phase, a running buffer is flowed over the chip to monitor the dissociation of the analyte-ligand complex.

  • Data Analysis: The resulting sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the kinetic rate constants (ka and kd) and the equilibrium dissociation constant (Kd).

Enzyme-Linked Immunosorbent Assay (ELISA) for Binding Specificity

ELISA can be employed to confirm the binding specificity of CRM197 and its alternatives to HB-EGF.

General Protocol:

  • Plate Coating: High-binding 96-well microplates are coated with recombinant human HB-EGF and incubated overnight at 4°C.

  • Blocking: The remaining protein-binding sites on the plate are blocked with a suitable blocking buffer (e.g., 5% BSA in PBS) to prevent non-specific binding.

  • Analyte Incubation: Various concentrations of CRM197, DT, or Y-142 are added to the wells and incubated to allow binding to the immobilized HB-EGF.

  • Washing: The plate is washed multiple times with a wash buffer (e.g., PBS with 0.05% Tween 20) to remove unbound analyte.

  • Detection:

    • For CRM197 and DT, a primary antibody specific to the diphtheria toxin protein is added, followed by a secondary antibody conjugated to an enzyme (e.g., HRP).

    • For Y-142 (a monoclonal antibody), a secondary anti-species antibody-enzyme conjugate is used for detection.

  • Substrate Addition and Signal Measurement: A substrate for the enzyme is added, and the resulting colorimetric, fluorescent, or luminescent signal is measured using a microplate reader. The signal intensity is proportional to the amount of bound analyte.

Visualizing Molecular Interactions and Pathways

To provide a clearer understanding of the biological context of CRM197's binding to proHB-EGF, the following diagrams illustrate the relevant signaling pathway and the experimental workflow for binding affinity determination.

proHB_EGF_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space proHB_EGF proHB-EGF sHB_EGF sHB-EGF proHB_EGF->sHB_EGF Cleavage CTF C-terminal Fragment (CTF) proHB_EGF->CTF Cleavage EGFR EGFR PI3K_Akt PI3K/Akt Pathway EGFR->PI3K_Akt Ras_Raf_MEK_Erk Ras/Raf/MEK/Erk Pathway EGFR->Ras_Raf_MEK_Erk ErbB4 ErbB4 ErbB4->PI3K_Akt CRM197 CRM197 CRM197->proHB_EGF Binds & Inhibits sHB_EGF->EGFR sHB_EGF->ErbB4 ADAMs ADAMs ADAMs->proHB_EGF Proliferation Cell Proliferation & Survival PI3K_Akt->Proliferation Ras_Raf_MEK_Erk->Proliferation Nucleus Nucleus CTF->Nucleus Gene_Expression Gene Expression Nucleus->Gene_Expression

Caption: proHB-EGF Signaling Pathway and CRM197 Inhibition.

SPR_Workflow start Start chip_prep 1. Sensor Chip Activation start->chip_prep immobilization 2. proHB-EGF (Ligand) Immobilization chip_prep->immobilization analyte_prep 3. Prepare Analyte Dilutions (CRM197, DT, or Y-142) immobilization->analyte_prep injection 4. Analyte Injection (Association) analyte_prep->injection dissociation 5. Buffer Injection (Dissociation) injection->dissociation data_analysis 6. Data Analysis (Kinetic Modeling) dissociation->data_analysis results Determine ka, kd, and KD data_analysis->results end End results->end

Caption: Workflow for SPR-based Binding Affinity Measurement.

References

Safety Operating Guide

Proper Disposal Procedures for BC 197: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount for a secure and compliant laboratory environment. This guide provides essential safety and logistical information for the proper disposal of BC 197, a selective cholecystokinin-B (CCK-B) agonist, ensuring the well-being of laboratory personnel and adherence to regulatory standards.

Immediate Safety and Handling

Before initiating any disposal procedure, it is crucial to consult the Safety Data Sheet (SDS) for this compound (CAS No. 115295-08-4). In the absence of a readily available SDS, treat the substance as a hazardous chemical. Adherence to standard laboratory safety protocols is mandatory.

Personal Protective Equipment (PPE):

  • Gloves: Chemical-resistant gloves, such as nitrile, are essential.

  • Eye Protection: Safety goggles or a face shield must be worn at all times.

  • Lab Coat: A buttoned lab coat is required to protect against skin contact.

Disposal Procedures for this compound

The proper disposal method for this compound, a peptide-based compound, depends on whether the waste is in liquid or solid form. All waste generated should be treated as laboratory chemical waste.[1]

Liquid Waste Disposal

Unused or waste solutions of this compound should be collected in designated chemical waste containers.[1] Never pour this compound solutions down the sink. [1]

Step-by-Step Protocol for Liquid Waste:

  • Segregation: Collect all liquid waste containing this compound in a clearly labeled, leak-proof hazardous waste container.

  • Chemical Inactivation (if required by your institution):

    • In a designated chemical fume hood, a 10% bleach solution (final concentration of 0.5-1.0% sodium hypochlorite) can be used to inactivate peptide waste.[2][3] A common ratio is 1 part waste to 10 parts inactivation solution.[2]

    • Allow the mixture to stand for a minimum of 30-60 minutes to ensure complete degradation.[2][3]

  • Neutralization (if applicable): If a strong acid or base was used in your experimental protocol with this compound, neutralize the waste solution to a pH between 5.5 and 9.0.[2]

  • Final Disposal: After inactivation and/or neutralization, the solution must still be disposed of as hazardous chemical waste. Arrange for pickup and disposal by your institution's certified hazardous waste management service.

Solid Waste Disposal

Solid waste contaminated with this compound, such as pipette tips, gloves, and empty vials, must be segregated and disposed of as hazardous waste.

Step-by-Step Protocol for Solid Waste:

  • Segregation: Collect all contaminated solid waste in a clearly labeled, leak-proof hazardous waste container.[2]

  • Decontamination of Labware (optional but recommended):

    • Immerse contaminated labware in a 10% bleach solution for a minimum of 30 minutes.[3]

    • After decontamination, decant the bleach solution and manage it as liquid chemical waste.

  • Storage: Store the sealed solid waste container in a designated hazardous waste accumulation area.

  • Disposal: Arrange for pickup and disposal through your institution's certified hazardous waste management service.

Quantitative Data for Decontamination

Decontamination MethodReagent ConcentrationContact TimeEfficacy and Notes
Chemical Inactivation 10% Bleach Solution (0.5-1.0% final concentration of sodium hypochlorite)[2][3]Minimum 30-60 minutes[2][3]Effective for degrading many peptides. May be corrosive to some surfaces.
Autoclaving Not applicable121°C and 15 psi for 30-60 minutes[3]Suitable for both liquid and solid waste. Add a small amount of water to solid waste to facilitate steam penetration.[3]

Experimental Protocols Cited

The disposal procedures outlined are based on standard laboratory practices for handling peptide-based chemical waste. Specific experimental protocols involving this compound were not detailed in the available safety information. Researchers should always develop a comprehensive waste disposal plan as part of their experimental design, taking into account all chemicals used in the protocol.

CCK-B Receptor Signaling Pathway

This compound is a selective agonist for the cholecystokinin-B (CCK-B) receptor, which is a G protein-coupled receptor (GPCR). The binding of an agonist like this compound to the CCK-B receptor initiates a cascade of intracellular signaling events.

CCK_B_Receptor_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space BC_197 This compound (Agonist) CCKBR CCK-B Receptor BC_197->CCKBR Binds to Gq Gq Protein CCKBR->Gq Activates PLC Phospholipase C Gq->PLC Activates DAG DAG PLC->DAG Cleaves PIP2 to IP3 IP3 PLC->IP3 Cleaves PIP2 to PIP2 PIP2 PKC Protein Kinase C DAG->PKC Activates Ca_Release Ca²⁺ Release IP3->Ca_Release Stimulates Downstream Downstream Cellular Responses (e.g., Gene Expression, Proliferation) PKC->Downstream Ca_Release->Downstream

Caption: Agonist binding to the CCK-B receptor activates Gq, leading to downstream signaling.

References

Clarification Required: Personal Protective Equipment (PPE) for "BC 197" is Ambiguous

Author: BenchChem Technical Support Team. Date: December 2025

To provide you with essential and accurate safety information for handling "BC 197," it is crucial to first precisely identify the substance. Initial research has revealed that "this compound" is a designation used for several distinctly different products, each with its own specific set of handling requirements and associated risks. Providing a generic set of PPE recommendations would be unsafe and could lead to hazardous exposure.

Below is a summary of the different substances identified as "this compound" and a general overview of the types of safety precautions typically required for each. This information is intended to highlight the importance of identifying the exact nature of the substance you are working with.

Potential Identities of "this compound" and General Safety Considerations

The personal protective equipment and handling protocols for "this compound" are entirely dependent on whether it is a chemical compound, a biological agent, or a commercial product.

BC197, inhibitor (CAS Number: 115295-08-4)

If "this compound" refers to the selective CCK-B agonist, it is a chemical compound used in research.[1] While specific handling information would be detailed in the manufacturer's Safety Data Sheet (SDS), general precautions for handling chemical inhibitors of this nature in a laboratory setting typically include:

  • Personal Protective Equipment:

    • Eye Protection: Safety glasses with side shields or chemical splash goggles.

    • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

    • Skin and Body Protection: A standard laboratory coat.

  • Engineering Controls: Work should be conducted in a well-ventilated area, and for powdered substances that may become airborne, a chemical fume hood is recommended.

Escherichia coli (Migula) Castellani and Chalmers - BAA-197

This designation refers to a multidrug-resistant strain of E. coli bacteria. Handling this biological agent requires adherence to Biosafety Level 2 (BSL-2) protocols.

  • Personal Protective Equipment:

    • Eye and Face Protection: Safety glasses and/or a face shield.

    • Hand Protection: Gloves must be worn.

    • Skin and Body Protection: A lab coat or gown.

  • Engineering Controls: All procedures with the potential to create infectious aerosols or splashes should be conducted within a biological safety cabinet (BSC).

  • Disposal: All contaminated materials must be decontaminated before disposal, typically by autoclaving.

Kester 197 Soldering Flux

This is a commercial product used for soldering. The primary hazards are flammability and irritation from fumes and direct contact.

  • Personal Protective Equipment:

    • Eye Protection: Safety glasses or goggles are recommended to protect against splashes.[2][3][4][5]

    • Hand Protection: Heat-resistant gloves should be worn to protect against burns from soldering equipment.[2][5]

    • Respiratory Protection: Work should be performed in a well-ventilated area, and a fume extractor is often recommended to remove harmful fumes.[2][3]

  • Disposal: Dispose of in accordance with local, state, and federal regulations for flammable chemical waste.

ChemTreat BL197

This is a chemical product that, according to its Material Safety Data Sheet, causes eye and skin irritation and is harmful if inhaled or swallowed.[6]

  • Personal Protective Equipment:

    • Eye Protection: Chemical splash goggles.

    • Hand Protection: Chemical-resistant gloves.

    • Skin and Body Protection: Protective clothing to prevent skin contact.

    • Respiratory Protection: If ventilation is inadequate, a NIOSH-approved respirator may be required.

  • First Aid: The MSDS specifies immediate flushing of eyes and skin with water upon contact and seeking medical attention.[6]

Action Required for Accurate Safety Protocols

To proceed with your request for detailed safety and logistical information, including operational and disposal plans, please provide a more specific identifier for "this compound," such as:

  • The full chemical name and CAS number.

  • The name of the manufacturer and the product number.

  • A copy of the Safety Data Sheet (SDS).

Once the exact substance is identified, a comprehensive guide can be developed, including the data tables and diagrams you have requested.

Illustrative Templates

Below are examples of the structured data and visualizations that can be provided once the necessary information is available.

Example Data Table: Personal Protective Equipment for [Substance Name]
Protection Type Specification When to Use
Eye ProtectionChemical splash goggles (ANSI Z87.1 certified)At all times when handling the substance.
Hand ProtectionNitrile gloves (minimum 5 mil thickness)When there is any risk of skin contact.
Body ProtectionFlame-retardant lab coatWhen working with open flames or pyrophoric materials.
Respiratory ProtectionN95 respiratorIf working with powders outside of a fume hood.

Example Diagram: Workflow for Safe Handling of [Substance Name]

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Don PPE Don PPE Verify Fume Hood Operation Verify Fume Hood Operation Don PPE->Verify Fume Hood Operation Assemble Equipment Assemble Equipment Verify Fume Hood Operation->Assemble Equipment Weigh Substance Weigh Substance Assemble Equipment->Weigh Substance Prepare Solution Prepare Solution Weigh Substance->Prepare Solution Decontaminate Work Area Decontaminate Work Area Prepare Solution->Decontaminate Work Area Dispose of Waste Dispose of Waste Decontaminate Work Area->Dispose of Waste Doff PPE Doff PPE Dispose of Waste->Doff PPE

Caption: A generalized workflow for the safe handling of a chemical substance.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
BC 197
Reactant of Route 2
BC 197

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.